molecular formula C39H70N7O18P3S B15547404 7-hydroxyoctadecanoyl-CoA

7-hydroxyoctadecanoyl-CoA

Cat. No.: B15547404
M. Wt: 1050.0 g/mol
InChI Key: LLKCLXIORODUSP-UHFFFAOYSA-N
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Description

7-hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-13-16-27(47)17-14-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI Key

LLKCLXIORODUSP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biological Role of 7-Hydroxyoctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyoctadecanoyl-CoA is the activated form of 7-hydroxyoctadecanoic acid (7-HSA), a hydroxylated long-chain fatty acid. While direct research on this compound is limited, the biological activities of its precursor fatty acid and the well-established roles of other fatty acyl-CoAs provide a framework for understanding its potential significance in cellular metabolism and signaling. This document synthesizes the available data on 7-HSA, outlines the enzymatic pathways for the formation and potential metabolism of its CoA ester, and details relevant experimental protocols for its study. Emerging evidence suggests that 7-HSA possesses antiproliferative properties, indicating that its activated CoA form could be a key intermediate in pathways related to cell cycle control and cancer biology.

Introduction to this compound

Fatty acids and their activated counterparts, fatty acyl-Coenzyme A (CoA) esters, are central to numerous biological processes, including energy metabolism, membrane structure, and cellular signaling. Hydroxylated fatty acids are a class of lipids that have gained attention for their diverse biological activities. 7-hydroxyoctadecanoic acid (7-HSA) is a C18 long-chain fatty acid with a hydroxyl group at the seventh carbon position. For 7-HSA to be metabolically active, it must first be converted to its thioester derivative, this compound. This activation is a critical step that primes the molecule for participation in various metabolic pathways.

Biosynthesis of this compound

The formation of this compound is a two-step process involving the hydroxylation of a fatty acid followed by its activation to a CoA ester.

Hydroxylation of Stearic Acid

The precursor to 7-HSA is likely stearic acid (a C18:0 fatty acid). The hydroxylation of fatty acids is often catalyzed by cytochrome P450 (CYP) enzymes. These monooxygenases are capable of regio- and stereoselectively hydroxylating unactivated C-H bonds in a variety of substrates, including fatty acids. While the specific CYP enzyme responsible for generating 7-HSA has not been definitively identified, the CYP4 family is known for its role in fatty acid hydroxylation.

Acyl-CoA Synthesis

Once formed, 7-HSA is activated to this compound by the action of long-chain acyl-CoA synthetases (LACS). These enzymes catalyze the ATP-dependent formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of Coenzyme A. Several LACS isoforms exist with varying substrate specificities and subcellular localizations, and some have been shown to activate hydroxylated fatty acids. This activation is essential for the subsequent metabolic fate of the fatty acid.

Biosynthesis_of_this compound Stearic Acid Stearic Acid 7-Hydroxyoctadecanoic Acid 7-Hydroxyoctadecanoic Acid Stearic Acid->7-Hydroxyoctadecanoic Acid Cytochrome P450 (putative) This compound This compound 7-Hydroxyoctadecanoic Acid->this compound Long-Chain Acyl-CoA Synthetase (LACS) ATP, CoA-SH -> AMP, PPi

Caption: Putative biosynthesis pathway of this compound.

Potential Biological Roles and Metabolic Fates

The biological role of this compound is inferred from the activities of its precursor and the general metabolic functions of long-chain acyl-CoAs.

Antiproliferative Activity

Studies have demonstrated that 7-HSA exhibits significant growth inhibitory effects on various human cancer cell lines. This suggests that its activated form, this compound, may be an intermediate in a signaling pathway that leads to cell cycle arrest.

Table 1: Antiproliferative Activity of 7-Hydroxystearic Acid (7-HSA)

Cell LineCancer TypeIC₅₀ (µM)
HT29Colon Cancer14.7[1]
HeLaCervical Cancer26.6[1]
MCF7Breast Cancer21.4[1]
PC3Prostate Cancer24.3[1]
NLFNormal Lung Fibroblasts24.9[1]
CaCo-2Colon Cancer25.1 (for 5-HSA)[1]

Data from a study comparing regioisomers of hydroxystearic acid. 7-HSA showed the highest potency among the tested isomers on several cell lines[1].

Potential Metabolic Pathways

Once formed, this compound can potentially enter several metabolic pathways:

  • Beta-Oxidation: It could be a substrate for beta-oxidation, although the hydroxyl group at the C7 position would likely require specialized enzymatic steps for its removal or modification before the standard beta-oxidation spiral can proceed.

  • Incorporation into Complex Lipids: this compound could be incorporated into complex lipids such as phospholipids, triglycerides, or wax esters. The presence of the hydroxyl group would alter the physicochemical properties of these lipids, potentially affecting membrane fluidity and signaling.

  • Formation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): 7-HSA is a known constituent of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties. The formation of these esters would require the activation of 7-HSA to its CoA form.

Potential_Metabolic_Fates This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Energy Production (putative, requires specific enzymes) Complex_Lipids Incorporation into Complex Lipids This compound->Complex_Lipids Membrane Modification Lipid Storage FAHFAs FAHFA Synthesis This compound->FAHFAs Anti-inflammatory/Anti-diabetic Lipid Mediator Formation Signaling Cellular Signaling (e.g., Cell Cycle Arrest) This compound->Signaling Regulation of Cell Proliferation

Caption: Potential metabolic fates of this compound.

Experimental Protocols

The study of this compound requires robust analytical methods for its extraction, detection, and quantification.

Extraction and Analysis of Hydroxy Fatty Acids from Biological Samples

This protocol is adapted for the analysis of the precursor, 7-HSA, and can be modified for the analysis of its CoA ester.

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a suitable solvent system (e.g., chloroform:methanol).

    • For the analysis of total fatty acids, perform alkaline hydrolysis (saponification) to release esterified fatty acids.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) (Optional for cleanup):

    • Use a silica-based SPE cartridge to separate neutral lipids from more polar hydroxy fatty acids.

  • Derivatization (for GC-MS analysis):

    • Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester) and the hydroxyl group to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for injection into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use a reverse-phase column (e.g., C18) for separation.

    • Employ electrospray ionization (ESI) in negative ion mode for detection.

    • Monitor for the specific precursor-to-product ion transitions for 7-HSA and its internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization Homogenization Hydrolysis (optional) Hydrolysis (optional) Homogenization->Hydrolysis (optional) Lipid_Extraction Liquid-Liquid Extraction Hydrolysis (optional)->Lipid_Extraction SPE Solid-Phase Extraction (optional) Lipid_Extraction->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MS LC-MS/MS Analysis SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for the analysis of 7-hydroxyoctadecanoic acid.

Conclusion and Future Directions

The biological role of this compound is an emerging area of research. While direct studies on this molecule are lacking, the known antiproliferative effects of its precursor, 7-HSA, suggest a potentially important role in cell signaling and disease. The activation of 7-HSA to its CoA ester is a critical step that enables its participation in metabolic pathways.

Future research should focus on:

  • Identifying the specific enzymes responsible for the synthesis of 7-HSA and its conversion to this compound.

  • Elucidating the downstream metabolic pathways and signaling cascades involving this compound.

  • Investigating the mechanisms by which 7-HSA and its metabolites exert their antiproliferative effects.

  • Developing and validating robust analytical methods for the routine quantification of this compound in biological samples.

A deeper understanding of the metabolism and function of this compound may reveal new therapeutic targets for cancer and other proliferative diseases.

References

The Enigmatic Cellular Role of 7-Hydroxyoctadecanoyl-CoA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyoctadecanoyl-CoA (7-HOD-CoA) represents a largely uncharacterized molecule within the complex landscape of cellular lipid metabolism. Despite the established importance of hydroxylated fatty acids in various biological processes, specific data regarding the cellular function, metabolic fate, and signaling pathways of 7-HOD-CoA remains elusive in the current scientific literature. This technical guide aims to provide a comprehensive overview of the existing knowledge on related compounds, highlighting the potential, yet unconfirmed, roles of 7-HOD-CoA. Due to the significant lack of direct research on this specific molecule, this document will focus on the broader context of hydroxylated fatty acyl-CoAs and 7-hydroxyoctadecanoic acid, offering a framework for future investigation.

Introduction: The Landscape of Hydroxylated Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, participating in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling. The hydroxylation of fatty acids adds a layer of complexity and functional diversity to these molecules. Hydroxylated fatty acids are integral components of sphingolipids, which are critical for the structural integrity and function of cell membranes, particularly in the nervous system and the skin.

While various positional isomers of hydroxy fatty acids have been identified and studied, 7-hydroxyoctadecanoic acid and its CoA derivative have received minimal scientific attention. This guide will, therefore, draw inferences from the known functions of other hydroxylated fatty acids to propose potential areas of investigation for 7-HOD-CoA.

Potential Cellular Functions and Metabolic Pathways

Direct evidence for the cellular functions of this compound is currently unavailable. However, based on the known roles of similar molecules, several hypotheses can be formulated.

Incorporation into Complex Lipids

Hydroxylated fatty acids are known to be incorporated into sphingolipids, such as ceramides (B1148491) and glucosylceramides. This incorporation can significantly alter the biophysical properties of membranes, influencing fluidity, permeability, and the formation of lipid rafts. It is plausible that 7-hydroxyoctadecanoic acid could be activated to 7-HOD-CoA and subsequently incorporated into sphingolipids, potentially impacting membrane-dependent processes.

Metabolic Fate

The metabolic pathway of 7-HOD-CoA is unknown. Standard β-oxidation of fatty acyl-CoAs may be hindered by the presence of a hydroxyl group at the 7th position. Alternative metabolic routes, such as ω-oxidation followed by β-oxidation from both ends, or specific enzymatic modifications to handle the hydroxyl group, could be involved. The absence of research in this area presents a significant knowledge gap.

Signaling Roles

Some hydroxylated fatty acids and their derivatives act as signaling molecules. For instance, certain regioisomers of hydroxystearic acid have been shown to exhibit biological activity. Notably, 7-hydroxystearic acid has demonstrated growth inhibitory effects on various human cancer cell lines. This suggests that 7-HOD-CoA, or its free acid form, could potentially participate in signaling cascades that regulate cell proliferation.

Logical Relationship: From Hydroxystearic Acid to Potential Cellular Effects

7-Hydroxystearic_Acid 7-Hydroxystearic Acid Activation_to_CoA Activation to 7-HOD-CoA 7-Hydroxystearic_Acid->Activation_to_CoA Potential_Signaling Potential Signaling Pathways Activation_to_CoA->Potential_Signaling Growth_Inhibition Growth Inhibition (Cancer Cells) Potential_Signaling->Growth_Inhibition cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 7-keto-octadecanoic acid Reduction Reduction Start->Reduction 7_HODA 7-hydroxyoctadecanoic acid Reduction->7_HODA Activation Activation with CoA 7_HODA->Activation 7_HOD_CoA This compound Activation->7_HOD_CoA HPLC HPLC Purification 7_HOD_CoA->HPLC MS_NMR Mass Spectrometry & NMR Analysis HPLC->MS_NMR

Unveiling 7-Hydroxyoctadecanoyl-CoA: A Technical Guide to a Novel Lipid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific discovery and experimental characterization of 7-hydroxyoctadecanoyl-CoA is not presently available in published scientific literature. This technical guide is a synthesized document based on established principles of fatty acid metabolism and characterization of similar molecules. It serves as a framework for the potential discovery and analysis of this compound for researchers, scientists, and drug development professionals.

Executive Summary

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, complex lipid synthesis, and cellular signaling. Hydroxylated fatty acids and their CoA esters represent a class of molecules with emerging roles in cellular physiology and pathology. This document provides a comprehensive technical overview of the hypothetical discovery and characterization of a novel lipid metabolite, this compound. We will explore its potential biosynthetic pathways, propose detailed experimental protocols for its synthesis and characterization, and discuss its putative role in cellular signaling. All quantitative data, while hypothetical, are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Hypothetical Discovery and Biosynthesis

The discovery of this compound would likely arise from advanced lipidomics screening of cells or tissues under specific metabolic conditions, such as oxidative stress or treatment with xenobiotics. Its biosynthesis is postulated to occur via the hydroxylation of octadecanoyl-CoA (stearoyl-CoA).

Proposed Biosynthetic Pathway

The primary mechanism for the hydroxylation of fatty acids at non-terminal positions involves cytochrome P450 (CYP) enzymes.[1][2][3] These monooxygenases can introduce a hydroxyl group at various positions along the fatty acyl chain.[4][5] The proposed biosynthesis of this compound from stearoyl-CoA is depicted below.

Stearoyl_CoA Stearoyl-CoA Hydroxyoctadecanoyl_CoA This compound Stearoyl_CoA->Hydroxyoctadecanoyl_CoA Hydroxylation CYP450 Cytochrome P450 (e.g., CYP4 family) CYP450->Hydroxyoctadecanoyl_CoA NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O NADPH NADPH + H+ NADPH->CYP450 e- O2 O2 O2->CYP450

Figure 1: Proposed biosynthesis of this compound.

Physicochemical and Biochemical Characterization

The characterization of this compound would involve a combination of chemical synthesis and analytical techniques to determine its properties.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound, based on known values for similar long-chain acyl-CoAs.

PropertyExpected Value RangeAnalytical Method
Molecular Weight ~1051.4 g/mol High-Resolution Mass Spectrometry (HRMS)
Extinction Coefficient (260 nm) ~16,400 M-1cm-1UV-Vis Spectrophotometry
Critical Micelle Concentration (CMC) 10 - 50 µMLight Scattering or Fluorescence Spectroscopy
Enzyme Kinetics (Hypothetical Acyl-CoA Dehydrogenase)
Km1 - 20 µMSpectrophotometric or Fluorometric Enzyme Assay
Vmax0.1 - 5 µmol/min/mgSpectrophotometric or Fluorometric Enzyme Assay
Experimental Protocols

A plausible chemo-enzymatic approach for the synthesis of this compound is outlined below.

Materials:

  • 7-hydroxyoctadecanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A trilithium salt

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate buffer (pH 8.0)

Protocol:

  • Activation of 7-hydroxyoctadecanoic acid: Dissolve 7-hydroxyoctadecanoic acid in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for 12-16 hours to form the NHS ester.

  • Thioesterification: In a separate vessel, dissolve Coenzyme A trilithium salt in sodium bicarbonate buffer (pH 8.0).

  • Slowly add the NHS ester of 7-hydroxyoctadecanoic acid (dissolved in a minimal amount of DMF) to the Coenzyme A solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Chemo-enzymatic Synthesis HPLC Reverse-Phase HPLC Synthesis->HPLC UV_Vis UV-Vis Spectroscopy (Quantification) HPLC->UV_Vis HRMS High-Resolution Mass Spectrometry (Identity Confirmation) HPLC->HRMS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR

Figure 2: Workflow for synthesis and characterization.

Instrumentation: Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to a liquid chromatography system.

Protocol:

  • Dissolve the purified this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject the sample into the LC-HRMS system.

  • Acquire data in both positive and negative ion modes.

  • Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. The fragmentation should yield characteristic ions corresponding to the fatty acyl chain and the coenzyme A moiety.[6]

Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher).

Protocol:

  • Lyophilize the purified this compound to remove residual solvents.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).

  • Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC).

  • The spectra should confirm the presence of the octadecanoyl chain, the hydroxyl group at the C7 position, and the characteristic signals of the coenzyme A moiety.[7][8]

Putative Biological Role and Signaling Pathways

The introduction of a hydroxyl group on the fatty acyl chain can significantly alter its metabolic fate and signaling properties.

Potential Metabolic Fates

This compound could be a substrate for further metabolism, including:

  • β-oxidation: The hydroxyl group may influence the rate and regulation of its entry into the mitochondrial β-oxidation pathway.

  • Desaturation and Elongation: It could be a substrate for desaturases and elongases, leading to the formation of novel hydroxylated unsaturated and very-long-chain fatty acids.

  • Incorporation into Complex Lipids: It may be incorporated into phospholipids, triglycerides, or cholesterol esters, thereby altering membrane properties or lipid droplet dynamics.

  • Hydrolysis: Acyl-CoA thioesterases could hydrolyze this compound to the free fatty acid and Coenzyme A, regulating its intracellular concentration.[9][10]

Hypothetical Signaling Pathway Involvement

Hydroxylated fatty acids and their derivatives can act as signaling molecules. This compound or its free acid form could potentially modulate the activity of nuclear receptors or other lipid-sensing proteins.

Metabolite This compound or 7-Hydroxyoctadecanoic Acid Receptor Nuclear Receptor (e.g., PPARs) Metabolite->Receptor Binding and Activation Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Altered Lipid Droplet Formation, Anti-inflammatory Effects) Gene_Expression->Cellular_Response

Figure 3: Hypothetical signaling role of this compound.

Conclusion and Future Directions

While this compound remains a hypothetical molecule in the context of published literature, the framework presented here provides a clear roadmap for its potential discovery, synthesis, and characterization. The methodologies are well-established for similar lipid molecules and can be readily adapted. Future research in the field of lipidomics, particularly with a focus on hydroxylated fatty acids, may lead to the identification of this compound and elucidate its physiological and pathological significance. Such discoveries could open new avenues for understanding lipid metabolism and developing novel therapeutic strategies for metabolic and inflammatory diseases.

References

A Proposed Chemoenzymatic Route for the Synthesis of 7-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyoctadecanoyl-CoA is a valuable molecule for various research applications, including the study of lipid metabolism and as a building block in the synthesis of complex bioactive lipids. Its targeted synthesis, however, remains a challenge. Direct enzymatic routes from readily available precursors like octadecanoic acid are not yet established in the literature. This technical guide outlines a proposed, plausible two-step chemoenzymatic pathway for the synthesis of this compound. The proposed synthesis involves an initial, highly selective hydroxylation of octadecanoic acid at the C-7 position, followed by the enzymatic ligation of the resulting 7-hydroxyoctadecanoic acid to coenzyme A. This document provides detailed theoretical protocols, summarizes relevant quantitative data from analogous reactions, and presents visual workflows to guide researchers in developing a practical synthesis.

Introduction

The functionalization of fatty acids is a critical area of research, enabling the production of high-value chemicals for the pharmaceutical, cosmetic, and food industries.[1] Hydroxy fatty acids and their coenzyme A (CoA) esters are key intermediates in numerous metabolic pathways and serve as precursors for polymers, lubricants, and signaling molecules.[1] Specifically, the synthesis of regio-specific hydroxyacyl-CoAs, such as this compound, is of significant interest for probing enzyme specificity and for the synthesis of novel therapeutics.

Currently, a direct, single-pot enzymatic synthesis of this compound from octadecanoic acid has not been reported. This guide proposes a feasible two-step approach:

  • Step 1: Regioselective Hydroxylation. The first and most challenging step is the selective hydroxylation of octadecanoic acid at the C-7 position. Cytochrome P450 monooxygenases (CYPs) are promising biocatalysts for this transformation due to their ability to catalyze the C-H activation of fatty acids at various positions.[2][3] While ω- and (ω-1)-hydroxylases are common, mid-chain hydroxylation is also achievable, though often requires enzyme engineering to achieve high regioselectivity.[2]

  • Step 2: Acyl-CoA Ligation. The second step involves the "activation" of the synthesized 7-hydroxyoctadecanoic acid by converting it to its corresponding thioester with coenzyme A. This reaction is catalyzed by acyl-CoA synthetases (ACS), a family of enzymes that activate fatty acids for their subsequent metabolic processing.[4][5] These enzymes are known to act on a broad range of fatty acid substrates.

This document serves as a foundational guide for researchers to develop and optimize this proposed synthetic route.

Proposed Enzymatic Synthesis Pathway

The overall proposed pathway involves two distinct enzymatic reactions.

Enzymatic_Synthesis_Pathway Octadecanoic_Acid Octadecanoic Acid P450 Cytochrome P450 Monooxygenase (e.g., engineered CYP116B) Octadecanoic_Acid->P450 Hydroxy_Acid 7-Hydroxyoctadecanoic Acid P450->Hydroxy_Acid + O2, NADPH ACS Acyl-CoA Synthetase (e.g., ACSL6) Hydroxy_Acid->ACS Final_Product This compound ACS->Final_Product + ATP, CoA-SH

Caption: Proposed two-step enzymatic synthesis of this compound.

Quantitative Data from Analogous Reactions

Direct kinetic data for the synthesis of this compound is unavailable. The following tables summarize quantitative data from the literature for analogous hydroxylation and CoA ligation reactions, providing a baseline for expected enzyme performance.

Table 1: Performance of Selected Fatty Acid Hydroxylases

Enzyme (Source)SubstrateProduct(s)Kd (µM)Turnover Number (min-1)Conversion/YieldReference
P450 4A11 (Human)Lauric Acid (C12)12-Hydroxylauric Acid6.7 ± 0.325 ± 1-[6]
P450SPα (CYP152B1)Myristic Acid (C14)α-Hydroxymyristic Acid-3800 (TON)94% (S-enantiomer)[7]
P450SPα-MSOX FusionLauric Acid (C12)α-Hydroxylauric Acid-6800 (TON)~100%[8]
CYP153A33 P136A (M. aquaeolei)1-Dodecanolα,ω-Dodecanediol--71.2%[9]

Table 2: Performance of Selected Acyl-CoA Synthetases

Enzyme (Source)SubstrateKm (µM)Vmax (nmol/min/mg)Activity (nmol/min/mg)Reference
ACSL6V1 (Human)Oleic Acid (C18:1)~10~250-[4]
ACSL6V2 (Human)Oleic Acid (C18:1)~5~1200-[4]
ACSL6 Isoform 1 (Human)Oleic Acid (C18:1)--13.5 (at 6 µM substrate)[10]
ACSL6 Isoform 2 (Human)Oleic Acid (C18:1)--84.4 (at 6 µM substrate)[10]

Experimental Protocols (Proposed)

The following protocols are generalized methodologies based on established procedures for similar enzymatic reactions.[6][11] Optimization of substrate concentrations, enzyme loading, pH, temperature, and incubation times will be necessary.

Step 1: P450-Mediated Hydroxylation of Octadecanoic Acid

This protocol describes a whole-cell or purified enzyme biotransformation for the hydroxylation of octadecanoic acid. A self-sufficient P450 system (containing its redox partners) is recommended for simplicity.

Materials:

  • Recombinant P450 monooxygenase (e.g., engineered CYP116B or similar mid-chain hydroxylase)

  • Octadecanoic acid (Stearic acid)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH or an NADPH-regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Glycerol (for enzyme stabilization)

  • Organic co-solvent (e.g., DMSO or ethanol) to dissolve octadecanoic acid

  • Reaction vessel (e.g., shaker flask or bioreactor)

Procedure:

  • Prepare Substrate Stock: Dissolve octadecanoic acid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare Reaction Mixture: In a reaction vessel, combine the following in order:

    • Potassium phosphate buffer (to final volume)

    • Glycerol (to a final concentration of 10% v/v)

    • NADPH regeneration system components (e.g., 10 mM glucose-6-phosphate, 1 U/mL G6PDH)

    • NADPH (to a final concentration of 1-2 mM)

  • Enzyme Addition: Add the purified P450 enzyme or cell lysate containing the enzyme to the reaction mixture to a final concentration of 1-5 µM.

  • Initiate Reaction: Start the reaction by adding the octadecanoic acid stock solution to the desired final concentration (e.g., 0.5 - 5 mM). The final DMSO concentration should be kept low (<1-2% v/v) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure proper aeration for the monooxygenase reaction.

  • Monitoring and Quenching: Monitor the reaction progress by taking aliquots at various time points. Quench the reaction in the aliquot by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.

  • Analysis and Purification: Analyze the formation of 7-hydroxyoctadecanoic acid using GC-MS (after derivatization) or LC-MS. Purify the product from the scaled-up reaction mixture using column chromatography or preparative HPLC.

Step 2: Acyl-CoA Synthetase-Mediated Ligation

This protocol describes the enzymatic synthesis of the acyl-CoA ester from the purified 7-hydroxyoctadecanoic acid.

Materials:

  • Purified 7-hydroxyoctadecanoic acid

  • Recombinant Acyl-CoA Synthetase (e.g., human ACSL6 or a bacterial long-chain ACS)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Coenzyme A, lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT) for enzyme stability

  • Triton X-100 (optional, to aid substrate solubility)

Procedure:

  • Prepare Substrate Stock: Dissolve the purified 7-hydroxyoctadecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) to make a concentrated stock.

  • Prepare Reaction Mixture: In a microcentrifuge tube or reaction vial, combine the following on ice:

    • Tris-HCl buffer (to final volume)

    • ATP (to a final concentration of 5-10 mM)

    • MgCl₂ (to a final concentration of 10-20 mM)

    • CoA-SH (to a final concentration of 1-2 mM)

    • DTT (to a final concentration of 2 mM)

    • Triton X-100 (optional, to 0.02% w/v)

  • Add Substrate: Add the 7-hydroxyoctadecanoic acid stock to the reaction mixture to the desired final concentration (e.g., 0.1 - 1 mM).

  • Initiate Reaction: Start the reaction by adding the Acyl-CoA Synthetase to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours.

  • Monitoring and Quenching: Monitor the reaction by HPLC-UV (detecting the formation of the thioester bond at ~260 nm) or LC-MS. The reaction can be quenched by adding perchloric acid or trifluoroacetic acid to a final concentration of 1-2%.

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) or preparative reverse-phase HPLC.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the proposed synthesis and analysis.

Experimental_Workflow cluster_0 Step 1: Hydroxylation cluster_1 Analysis & Purification cluster_2 Step 2: CoA Ligation cluster_3 Final Analysis & Purification P450_Reaction Setup P450 Reaction Incubate_P450 Incubate (e.g., 30°C, 24h) P450_Reaction->Incubate_P450 Quench_P450 Quench & Extract Incubate_P450->Quench_P450 Analysis_1 LC-MS/GC-MS Analysis Quench_P450->Analysis_1 Purify_Hydroxy_Acid Purify 7-Hydroxy- octadecanoic Acid (e.g., HPLC) Analysis_1->Purify_Hydroxy_Acid ACS_Reaction Setup ACS Reaction Purify_Hydroxy_Acid->ACS_Reaction Incubate_ACS Incubate (e.g., 37°C, 2h) ACS_Reaction->Incubate_ACS Quench_ACS Quench Reaction Incubate_ACS->Quench_ACS Analysis_2 LC-MS Analysis of Final Product Quench_ACS->Analysis_2 Purify_Final Purify Final Product (e.g., SPE/HPLC) Analysis_2->Purify_Final

Caption: General experimental workflow for the proposed two-step synthesis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. The proposed two-step pathway, leveraging the catalytic capabilities of cytochrome P450 monooxygenases and acyl-CoA synthetases, represents a plausible and promising strategy. Significant research and development, particularly in the discovery or engineering of a P450 with high regioselectivity for the C-7 position of octadecanoic acid, will be critical for the successful implementation of this method. The protocols and data presented herein should serve as a valuable starting point for researchers aiming to produce this and other novel hydroxyacyl-CoA molecules for advanced studies in lipid science and drug development.

References

7-Hydroxyoctadecanoyl-CoA: A Technical Guide to a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers fatty acid metabolism; however, specific research on 7-hydroxyoctadecanoyl-CoA as a distinct metabolic intermediate is limited. This guide provides a comprehensive framework for its study, drawing upon established principles of lipid biochemistry, enzymology, and analytical chemistry. The presented pathways and protocols are based on the metabolism and analysis of structurally related hydroxy fatty acyl-CoAs and serve as a blueprint for the investigation of this compound.

Introduction to Hydroxy Fatty Acyl-CoAs

Hydroxy fatty acids and their coenzyme A (CoA) esters are critical molecules in a variety of biological processes, including energy metabolism, membrane structure, and cell signaling. These molecules are intermediates in both the synthesis and degradation of fatty acids. The position of the hydroxyl group on the acyl chain is a key determinant of the molecule's metabolic fate and biological function. While 2- and 3-hydroxyacyl-CoAs are well-characterized intermediates in fatty acid oxidation and elongation, the roles of other positional isomers, such as this compound, are less understood and represent an emerging area of lipid research. This guide will explore the potential metabolic context, analytical methodologies, and signaling roles of this compound.

Hypothetical Metabolic Context of this compound

Given the lack of direct evidence for a specific metabolic pathway involving this compound, its existence is likely the result of the hydroxylation of stearoyl-CoA (the CoA ester of stearic acid, an 18-carbon saturated fatty acid).

Formation via Cytochrome P450-mediated Hydroxylation

The most probable route for the synthesis of this compound is the direct hydroxylation of stearoyl-CoA by a cytochrome P450 (CYP) enzyme. CYP enzymes are a large family of monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids. Several CYP families, such as CYP4A, CYP4B, and CYP4F, are known to hydroxylate fatty acids at various positions along the acyl chain. While ω- and (ω-1)-hydroxylation are common, in-chain hydroxylation also occurs. The formation of this compound would therefore likely involve a specific CYP isozyme with a preference for the C7 position of stearoyl-CoA.

Potential Roles in Fatty Acid Metabolism

Once formed, this compound could have several metabolic fates:

  • Incorporation into Complex Lipids: It could be incorporated into phospholipids, triglycerides, or other complex lipids, thereby altering membrane properties or serving as a precursor for signaling molecules.

  • Further Metabolism: The hydroxyl group could be further oxidized to a keto group, or the entire molecule could be a substrate for enzymes of β-oxidation, although the presence of the hydroxyl group mid-chain might hinder this process.

  • Signaling: Like other lipid molecules, this compound or its derivatives could act as signaling molecules, interacting with nuclear receptors or other proteins to regulate gene expression and cellular processes.

Quantitative Data on Long-Chain Acyl-CoAs

Direct quantitative data for this compound is not available. However, data for other long-chain acyl-CoAs in various tissues can provide a reference for expected concentration ranges.

Acyl-CoA SpeciesTissue/Cell LineConcentration (pmol/mg protein or nmol/g wet weight)Reference
C16:0-CoAMCF7~12 pmol/mg protein[1]
C16:0-CoARAW264.7~4 pmol/mg protein[1]
C18:0-CoAMCF7~5 pmol/mg protein[1]
C18:0-CoARAW264.7~2 pmol/mg protein[1]
Polyunsaturated Acyl-CoAsRat HeartVaries (nmol/g wet weight)[2]
Polyunsaturated Acyl-CoAsRat KidneyVaries (nmol/g wet weight)[2]
Polyunsaturated Acyl-CoAsRat MuscleVaries (nmol/g wet weight)[2]

Experimental Protocols

The study of this compound requires robust methods for its extraction, detection, and quantification. The following protocols are based on established methods for other long-chain acyl-CoAs and hydroxy fatty acids.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods designed for high recovery and stability of long-chain acyl-CoAs.[1][2]

Materials:

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification column or C18)

  • Elution Solvent: 2-Propanol or other suitable organic solvent

  • Internal Standards (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain hydroxyacyl-CoA)

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in ice-cold homogenization buffer.

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize further.

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with the appropriate elution solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]+ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety. A neutral loss scan for m/z 507 can be used to identify potential acyl-CoA species.[3]

  • Optimization: Collision energy and other MS parameters should be optimized for the specific analyte to achieve maximum sensitivity.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For structural confirmation and as an alternative quantification method, the hydroxy fatty acid can be cleaved from the CoA moiety and analyzed by GC-MS after derivatization.[5][6]

Procedure:

  • Hydrolysis: The acyl-CoA extract is hydrolyzed (e.g., using a mild base) to release the free 7-hydroxyoctadecanoic acid.

  • Extraction: The free fatty acid is extracted from the aqueous solution using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Derivatization: The carboxyl and hydroxyl groups are derivatized to increase volatility and improve chromatographic properties.

    • Esterification: The carboxyl group is converted to a methyl ester (FAME) using a reagent like BF3-methanol.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and detection. The mass spectrum will provide a characteristic fragmentation pattern that can be used for identification.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acids Fatty_Acids Fatty_Acyl_CoA Fatty_Acyl_CoA Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito CPT System Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA_Cytosol Acetyl-CoA Malonyl_CoA Malonyl_CoA Stearoyl_CoA Stearoyl-CoA (C18:0) 7_OH_Stearoyl_CoA This compound CYP450 Cytochrome P450 Hydroxylase Beta_Oxidation Beta_Oxidation Acetyl_CoA_Mito Acetyl-CoA TCA_Cycle TCA Cycle

Experimental_Workflow Sample Tissue or Cell Sample Homogenization Homogenization in Buffer Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis (Direct Quantification) SPE->LC_MS Hydrolysis Hydrolysis to Free Fatty Acid SPE->Hydrolysis Derivatization Derivatization (Esterification & Silylation) Hydrolysis->Derivatization GC_MS GC-MS Analysis (Structural Confirmation) Derivatization->GC_MS

Conclusion

While this compound remains a largely uncharacterized molecule, its potential existence as an intermediate in fatty acid metabolism presents an exciting avenue for research. The methodologies and conceptual frameworks outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to begin to unravel the synthesis, metabolism, and potential biological functions of this and other novel hydroxy fatty acyl-CoAs. Future studies employing advanced mass spectrometry-based lipidomics and targeted enzymatic assays will be crucial in elucidating the role of this compound in health and disease.

References

potential role of 7-hydroxyoctadecanoyl-CoA in cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Role of 7-Hydroxyoctadecanoyl-CoA in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (7-HOD-CoA) is the activated form of 7-hydroxyoctadecanoic acid (7-HSA), a hydroxylated fatty acid with emerging biological significance. While direct studies on the signaling roles of 7-HOD-CoA are limited, research on 7-HSA suggests its involvement in crucial cellular processes, including cell proliferation and inflammation. This document provides a comprehensive overview of the current understanding of 7-HSA's biological activities, potential signaling pathways, and the experimental methodologies used to elucidate these functions. The information presented is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and related lipid molecules.

Introduction

Fatty acids and their derivatives are increasingly recognized as important signaling molecules that regulate a wide array of physiological and pathological processes.[1] Hydroxylated fatty acids, a class of oxidized fatty acids, have garnered significant interest due to their diverse biological activities.[2] 7-hydroxyoctadecanoic acid (7-HSA) is a saturated hydroxy fatty acid that has demonstrated potent anti-proliferative effects in various cancer cell lines and is a constituent of a larger class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties.[3][4] While the direct signaling roles of the Coenzyme A (CoA) ester, 7-HOD-CoA, are yet to be fully elucidated, it is understood to be the activated intracellular form necessary for its metabolic processing, including potential incorporation into complex lipids. This guide will focus on the known biological effects and hypothesized signaling mechanisms of the free acid, 7-HSA, as a proxy for the potential signaling pathways involving this lipid species.

Biosynthesis and Metabolism

The endogenous synthesis of 7-HSA likely involves the hydroxylation of stearic acid. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids at various positions.[3] Specifically, CYP4 family members are responsible for the omega-hydroxylation of fatty acids, and other CYP enzymes can introduce hydroxyl groups at sub-terminal positions.[5][6] Once formed, 7-HSA can be activated to 7-HOD-CoA by acyl-CoA synthetases, enabling its participation in various metabolic pathways, including esterification into complex lipids like FAHFAs.

stearic_acid Stearic Acid cyp450 Cytochrome P450 Enzymes stearic_acid->cyp450 hsa7 7-Hydroxyoctadecanoic Acid (7-HSA) cyp450->hsa7 Hydroxylation acyl_coa_synthetase Acyl-CoA Synthetase hsa7->acyl_coa_synthetase hod_coa7 This compound (7-HOD-CoA) acyl_coa_synthetase->hod_coa7 Activation (Coenzyme A) fahfa Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) hod_coa7->fahfa Esterification metabolism Other Metabolic Pathways hod_coa7->metabolism

Figure 1: Proposed biosynthesis and metabolism of 7-HSA and 7-HOD-CoA.

Potential Signaling Pathways

Based on current research, 7-HSA appears to exert its biological effects through at least two potential signaling pathways: inhibition of cancer cell proliferation via cell cycle arrest and modulation of inflammatory responses.

Anti-Proliferative Effects and Cell Cycle Regulation

7-HSA has been shown to inhibit the growth of several human cancer cell lines.[2] Quantitative data from these studies are summarized in the table below.

Table 1: Anti-proliferative Activity of 7-Hydroxystearic Acid (7-HSA)

Cell Line Cancer Type IC50 (µM) Reference
HT29 Colon Carcinoma 14.7 [2]
HeLa Cervical Cancer 26.6 [2]
MCF7 Breast Cancer 21.4 [2]
PC3 Prostate Cancer 24.3 [2]
NLF Normal Lung Fibroblasts 24.9 [2]

| CaCo-2 | Colorectal Adenocarcinoma | >100 |[2] |

The anti-proliferative mechanism of 7-HSA appears to involve the induction of cell cycle arrest, rather than apoptosis.[2] Studies on the regioisomer 9-HSA suggest that this effect may be mediated by the inhibition of histone deacetylase 1 (HDAC1).[7][8] HDAC inhibitors are known to induce cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors like p21WAF1.[9] It is plausible that 7-HSA shares this mechanism of action.

hsa7 7-HSA hdac1 HDAC1 hsa7->hdac1 Inhibition histone_acetylation Increased Histone Acetylation hdac1->histone_acetylation p21 p21WAF1 Gene Expression histone_acetylation->p21 cdk Cyclin/CDK Complexes p21->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle arrest G1/S or G2/M Arrest cell_cycle->arrest

Figure 2: Hypothesized HDAC1-mediated cell cycle arrest by 7-HSA.

Anti-Inflammatory Signaling

7-HSA is a known component of FAHFAs, which have demonstrated anti-inflammatory and anti-diabetic properties.[4] These effects are, in part, mediated by the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[4][10] GPR120 is expressed in adipocytes and macrophages and is activated by long-chain fatty acids, including omega-3 fatty acids.[11][12] Activation of GPR120 can lead to the suppression of inflammatory signaling pathways, such as those mediated by NF-κB and JNK.[12] While it is not yet confirmed if 7-HSA itself is a direct ligand for GPR120, its presence in anti-inflammatory FAHFAs suggests a potential role in this signaling cascade.

hsa7 7-HSA / FAHFAs gpr120 GPR120 hsa7->gpr120 Activation? inflammatory_pathways NF-κB, JNK Pathways gpr120->inflammatory_pathways Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->inflammatory_pathways cytokine_production Pro-inflammatory Cytokine Production inflammatory_pathways->cytokine_production inflammation Inflammation cytokine_production->inflammation

Figure 3: Potential GPR120-mediated anti-inflammatory signaling of 7-HSA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 7-HSA's biological activities.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • 7-HSA stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

    • Multi-well spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of 7-HSA and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 7-HSA and vehicle control incubate1->treat_cells incubate2 Incubate for desired period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance end End read_absorbance->end

Figure 4: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[4]

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2][11]

  • Materials:

    • Treated and control cells on slides or in culture plates

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • TUNEL reaction mixture (containing TdT and labeled dUTP)

    • Fluorescence microscope

  • Procedure:

    • Fix the cells with 4% PFA for 10 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Wash the cells with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

    • Mount the slides and visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTP.

Future Directions

The study of 7-HOD-CoA and its de-esterified form, 7-HSA, is still in its early stages. Future research should focus on several key areas:

  • Direct investigation of 7-HOD-CoA: Elucidating the specific cellular roles of the CoA-esterified form, including its potential direct interactions with proteins and its role as a substrate for the synthesis of other bioactive lipids.

  • Mechanism of action: Confirming the inhibition of HDAC1 by 7-HSA and identifying other potential molecular targets to fully understand its anti-proliferative effects.

  • Receptor identification: Determining if 7-HSA is a direct ligand for GPR120 or other G-protein coupled receptors to clarify its role in anti-inflammatory and metabolic signaling.

  • In vivo studies: Evaluating the therapeutic potential of 7-HSA in animal models of cancer and inflammatory diseases.

  • Enantiomer-specific activity: Further characterizing the differential effects of the (R)- and (S)-enantiomers of 7-HSA to guide the development of more potent and specific therapeutic agents.

Conclusion

While direct evidence for the signaling role of this compound is currently limited, the available data on its corresponding free fatty acid, 7-hydroxyoctadecanoic acid, strongly suggest its involvement in important cell signaling pathways related to cancer and inflammation. Its ability to induce cell cycle arrest in cancer cells and its association with the anti-inflammatory FAHFA lipid family make it a promising molecule for further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing lipid molecule.

References

Structural Elucidation of 7-Hydroxyoctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule of significant interest in lipidomics and metabolic research. Its precise structure is critical for understanding its biological function, including its potential role in various signaling pathways and metabolic disorders. This technical guide provides a comprehensive overview of the methodologies required for the complete structural elucidation of this compound, from initial isolation to definitive spectroscopic analysis. Detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy are provided, along with examples of expected data presented in tabular and graphical formats for clarity and comparative analysis.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The introduction of a hydroxyl group on the acyl chain, as in this compound, can significantly alter the molecule's chemical properties and biological activity. Elucidating the precise position of this hydroxyl group is paramount for understanding its metabolic fate and physiological significance. This guide outlines a systematic approach to confirm the molecular structure of this compound.

Proposed Workflow for Structural Elucidation

The structural confirmation of this compound involves a multi-step process beginning with isolation and purification, followed by a combination of high-resolution mass spectrometry and detailed NMR spectroscopy.

workflow cluster_purification Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Structural Confirmation start Biological Sample or Synthetic Product extraction Lipid Extraction start->extraction hplc HPLC Purification extraction->hplc hrms High-Resolution MS (e.g., Orbitrap, TOF) hplc->hrms msms Tandem MS (MS/MS) hrms->msms oneD_nmr 1D NMR (¹H, ¹³C) msms->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr confirmation Final Structure of this compound twoD_nmr->confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its properties can be predicted based on related molecules.

PropertyPredicted Value
Molecular Formula C39H70N7O18P3S[1]
Monoisotopic Mass 1049.3711 Da
IUPAC Name S-[2-(3-{--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl] 7-hydroxyoctadecanethioate

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the elemental composition and determining the position of the hydroxyl group.

Experimental Protocol: LC-MS/MS

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30).

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Analysis Mode: Full scan (m/z 200-1200) followed by data-dependent MS/MS of the most intense ions.

Expected Mass Spectrometry Data
Ionm/z (calculated)m/z (observed)Description
[M+H]+1050.3789Protonated molecular ion
[M+Na]+1072.3609Sodiated molecular ion
[M+K]+1088.3348Potassiated molecular ion

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]+ ion is expected to yield characteristic fragments that pinpoint the location of the hydroxyl group. The key fragmentation would be the cleavage adjacent to the hydroxylated carbon, leading to specific neutral losses and fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural information by mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR
  • Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of CD3OD and D2O.

  • Spectrometer: 600 MHz or higher field strength spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H NMR

    • 1D ¹³C NMR

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Expected NMR Data

The key diagnostic signals in the ¹H and ¹³C NMR spectra will be those associated with the carbon bearing the hydroxyl group (C7) and its neighboring protons and carbons.

¹H NMR:

  • A characteristic multiplet in the range of δ 3.5-3.8 ppm corresponding to the proton attached to the hydroxylated carbon (H7).

¹³C NMR:

  • A distinct signal in the range of δ 68-75 ppm for the hydroxylated carbon (C7).

2D NMR:

  • COSY: Correlations between H7 and the protons on the adjacent carbons (H6 and H8).

  • HSQC: A cross-peak correlating the C7 signal with the H7 signal.

  • HMBC: Long-range correlations from H7 to C6 and C8, and from H6 and H8 to C7, which will definitively confirm the position of the hydroxyl group.

Molecular Structure and Key Correlations

The following diagram illustrates the structure of this compound with key atoms numbered for NMR analysis.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for elemental composition and fragmentation analysis, with a suite of 1D and 2D NMR experiments for unambiguous positional confirmation, provides a robust strategy for the definitive characterization of this and other novel hydroxy fatty acyl-CoA molecules. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers in the fields of lipidomics, metabolomics, and drug discovery.

References

7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule that, while not extensively studied, holds potential significance in the field of lipidomics. Its structure suggests involvement in various metabolic pathways, potentially influencing cellular signaling and lipid metabolism. This technical guide provides a comprehensive overview of this compound, including its hypothetical biosynthesis, its relevance to lipidomics, detailed experimental protocols for its analysis, and potential biological roles. Due to the limited direct research on this specific molecule, this guide synthesizes information from related, well-characterized hydroxy fatty acids and acyl-CoAs to provide a foundational resource for researchers.

Introduction to this compound

This compound is the activated form of 7-hydroxyoctadecanoic acid, a monohydroxylated saturated fatty acid. The addition of a coenzyme A moiety makes it a direct substrate for a variety of enzymatic reactions within the cell. Hydroxylated fatty acids and their CoA esters are increasingly recognized as important signaling molecules and intermediates in metabolic pathways. While specific functions of the 7-hydroxy isomer are not well-defined, other positional isomers of hydroxyoctadecanoic acid have been shown to possess biological activities, including anti-inflammatory and anti-proliferative effects. Therefore, this compound is an intriguing molecule for lipidomics studies aimed at uncovering novel bioactive lipids and understanding their roles in health and disease.

Hypothetical Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known mechanisms of fatty acid hydroxylation, a plausible pathway involves the action of cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions. The proposed pathway begins with stearoyl-CoA, the CoA ester of stearic acid.

Hypothetical Biosynthesis of this compound Hypothetical Biosynthesis of this compound Stearoyl_CoA Stearoyl-CoA 7_Hydroxyoctadecanoyl_CoA This compound Stearoyl_CoA->7_Hydroxyoctadecanoyl_CoA Hydroxylation Enzyme Cytochrome P450 (Hypothetical) Enzyme->7_Hydroxyoctadecanoyl_CoA

Figure 1: Hypothetical biosynthetic pathway of this compound.

In this proposed pathway, a specific cytochrome P450 enzyme would catalyze the introduction of a hydroxyl group at the 7th carbon of the octadecanoyl chain of stearoyl-CoA. The subsequent biological activity and metabolic fate of this compound would then depend on the cellular context and the presence of downstream enzymes.

Role in Lipidomics

The field of lipidomics aims to comprehensively identify and quantify the vast array of lipid species in a biological system. This compound, as a modified fatty acyl-CoA, falls within the scope of lipidomics analysis. Its detection and quantification could provide insights into:

  • Novel Bioactive Lipids: The presence and concentration of this compound in different tissues or disease states could indicate a role as a signaling molecule.

  • Markers of Oxidative Stress: The hydroxylation of fatty acids can be a result of enzymatic processes or non-enzymatic oxidation. Elevated levels of this compound might serve as a biomarker for oxidative stress.

  • Perturbations in Fatty Acid Metabolism: The accumulation or depletion of this molecule could signify alterations in the activity of specific hydroxylases or downstream metabolic enzymes, providing clues about metabolic dysregulation in diseases such as metabolic syndrome, cardiovascular diseases, and cancer.

Quantitative Data

Specific quantitative data for this compound in various biological samples is currently not available in the published literature. The table below is provided as a template for researchers to populate as data becomes available. The expected concentrations are likely to be low, in the femtomole to picomole per milligram of protein range, similar to other minor acyl-CoA species.

Biological SampleConditionThis compound Concentration (pmol/mg protein)Reference
Mouse LiverControlData not available
Mouse LiverHigh-Fat DietData not available
Human PlasmaHealthyData not available
Human PlasmaType 2 DiabetesData not available
Cancer Cell Line XUntreatedData not available
Cancer Cell Line XDrug-TreatedData not available

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The extraction of acyl-CoAs from biological matrices is a critical step due to their low abundance and susceptibility to degradation.

Experimental Workflow for this compound Analysis General Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analysis Tissue Tissue Homogenization (e.g., in isopropanol/phosphate (B84403) buffer) Extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) Tissue->Extraction Quenching Metabolism Quenching (e.g., with cold solvent) Quenching->Tissue LC_MS LC-MS/MS Analysis (Reversed-phase chromatography) Extraction->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for the analysis of this compound.

Protocol for Acyl-CoA Extraction:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue (10-50 mg) in a cold extraction solvent, such as 2-propanol/50 mM potassium phosphate buffer (pH 7.2) (1:1, v/v).

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled stearoyl-CoA) or a structurally similar odd-chain acyl-CoA, to the homogenate to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate to pellet cellular debris.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous solvent (e.g., water with 0.1% acetic acid) to remove polar interferences.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol (B129727)/water with 0.1% acetic acid).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is common for acyl-CoAs. The precursor ion would be the [M+H]⁺ of this compound. A product ion specific to the 7-hydroxyoctadecanoyl moiety would be selected for quantification.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate, 0.1% Acetic Acid in Water
Mobile Phase B 10 mM Ammonium Acetate, 0.1% Acetic Acid in ACN/IPA (90:10)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

Potential Signaling Pathways and Biological Functions

While no signaling pathways have been directly attributed to this compound, the biological activities of other hydroxy fatty acids suggest several possibilities:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some hydroxylated fatty acids are known to be endogenous ligands for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism. This compound or its free acid form could potentially modulate PPAR activity.

  • Modulation of Inflammatory Pathways: Hydroxy fatty acids can be precursors to or modulators of inflammatory mediators. Further research is needed to determine if this compound plays a role in inflammation.

  • Substrate for Further Metabolism: this compound could be a substrate for enzymes involved in fatty acid oxidation, elongation, or incorporation into complex lipids, thereby influencing the lipid composition of membranes and lipid droplets.

Conclusion and Future Directions

This compound represents an understudied molecule within the lipidome that warrants further investigation. Its structural similarity to other bioactive hydroxy fatty acids suggests potential roles in cellular signaling and metabolism. The development of robust analytical methods, as outlined in this guide, is the first step toward understanding its biological significance. Future research should focus on:

  • Elucidating the biosynthetic pathway and identifying the specific enzymes responsible for its formation.

  • Quantifying its levels in various tissues and disease models to identify potential correlations with pathophysiology.

  • Investigating its interaction with cellular receptors and its impact on downstream signaling pathways.

  • Exploring its metabolic fate and its contribution to the pool of complex lipids.

This technical guide provides a framework for researchers to begin exploring the role of this compound in lipidomics and drug development. Unraveling the functions of this and other novel lipids will undoubtedly provide new insights into the complex interplay of lipids in health and disease.

The Metabolic Crossroads of 7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, occupies a unique position in lipid metabolism. While the catabolism of standard saturated and unsaturated fatty acids via β-oxidation is well-documented, the metabolic fate of fatty acids with mid-chain hydroxyl groups presents a more complex scenario. This technical guide synthesizes the current understanding of fatty acid metabolism to propose the putative metabolic pathways of this compound. We will delve into the enzymatic machinery, potential catabolic routes, and the experimental methodologies required to elucidate its precise metabolic journey. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism, particularly those in the fields of biochemistry, drug development, and metabolic disorders.

Proposed Metabolic Fates of this compound

The presence of a hydroxyl group at the C-7 position of octadecanoyl-CoA suggests that its metabolism may deviate from the canonical β-oxidation pathway. Two primary routes are hypothesized: initial modification of the hydroxyl group followed by β-oxidation, or an alternative oxidation pathway such as ω-oxidation.

Pathway 1: Putative β-Oxidation of this compound

For this compound to enter the β-oxidation spiral, the C-7 hydroxyl group would likely need to be addressed, as it would interfere with the standard enzymatic reactions that target the β-carbon (C-3). A plausible initial step is the oxidation of the 7-hydroxyl group to a keto group, forming 7-oxooctadecanoyl-CoA. This could be followed by subsequent reduction or rearrangement to allow for the progression of β-oxidation.

The initial steps of β-oxidation involve a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[1] In eukaryotes, this process occurs in both the mitochondria and peroxisomes.[1]

Below is a DOT script visualizing the proposed initial modification and subsequent entry into the β-oxidation pathway.

Beta_Oxidation_Pathway cluster_modification Initial Modification cluster_beta_oxidation β-Oxidation Spiral This compound This compound 7-Oxooctadecanoyl-CoA 7-Oxooctadecanoyl-CoA This compound->7-Oxooctadecanoyl-CoA Dehydrogenase Modified Acyl-CoA for β-Oxidation Modified Acyl-CoA for β-Oxidation 7-Oxooctadecanoyl-CoA->Modified Acyl-CoA for β-Oxidation Further enzymatic modification Acyl-CoA\n(C18) Acyl-CoA (C18) Modified Acyl-CoA for β-Oxidation->Acyl-CoA\n(C18) Entry into β-oxidation trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA\n(C18)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA\n(C16) Acyl-CoA (C16) 3-Ketoacyl-CoA->Acyl-CoA\n(C16) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase

Figure 1: Proposed initial modification and β-oxidation of this compound.
Pathway 2: ω-Oxidation as an Alternative Route

When β-oxidation is impaired, an alternative pathway known as ω-oxidation can become more prominent.[1][2] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid.[1][2] It occurs primarily in the endoplasmic reticulum of the liver and kidneys.[2] The key enzymes in this pathway are cytochrome P450 monooxygenases, alcohol dehydrogenase, and aldehyde dehydrogenase.[2][3]

This compound could be a substrate for ω-oxidation, leading to the formation of a dicarboxylic acid, which can then undergo β-oxidation from both ends.

The following DOT script illustrates the ω-oxidation pathway.

Omega_Oxidation_Pathway This compound This compound 7-Hydroxy-ω-hydroxyoctadecanoyl-CoA 7-Hydroxy-ω-hydroxyoctadecanoyl-CoA This compound->7-Hydroxy-ω-hydroxyoctadecanoyl-CoA Cytochrome P450 Monooxygenase 7-Hydroxyoctadecane-1,18-dioyl-CoA 7-Hydroxyoctadecane-1,18-dioyl-CoA 7-Hydroxy-ω-hydroxyoctadecanoyl-CoA->7-Hydroxyoctadecane-1,18-dioyl-CoA Alcohol Dehydrogenase & Aldehyde Dehydrogenase Chain-shortened dicarboxylic acids + Acetyl-CoA Chain-shortened dicarboxylic acids + Acetyl-CoA 7-Hydroxyoctadecane-1,18-dioyl-CoA->Chain-shortened dicarboxylic acids + Acetyl-CoA β-Oxidation (from both ends)

Figure 2: Proposed ω-oxidation pathway for this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the metabolic flux of this compound through different pathways. However, we can extrapolate potential key parameters based on studies of other hydroxylated and long-chain fatty acids.

ParameterExpected Value/RangeSignificanceReference
Km for Acyl-CoA Synthetase 1-10 µMAffinity for activation to CoA ester.Generic for long-chain fatty acids
Vmax of β-oxidation enzymes Lower than for saturated fatty acidsThe hydroxyl group may hinder enzyme activity.Inferred from metabolism of modified fatty acids
Rate of ω-oxidation Potentially significant if β-oxidation is inhibitedProvides an alternative catabolic route.[4]
Cellular uptake rate Similar to other long-chain fatty acidsTransport into the cell is the first committed step.Inferred from general fatty acid transport

Experimental Protocols

To elucidate the metabolic fate of this compound, a combination of in vitro and in vivo experimental approaches is necessary.

Protocol 1: In Vitro Metabolism Assay using Radiolabeled Substrate

This protocol is designed to trace the metabolic products of this compound in isolated mitochondria or cell homogenates.

Objective: To determine if this compound is a substrate for β-oxidation and to identify its metabolic products.

Materials:

  • [1-¹⁴C]-7-hydroxyoctadecanoyl-CoA (custom synthesis)

  • Isolated liver mitochondria or cell homogenates

  • Reaction buffer (e.g., containing ATP, CoA, NAD⁺, FAD)

  • Scintillation cocktail and counter

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: Incubate isolated mitochondria or cell homogenates with [1-¹⁴C]-7-hydroxyoctadecanoyl-CoA in the reaction buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Products: Separate the reaction mixture components using TLC or HPLC.

  • Quantification: Quantify the radioactivity in the spots or peaks corresponding to the substrate and potential metabolites (e.g., acetyl-CoA, chain-shortened acyl-CoAs).

  • Data Analysis: Calculate the rate of substrate consumption and product formation.

The following workflow diagram illustrates this experimental protocol.

Experimental_Workflow_1 cluster_incubation Incubation cluster_analysis Analysis Radiolabeled\nthis compound Radiolabeled This compound Incubate Incubate at 37°C Radiolabeled\nthis compound->Incubate Isolated Mitochondria\nor Cell Homogenate Isolated Mitochondria or Cell Homogenate Isolated Mitochondria\nor Cell Homogenate->Incubate Reaction Buffer Reaction Buffer Reaction Buffer->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Separate Products\n(TLC/HPLC) Separate Products (TLC/HPLC) Stop Reaction->Separate Products\n(TLC/HPLC) Quantify Radioactivity Quantify Radioactivity Separate Products\n(TLC/HPLC)->Quantify Radioactivity Data Analysis Data Analysis Quantify Radioactivity->Data Analysis

Figure 3: Workflow for in vitro metabolism assay with a radiolabeled substrate.
Protocol 2: Mass Spectrometry-Based Metabolite Identification

This protocol uses liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites of this compound in a cellular context.

Objective: To identify the chemical structures of the metabolic products of this compound.

Materials:

  • Cultured cells (e.g., hepatocytes)

  • This compound

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Solvents for extraction and chromatography

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with this compound for a defined period.

  • Metabolite Extraction: Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the cell extracts using an LC-MS system. Use a high-resolution mass spectrometer to obtain accurate mass measurements of parent and fragment ions.

  • Data Processing: Process the raw LC-MS data to identify features corresponding to potential metabolites.

  • Metabolite Identification: Compare the accurate masses and fragmentation patterns of the identified features with databases (e.g., METLIN, HMDB) and with the fragmentation patterns of authentic standards, if available.

  • Pathway Reconstruction: Based on the identified metabolites, reconstruct the metabolic pathway of this compound.

A diagram of this workflow is provided below.

Experimental_Workflow_2 cluster_cell_culture Cell Culture & Treatment cluster_analysis_ms Metabolite Analysis Culture Cells Culture Cells Treat with\nthis compound Treat with This compound Culture Cells->Treat with\nthis compound Metabolite Extraction Metabolite Extraction Treat with\nthis compound->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification

Figure 4: Workflow for mass spectrometry-based metabolite identification.

Conclusion and Future Directions

The metabolic fate of this compound remains an area requiring further investigation. Based on our current understanding of fatty acid metabolism, it is likely catabolized through a modified β-oxidation pathway or via ω-oxidation. The experimental protocols outlined in this guide provide a framework for elucidating the precise metabolic pathways and enzymatic machinery involved. A deeper understanding of the metabolism of such modified fatty acids is crucial for advancing our knowledge of lipid biochemistry and may have significant implications for the development of therapeutics targeting metabolic diseases. Future research should focus on the enzymatic characterization of the dehydrogenases and other enzymes that may act on this compound, as well as in vivo tracer studies to confirm its metabolic fate in a physiological context.

References

Preliminary Studies on the Function of 7-Hydroxyoctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on 7-hydroxyoctadecanoyl-CoA is limited. This guide provides a comprehensive overview based on preliminary data and informed hypotheses drawn from the study of related lipid molecules. The experimental protocols and proposed pathways are intended to serve as a foundational framework for future research.

Introduction to Hydroxy Fatty Acyl-CoAs

Hydroxy fatty acids and their coenzyme A (CoA) esters are critical intermediates in lipid metabolism and signaling. The position of the hydroxyl group on the acyl chain dictates their metabolic fate and biological function. While isomers such as 2-hydroxy and 3-hydroxyoctadecanoyl-CoA are well-documented intermediates in peroxisomal α-oxidation and mitochondrial β-oxidation, respectively, the roles of in-chain hydroxylated species like this compound remain largely unexplored.[1][2] This guide synthesizes the current understanding of related hydroxy fatty acyl-CoAs to propose a research framework for elucidating the function of this compound.

Hypothesized Biosynthesis and Metabolism

The formation of this compound is likely a highly specific enzymatic process. Two primary enzyme families are hypothesized to be involved in its biosynthesis:

  • Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes are known to catalyze the in-chain hydroxylation of fatty acids.[3][4] It is plausible that a specific CYP isoform hydroxylates stearoyl-CoA or octadecanoyl-CoA at the C7 position.

  • Atypical Fatty Acid Hydratases: While many known hydratases act on the C9-C10 or C12-C13 double bonds, the existence of hydratases with novel regioselectivity is possible.[5][6] Such an enzyme could hydrate (B1144303) a corresponding unsaturated octadecenoyl-CoA to form this compound.

Once synthesized, this compound is likely subject to further metabolic conversion or degradation. Potential metabolic fates include:

  • Dehydrogenation: Oxidation of the hydroxyl group by a dehydrogenase to form 7-oxooctadecanoyl-CoA.

  • Thioesterase Hydrolysis: Cleavage of the CoA thioester by an acyl-CoA thioesterase to release 7-hydroxyoctadecanoic acid and free Coenzyme A.

  • Incorporation into Complex Lipids: Esterification into phospholipids, triglycerides, or other complex lipids, which could alter membrane properties or serve as a storage form.

Below is a diagram illustrating the hypothesized metabolic pathways for this compound.

Hypothesized_Metabolism_of_this compound Stearoyl-CoA Stearoyl-CoA This compound This compound Stearoyl-CoA->this compound Cytochrome P450 or Fatty Acid Hydratase 7-Oxooctadecanoyl-CoA 7-Oxooctadecanoyl-CoA This compound->7-Oxooctadecanoyl-CoA Dehydrogenase 7-Hydroxyoctadecanoic Acid 7-Hydroxyoctadecanoic Acid This compound->7-Hydroxyoctadecanoic Acid Acyl-CoA Thioesterase Complex Lipids Complex Lipids This compound->Complex Lipids Acyltransferase

Hypothesized metabolic pathways of this compound.

Potential Signaling Functions

Beyond its role in metabolic pathways, this compound or its free fatty acid form may act as a signaling molecule. Other hydroxylated fatty acids have been shown to be ligands for G-protein coupled receptors (GPCRs) and nuclear receptors, modulating inflammatory responses, glucose metabolism, and other cellular processes.[7][8]

A proposed signaling cascade for this compound is depicted below.

Proposed_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7-HO-CoA_ext This compound (or free acid) GPCR GPCR 7-HO-CoA_ext->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Proposed GPCR-mediated signaling pathway for this compound.

Quantitative Data of Related Hydroxyoctadecanoyl-CoA Isomers

To date, there is no published quantitative data for this compound. However, data for related isomers in various biological matrices can provide a reference for expected concentration ranges.

IsomerBiological MatrixConcentration RangeReference
2-Hydroxy-long-chain-acyl-CoAsRat Liver PeroxisomesNot explicitly quantified, but metabolic flux has been measured.[9]
3-Hydroxyoctadecanoyl-CoAHuman MetabolomePresent as a metabolite, but absolute concentrations are not defined.[1]
Other Long-Chain Acyl-CoAsRat Liver1 - 15 nmol/g tissue[10]

Experimental Protocols

A systematic approach is required to investigate the function of this compound. The following protocols provide a roadmap for researchers.

Chemo-enzymatic Synthesis of this compound Standard

The synthesis of an analytical standard is a prerequisite for detection and quantification. A plausible synthetic route is as follows:

  • Synthesis of 7-hydroxyoctadecanoic acid: This can be achieved through various organic synthesis methods, such as the reduction of a corresponding keto acid or the ring-opening of an epoxide.

  • Activation to the CoA thioester: The synthesized 7-hydroxyoctadecanoic acid can be enzymatically converted to its CoA ester using an acyl-CoA synthetase.[11] Alternatively, chemical synthesis methods involving the activation of the carboxylic acid (e.g., to an acid chloride or mixed anhydride) followed by reaction with Coenzyme A can be employed.[12]

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[10][13]

Sample Preparation:

  • Homogenize tissue or cells in a cold solvent mixture (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Add an internal standard (e.g., C17-CoA or a stable isotope-labeled analog of this compound).

  • Perform a liquid-liquid or solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.[14]

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate.
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (M+H)+ of this compound, with product ions corresponding to the CoA moiety and fragments of the acyl chain.
Functional Investigation Workflow

The following workflow outlines a strategy to elucidate the biological role of this compound.

Experimental_Workflow Start Hypothesis Generation Synthesis Synthesis of 7-HO-Octadecanoyl-CoA Standard Start->Synthesis Quantification Development of LC-MS/MS Method Synthesis->Quantification Screening Receptor/Enzyme Screening Assays Quantification->Screening Cellular_Assays Cell-Based Functional Assays (Signaling, Metabolism) Screening->Cellular_Assays In_Vivo In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo Validation Validate Function? In_Vivo->Validation Validation->Start No, Revise Hypothesis End Elucidated Function Validation->End Yes

Experimental workflow for investigating this compound function.

Conclusion

While direct evidence for the function of this compound is currently lacking, the study of its isomers provides a strong foundation for future research. The methodologies and hypotheses presented in this guide offer a clear path forward for researchers to explore the biosynthesis, metabolism, and potential signaling roles of this novel lipid metabolite. Elucidating its function could uncover new therapeutic targets for metabolic and inflammatory diseases.

References

The Peroxisomal Fate of 7-Hydroxyoctadecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic processing of hydroxylated fatty acids within the peroxisome, with a primary focus on the alpha-oxidation of long-chain 2-hydroxy fatty acids, exemplified by 2-hydroxyoctadecanoyl-CoA. Due to a lack of direct experimental evidence for the peroxisomal beta-oxidation of 7-hydroxyoctadecanoyl-CoA, this document outlines the established alpha-oxidation pathway as the likely metabolic route for hydroxylated fatty acids. It further proposes a hypothetical pathway for the metabolism of this compound, suggesting necessary enzymatic modifications for its entry into known peroxisomal degradation pathways. This guide includes detailed experimental protocols, quantitative data on relevant enzyme kinetics, and visualizations of the metabolic pathways and experimental workflows to support researchers in the field of lipid metabolism and drug development.

Introduction: Peroxisomal Fatty Acid Oxidation

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. They are responsible for the oxidation of a variety of fatty acids that are not readily metabolized by mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain hydroxylated fatty acids. Two major pathways for fatty acid degradation exist within the peroxisome: beta-oxidation and alpha-oxidation.

  • Beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA.

  • Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is essential for the degradation of fatty acids with a methyl group at the beta-carbon, such as phytanic acid, which would otherwise block beta-oxidation. Alpha-oxidation is also the primary route for the degradation of 2-hydroxy long-chain fatty acids.

The Metabolism of 2-Hydroxyoctadecanoyl-CoA via Peroxisomal Alpha-Oxidation

While the direct peroxisomal beta-oxidation of this compound is not supported by current literature, the metabolism of 2-hydroxy long-chain fatty acids is well-characterized and proceeds via the alpha-oxidation pathway. This pathway involves a series of enzymatic steps that ultimately lead to the shortening of the fatty acid chain by one carbon.

The key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[1][2][3] HACL1 catalyzes the cleavage of a 2-hydroxyacyl-CoA into a fatty aldehyde (shortened by one carbon) and formyl-CoA.[1][2]

The established pathway for the alpha-oxidation of 2-hydroxyoctadecanoyl-CoA is as follows:

  • Activation: 2-hydroxyoctadecanoic acid is activated to its CoA ester, 2-hydroxyoctadecanoyl-CoA, by a fatty acyl-CoA synthetase. This activation likely occurs in the endoplasmic reticulum or the peroxisomal membrane.

  • Cleavage by HACL1: In the peroxisome, 2-hydroxyoctadecanoyl-CoA is cleaved by HACL1 into heptadecanal (B146464) (a C17 aldehyde) and formyl-CoA.[2][3]

  • Further Metabolism:

    • Heptadecanal is subsequently oxidized to heptadecanoic acid by a fatty aldehyde dehydrogenase. Heptadecanoic acid can then be activated to heptadecanoyl-CoA and undergo beta-oxidation.

    • Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[1][2]

The overall pathway is depicted in the following diagram:

Peroxisomal_Alpha_Oxidation cluster_ER_Peroxisome_Membrane Endoplasmic Reticulum / Peroxisomal Membrane cluster_Peroxisome Peroxisome 2_HODA 2-Hydroxyoctadecanoic Acid ACS Acyl-CoA Synthetase 2_HODA->ACS 2_HODA_CoA 2-Hydroxyoctadecanoyl-CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2_HODA_CoA->HACL1 ACS->2_HODA_CoA ATP, CoA Heptadecanal Heptadecanal HACL1->Heptadecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Thiamine Pyrophosphate (TPP) FALDH Fatty Aldehyde Dehydrogenase Heptadecanal->FALDH NAD+ Formate Formate Formyl_CoA->Formate H2O Heptadecanoic_Acid Heptadecanoic Acid FALDH->Heptadecanoic_Acid NADH + H+ Beta_Oxidation Beta_Oxidation Heptadecanoic_Acid->Beta_Oxidation Further Metabolism (Mitochondria/Peroxisome) CO2 CO2 Formate->CO2

Peroxisomal alpha-oxidation of 2-hydroxyoctadecanoyl-CoA.

Hypothetical Metabolic Pathway for this compound

There is currently no direct experimental evidence detailing the metabolic fate of this compound in peroxisomes. The position of the hydroxyl group at C-7 prevents it from being a direct substrate for either beta-oxidation or the known alpha-oxidation pathway which requires a 2-hydroxy group.

However, we can propose a hypothetical pathway based on known enzymatic activities in other metabolic routes. One plausible scenario is that this compound undergoes further modification before it can enter a degradative pathway. A potential route could involve an initial oxidation of the 7-hydroxy group, followed by steps that could lead to a substrate suitable for peroxisomal oxidation.

Proposed Hypothetical Pathway:

  • Initial Oxidation: The 7-hydroxy group of this compound could be oxidized to a keto group by a dehydrogenase, forming 7-oxooctadecanoyl-CoA.

  • Further Processing: The resulting 7-oxooctadecanoyl-CoA is not a standard substrate for beta-oxidation. Its subsequent metabolism is speculative and would require further enzymatic steps that are not yet characterized for this specific molecule.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation.

The following diagram illustrates a logical workflow for investigating the metabolism of this compound:

Experimental_Workflow Start Start with This compound Incubate Incubate with: - Isolated Peroxisomes - Liver Homogenate - Cultured Hepatocytes Start->Incubate Extract Extract Metabolites Incubate->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Identify Identify Potential Metabolites (e.g., chain-shortened products, oxidized derivatives) Analyze->Identify Characterize Characterize Enzymes Involved (e.g., through protein purification, recombinant enzyme assays) Identify->Characterize Pathway Elucidate Metabolic Pathway Characterize->Pathway

Workflow for investigating this compound metabolism.

Quantitative Data

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Actinobacterial 2-hydroxyacyl-CoA lyase2-Hydroxyisobutyryl-CoA~120~1.3[4][5]

Note: This data is for a bacterial enzyme with a short-chain substrate and should be interpreted with caution as it may not be representative of human HACL1 with a long-chain substrate.

Experimental Protocols

Protocol for Isolation of Rat Liver Peroxisomes

This protocol is adapted from established methods for isolating functional peroxisomes for in vitro assays.[1][6]

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS-KOH pH 7.2, 1 mM EDTA, 1 mM dithiothreitol)

  • Nycodenz or OptiPrep density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the liver tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., Nycodenz or OptiPrep).

  • Centrifuge the gradient at high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the peroxisomal fraction, which will be visible as a distinct band at a higher density than the mitochondrial fraction.

  • Wash the isolated peroxisomes in homogenization buffer and resuspend in a suitable buffer for subsequent assays.

  • Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol describes a method to measure the activity of HACL1 by detecting the formation of the aldehyde product.

Materials:

  • Isolated peroxisomes or recombinant HACL1

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 2-hydroxyoctadecanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors)

  • Derivatizing agent for aldehydes (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)

  • GC-MS or LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, and MgCl₂.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the substrate, 2-hydroxyoctadecanoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Extract the lipid-soluble products (including the heptadecanal).

  • Derivatize the aldehyde product with PFBHA to enhance its volatility and detection by GC-MS.

  • Analyze the derivatized sample by GC-MS, monitoring for the specific mass fragment of the derivatized heptadecanal.

  • Quantify the amount of product formed by comparing to a standard curve of derivatized heptadecanal.

Analysis of Metabolites by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Detection:

  • Derivatization: Aldehydes are typically derivatized to improve their chromatographic properties and mass spectrometric detection. PFBHA is a common derivatizing agent that creates a stable oxime derivative with a strong signal in negative ion chemical ionization mode.

  • GC Separation: The derivatized aldehydes are separated on a capillary GC column (e.g., DB-5ms).

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized aldehyde.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis:

  • Extraction: Acyl-CoAs are extracted from the reaction mixture or cell lysates using solid-phase extraction (SPE) or liquid-liquid extraction.

  • LC Separation: Acyl-CoAs are separated by reverse-phase liquid chromatography.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the acyl-CoA of interest and then detecting a specific product ion after fragmentation, providing high specificity and sensitivity.

Conclusion and Future Directions

The peroxisomal alpha-oxidation of 2-hydroxy long-chain fatty acids is a well-established metabolic pathway, with 2-hydroxyacyl-CoA lyase (HACL1) playing a central role. In contrast, the metabolic fate of this compound remains uncharacterized. Based on current knowledge, it is unlikely to be a direct substrate for peroxisomal beta-oxidation. Future research should focus on elucidating the enzymatic machinery responsible for the initial processing of 7-hydroxy fatty acids, which may involve oxidation of the hydroxyl group or other modifications that would allow entry into known degradative pathways. The experimental workflows and protocols detailed in this guide provide a framework for undertaking such investigations, which will be crucial for a complete understanding of hydroxylated fatty acid metabolism and its implications in health and disease. This knowledge will be invaluable for researchers and drug development professionals targeting lipid metabolic pathways.

References

The Elusive 7-Hydroxyoctadecanoyl-CoA: An In-Depth Technical Guide to its Presumed Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current scientific understanding of 7-hydroxyoctadecanoyl-CoA, a coenzyme A derivative of the naturally occurring 7-hydroxystearic acid. While the direct detection of this compound in organisms remains to be definitively established, the presence and biological activities of its precursor fatty acid, 7-hydroxystearic acid (7-HSA), strongly suggest its transient existence and involvement in mammalian metabolic and signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the known aspects of 7-HSA, its potential conversion to this compound, and the methodologies to explore its presence and function.

Natural Occurrence of 7-Hydroxystearic Acid: The Precursor

Evidence points to the natural occurrence of 7-hydroxystearic acid (7-HSA) in mammals as a constituent of a class of endogenous lipids known as fatty acyl esters of hydroxy fatty acids (FAHFAs).[1][2] These complex lipids, where 7-HSA is esterified to another fatty acid, have been identified as possessing beneficial anti-diabetic and anti-inflammatory properties.[1][2] Furthermore, 7-HSA itself has demonstrated biological activity, notably exhibiting inhibitory effects on the proliferation of human cancer cell lines.[1][2]

While the primary focus has been on its esterified form within FAHFAs, the presence of free 7-HSA is a prerequisite for its potential activation to this compound. The activation of fatty acids to their coenzyme A (CoA) esters is a fundamental step for their participation in various metabolic pathways, including beta-oxidation, elongation, and incorporation into complex lipids.

Table 1: Quantitative Data on the Biological Activity of 7-Hydroxystearic Acid (7-HSA)

Cell LineBiological EffectIC50 (µM)Reference
HT29 (Human colorectal adenocarcinoma)Growth Inhibition14.7[2]
HeLa (Human cervical cancer)Growth Inhibition21.4[2]
MCF7 (Human breast adenocarcinoma)Growth Inhibition24.3[2]
PC3 (Human prostate cancer)Growth Inhibition24.9[2]
NLF (Normal lung fibroblasts)Growth Inhibition24.9[2]
CaCo-2 (Human colorectal adenocarcinoma)Growth InhibitionNot specified as most potent, but active[1][2]
A549 (Human lung carcinoma)Growth InhibitionNot specified[1]
SF268 (Human astrocytoma)Growth InhibitionNot specified[1]

Biosynthetic and Metabolic Pathways

The precise enzymatic machinery responsible for the synthesis of 7-HSA is yet to be fully elucidated. However, the hydroxylation of fatty acids is commonly catalyzed by cytochrome P450 (CYP) enzymes. It is hypothesized that a specific CYP enzyme is responsible for the regioselective hydroxylation of stearic acid at the C7 position.

Once formed, 7-HSA would require activation to its CoA ester, this compound, to enter various metabolic fates. This activation would be catalyzed by an acyl-CoA synthetase (ACS). The substrate specificity of ACS enzymes for 7-HSA has not been specifically studied, but it is a crucial step for its further metabolism.

Activated this compound could then be a substrate for several pathways:

  • Incorporation into FAHFAs: This is the most documented fate of 7-HSA.

  • Beta-oxidation: The presence of the hydroxyl group may influence the efficiency and pathway of fatty acid degradation.

  • Signaling: The CoA ester itself or its derivatives might act as signaling molecules.

Hypothetical Biosynthesis and Metabolism of this compound Stearic Acid Stearic Acid 7-Hydroxystearic Acid (7-HSA) 7-Hydroxystearic Acid (7-HSA) Stearic Acid->7-Hydroxystearic Acid (7-HSA) Cytochrome P450 (Hypothetical) This compound This compound 7-Hydroxystearic Acid (7-HSA)->this compound Acyl-CoA Synthetase (Hypothetical) FAHFAs FAHFAs This compound->FAHFAs Acyltransferase Beta-oxidation Beta-oxidation This compound->Beta-oxidation Other Metabolic Fates Other Metabolic Fates This compound->Other Metabolic Fates

Figure 1: Hypothetical pathway for the formation and metabolism of this compound.

Potential Signaling Pathways

The observed anti-proliferative effects of 7-HSA on cancer cells suggest its involvement in cell signaling pathways that regulate cell cycle and growth. While the exact mechanisms are under investigation, potential targets could include pathways involved in cell proliferation and apoptosis. The anti-inflammatory effects of FAHFAs containing 7-HSA also point towards an interaction with inflammatory signaling cascades.

Potential Signaling Pathways of 7-HSA 7-Hydroxystearic Acid (7-HSA) 7-Hydroxystearic Acid (7-HSA) Cell Surface Receptor Cell Surface Receptor 7-Hydroxystearic Acid (7-HSA)->Cell Surface Receptor Intracellular Target Intracellular Target 7-Hydroxystearic Acid (7-HSA)->Intracellular Target Inhibition of Cell Proliferation Inhibition of Cell Proliferation Cell Surface Receptor->Inhibition of Cell Proliferation Modulation of Inflammation Modulation of Inflammation Cell Surface Receptor->Modulation of Inflammation Intracellular Target->Inhibition of Cell Proliferation Intracellular Target->Modulation of Inflammation Experimental Workflow for this compound Detection cluster_0 Sample Preparation cluster_1 Analytical Detection Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction e.g., Folch method Solid Phase Extraction Solid Phase Extraction Lipid Extraction->Solid Phase Extraction Isolate CoA esters LC-MS/MS LC-MS/MS Solid Phase Extraction->LC-MS/MS Injection Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification & Identification

References

Methodological & Application

Application Note: Quantification of 7-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) derivative. While the biological significance of many hydroxylated fatty acids is an expanding area of research, 7-hydroxystearic acid, the acyl component of this compound, has been noted for its potential biological activities, including antiproliferative effects on cancer cell lines. The quantification of its CoA thioester is crucial for understanding its metabolic fate and its role in cellular signaling and disease pathology. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The quantification is based on Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard is recommended for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation (from Cell Culture)
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Add the internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain hydroxylated acyl-CoA) to each sample.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The MRM transition for this compound is based on the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule (507.1 Da)[1].

  • Molecular Formula of 7-hydroxyoctadecanoic acid: C₁₈H₃₆O₃

  • Exact Mass of 7-hydroxyoctadecanoic acid: 300.2664 Da

  • Molecular Formula of Coenzyme A (free acid): C₂₁H₃₆N₇O₁₆P₃S

  • Exact Mass of Coenzyme A (free acid): 767.1152 Da

The formation of the thioester bond involves the loss of a water molecule (H₂O).

  • Calculated Exact Mass of this compound: (300.2664 + 767.1152) - 18.0106 = 1049.3710 Da

  • Precursor Ion ([M+H]⁺): m/z 1050.3783

  • Product Ion ([M+H - 507.1]⁺): m/z 543.2783

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1050.4543.3100To be optimized
Internal StandardAnalyte-specificAnalyte-specific100To be optimized

Note: Collision energy should be optimized for the specific instrument used to achieve the maximum signal intensity for the product ion.

Data Presentation

Quantitative data should be summarized in tables for clear comparison across different experimental conditions or sample groups. As there is limited published data on the absolute quantification of this compound, the following tables are provided as templates.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (nM)LLOQ (nM)ULOQ (nM)
This compounde.g., 0.1 - 1000>0.99e.g., 0.1e.g., 1000

Table 2: Concentration of this compound in Biological Samples

Sample IDConditionThis compound (pmol/mg protein)Standard Deviation
Control 1VehicleValueValue
Control 2VehicleValueValue
Treatment 1Drug XValueValue
Treatment 2Drug XValueValue

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvest Cell Harvesting extraction Metabolite Extraction (80% Methanol) cell_harvest->extraction is_addition Internal Standard Spiking extraction->is_addition centrifugation1 Centrifugation is_addition->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Workflow for this compound quantification.

Putative Metabolic Pathway

The precise metabolic pathway of this compound is not well-established. However, it is likely formed from stearoyl-CoA through the action of a fatty acid hydroxylase. Once formed, it can potentially be incorporated into complex lipids or undergo further metabolism. 7-Hydroxystearic acid has been shown to have antiproliferative effects, suggesting a role in signaling pathways that regulate cell growth.

G cluster_downstream Potential Downstream Fates stearoyl_coa Stearoyl-CoA hydroxylase Fatty Acid Hydroxylase (e.g., CYP450) stearoyl_coa->hydroxylase hoda_coa This compound hydroxylase->hoda_coa complex_lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) hoda_coa->complex_lipids Acyltransferase beta_oxidation Beta-oxidation hoda_coa->beta_oxidation signaling Modulation of Signaling Pathways hoda_coa->signaling Antiproliferative Effects

Caption: Putative metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by LC-MS/MS. The detailed protocol for sample preparation and the optimized, albeit theoretical, LC-MS/MS parameters offer a solid starting point for researchers. The provided templates for data presentation and the visualization of the experimental workflow and a putative metabolic pathway will aid in the systematic investigation of the role of this hydroxylated acyl-CoA in biological systems. Further studies are warranted to elucidate the precise biological functions and metabolic pathways of this compound.

References

Application Notes and Protocols for the Analytical Detection of 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. While its specific biological roles are still under investigation, the analysis of hydroxy fatty acids and their CoA esters is of growing interest in lipidomics and metabolic research due to their potential involvement in various physiological and pathological processes, including inflammation and metabolic disorders. Accurate and sensitive detection and quantification of this compound in biological matrices are crucial for elucidating its metabolic pathways and biological functions.

This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high selectivity and sensitivity required for detecting low-abundance lipids. As specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for the analysis of long-chain and hydroxy acyl-CoAs.

Putative Metabolic Pathway

This compound is likely formed from its corresponding free fatty acid, 7-hydroxyoctadecanoic acid, through the action of an acyl-CoA synthetase. It can then be further metabolized in pathways such as beta-oxidation or incorporated into complex lipids.

FA 7-Hydroxyoctadecanoic Acid ACS Acyl-CoA Synthetase FA->ACS ATP, CoA-SH -> AMP, PPi Target This compound ACS->Target Metabolism Further Metabolism (e.g., Beta-oxidation, Lipid Synthesis) Target->Metabolism

Caption: Putative metabolic activation of 7-hydroxyoctadecanoic acid.

Analytical Methods

The principal analytical technique for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing acyl-CoAs due to its ability to handle complex biological matrices and provide structural information for confident identification. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (optional) Extraction->Cleanup LC UPLC/HPLC Separation (C18 Column) Cleanup->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification MS->Quant

Application Notes and Protocols for the Analysis of 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, specifically mitochondrial beta-oxidation, the accurate quantification of this molecule in biological matrices is crucial for understanding cellular metabolic processes, identifying biomarkers for metabolic disorders, and in the development of therapeutic agents targeting fatty acid oxidation pathways. This document provides a detailed protocol for the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. The pathway involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule. The introduction of a hydroxyl group at the 7th position suggests it may be a product of an alternative oxidation pathway or the metabolism of a hydroxylated fatty acid.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid 7-Hydroxyoctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase 7_HODA_CoA_Cytosol This compound Acyl_CoA_Synthetase->7_HODA_CoA_Cytosol 7_HODA_CoA_Mitochondrion This compound 7_HODA_CoA_Cytosol->7_HODA_CoA_Mitochondrion Carnitine Shuttle Beta_Oxidation Beta-Oxidation Spiral 7_HODA_CoA_Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Samples

This protocol is designed for the extraction of long-chain acyl-CoAs from cultured cells or tissue samples. The presence of the hydroxyl group in this compound may increase its polarity; therefore, careful optimization of the organic solvent ratios may be required for optimal recovery.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not expected to be in the sample.

  • Microcentrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Sample Collection:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

    • Tissue Samples: Flash-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C. Weigh the frozen tissue (~50-100 mg) and homogenize on ice in 1 mL of ice-cold PBS.

  • Protein Precipitation and Extraction:

    • To the cell pellet or tissue homogenate, add 1 mL of a pre-chilled (-20°C) extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).

    • Add the internal standard to the extraction solution before adding it to the sample.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis. Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial.

start Biological Sample (Cells/Tissue) wash Wash with ice-cold PBS start->wash homogenize Homogenize (Tissue) start->homogenize extract Add cold Acetonitrile/Methanol/Water with Internal Standard wash->extract homogenize->extract vortex_precipitate Vortex & Incubate on Ice extract->vortex_precipitate centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) vortex_precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in 50% Methanol dry->reconstitute centrifuge2 Centrifuge (15,000 x g, 5 min, 4°C) reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial for LC-MS/MS Analysis centrifuge2->final_sample

Figure 2: Workflow for the extraction of this compound.
LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The hydroxyl group increases polarity, so a standard C18 should provide adequate retention.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Theoretical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound (C₂₉H₅₂N₇O₁₈P₃S) is approximately m/z 912.26.

    • A common fragment for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.12 Da).

    • Specific fragments resulting from cleavage alpha to the hydroxyl group should also be monitored for increased specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 912.3405.2 (M+H - 507.1)Optimize
912.3Fragment 2Optimize
Internal Standard (e.g., Heptadecanoyl-CoA) 896.3389.2 (M+H - 507.1)Optimize

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard of this compound, if available. Fragment 2 should be determined empirically.

Data Presentation

While specific quantitative data for this compound in biological samples is not widely available in the literature, the following table provides representative concentrations of other long-chain acyl-CoAs found in mammalian cells and tissues. This can serve as an approximate range for expected concentrations and aid in the development of a calibration curve.

Acyl-CoA SpeciesMatrixConcentration Range (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)Rat Liver15 - 50[1]
Stearoyl-CoA (C18:0)Rat Liver5 - 20[1]
Oleoyl-CoA (C18:1)Rat Liver10 - 40[1]
Palmitoyl-CoA (C16:0)Cultured Hepatocytes5 - 25[2]
Oleoyl-CoA (C18:1)Cultured Hepatocytes2 - 15[2]

Note: The concentration of this compound is expected to be significantly lower than that of major non-hydroxylated long-chain acyl-CoAs.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound. The provided methodologies are based on established techniques for long-chain acyl-CoA analysis and have been adapted to account for the specific properties of the hydroxylated analyte. Due to the limited availability of commercial standards and literature data for this compound, method development and validation, including optimization of extraction recovery, chromatographic separation, and MS/MS parameters, are critical for achieving accurate and precise quantification. This guide serves as a robust starting point for researchers and scientists in the field of metabolic research and drug development.

References

Application Notes and Protocols for the Derivatization of 7-Hydroxyoctadecanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of fatty acids. However, the analysis of hydroxy fatty acyl-CoAs, such as 7-hydroxyoctadecanoyl-CoA, presents a challenge due to their low volatility and thermal instability. Derivatization is a critical step to convert these molecules into more volatile and thermally stable analogues suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of this compound.

The derivatization process for hydroxy fatty acyl-CoAs typically involves two key stages:

  • Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free hydroxy fatty acid.

  • Derivatization: The functional groups of the free fatty acid (carboxyl and hydroxyl groups) are chemically modified to increase volatility. Common methods include esterification of the carboxyl group and silylation of the hydroxyl group.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis followed by Two-Step Esterification and Silylation

This protocol is a robust method for the comprehensive derivatization of this compound.

Materials:

  • Sample containing this compound

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS vials with PTFE-lined caps

Procedure:

  • Alkaline Hydrolysis:

    • To 500 µL of sample in a glass tube, add 500 µL of 10 M NaOH.

    • Incubate the mixture at 37°C for 30 minutes to hydrolyze the acyl-CoA.[1]

    • Acidify the sample with 2 mL of 6 M HCl.[1]

  • Extraction of the Free Fatty Acid:

    • Extract the hydrolyzed fatty acid by adding 3 mL of ethyl acetate and vortexing thoroughly.

    • Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.

    • Repeat the extraction twice more with 3 mL of ethyl acetate each time.[1]

    • Dry the pooled organic extracts under a stream of nitrogen at 37°C.[1]

  • Esterification of the Carboxyl Group:

    • To the dried residue, add 2 mL of 14% BF3-Methanol solution.[2]

    • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. Optimal conditions may need to be determined empirically for specific sample types. A common practice is heating at 80°C for 1 hour.[2]

    • After cooling, add 1 mL of water and 1 mL of hexane, then vortex.

    • Transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a new tube containing anhydrous sodium sulfate.

  • Silylation of the Hydroxyl Group:

    • Evaporate the hexane from the FAME extract under a stream of nitrogen.

    • To the dried FAME residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[3]

    • Cap the vial and heat at 60°C for 60 minutes.[2][4]

    • After cooling, the sample is ready for GC-MS analysis. The derivatized sample can be diluted with hexane if necessary.[3]

Protocol 2: One-Step Silylation for Free Hydroxy Fatty Acids

This protocol is suitable for samples where the 7-hydroxyoctadecanoic acid is already in its free form and does not require hydrolysis. This method derivatizes both the carboxyl and hydroxyl groups simultaneously.

Materials:

  • Dried sample containing 7-hydroxyoctadecanoic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (or other aprotic solvent)

  • GC-MS vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as silylation reagents are sensitive to moisture.[2]

    • Dissolve the dried sample in an aprotic solvent like acetonitrile.

  • Silylation:

    • In a GC-MS vial, combine 100 µL of the sample solution with 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is required.[2][4]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][4]

    • After cooling, the sample can be directly analyzed by GC-MS or diluted with a suitable solvent like dichloromethane.[2]

Data Presentation

The choice of derivatization reagent and method can impact the efficiency and outcome of the analysis. The following tables summarize key quantitative parameters for the described derivatization methods.

Table 1: Comparison of Derivatization Methods for Hydroxy Fatty Acids

ParameterMethod 1: Esterification (BF3-Methanol) followed by Silylation (BSTFA)Method 2: One-Step Silylation (BSTFA)
Target Analyte Form Acyl-CoA (requires initial hydrolysis)Free Fatty Acid
Reagents 1. NaOH (for hydrolysis) 2. BF3-Methanol 3. BSTFA + 1% TMCS, PyridineBSTFA + 1% TMCS
Reaction Temperature Hydrolysis: 37°C Esterification: 60-100°C Silylation: 60°C60°C
Reaction Time Hydrolysis: 30 min Esterification: 5-60 min Silylation: 60 min60 minutes
Key Advantage Comprehensive analysis from acyl-CoASimpler, one-step derivatization for free fatty acids
Considerations Multi-step process with potential for sample lossHighly sensitive to moisture

Table 2: Typical GC-MS Conditions for Analysis of Derivatized Hydroxy Fatty Acids

ParameterConditionReference
GC Column HP-5MS capillary column[1]
Injection Mode Splitless[3]
Injector Temperature 250-280°C[3]
Oven Temperature Program Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[1]
MS Transfer Line Temperature 235-310°C[3]
Ionization Mode Electron Ionization (EI)[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis, from the initial sample to the final analysis.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound in Biological Matrix Hydrolysis Alkaline Hydrolysis (NaOH, 37°C) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction FreeHFA Free 7-Hydroxyoctadecanoic Acid Extraction->FreeHFA Esterification Esterification (BF3-Methanol, 60-100°C) FreeHFA->Esterification Silylation Silylation (BSTFA, 60°C) Esterification->Silylation DerivatizedSample Derivatized Analyte (Methyl Ester, TMS Ether) Silylation->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for this compound derivatization and analysis.

Signaling Pathway and Logical Relationships

The derivatization process follows a logical sequence of chemical reactions designed to modify the analyte for GC-MS compatibility. The following diagram illustrates the chemical transformations.

ChemicalTransformations Analyte This compound Hydrolysis Hydrolysis (+ NaOH) Analyte->Hydrolysis FreeAcid 7-Hydroxyoctadecanoic Acid Hydrolysis->FreeAcid Esterification Esterification (+ BF3-Methanol) FreeAcid->Esterification MethylEster 7-Hydroxyoctadecanoate Methyl Ester Esterification->MethylEster Silylation Silylation (+ BSTFA) MethylEster->Silylation FinalProduct 7-(Trimethylsilyloxy)octadecanoate Methyl Ester (GC-MS amenable) Silylation->FinalProduct

Caption: Chemical transformations in the derivatization of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyoctadecanoyl-CoA is a long-chain fatty acyl-CoA molecule that is implicated in various metabolic pathways. The precise quantification of this molecule is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the development of a continuous spectrophotometric enzymatic assay for this compound. The assay is based on the enzymatic oxidation of the 7-hydroxy group by a suitable dehydrogenase, coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the concentration of this compound.

Principle of the Assay

The proposed enzymatic assay relies on a dehydrogenase that can utilize this compound as a substrate. While a specific enzyme for the 7-hydroxy position of octadecanoyl-CoA is not yet fully characterized, long-chain acyl-CoA dehydrogenases (LCAD) and other oxidoreductases with broad substrate specificity are promising candidates. The enzymatic reaction is as follows:

This compound + NAD+ ---(Enzyme)---> 7-oxo-octadecanoyl-CoA + NADH + H+

The production of NADH is monitored spectrophotometrically at 340 nm.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Since this compound is not commercially available, it must be synthesized from its corresponding fatty acid, 7-hydroxyoctadecanoic acid.

Materials:

  • 7-hydroxyoctadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a stock solution of 7-hydroxyoctadecanoic acid in a suitable organic solvent (e.g., ethanol).

  • In a reaction vessel, combine potassium phosphate buffer, MgCl2, ATP, DTT, and CoA.

  • Add long-chain acyl-CoA synthetase to the reaction mixture.

  • Initiate the reaction by adding the 7-hydroxyoctadecanoic acid stock solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC-MS to confirm the formation of this compound.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine ring of CoA.

Protocol 2: Enzymatic Assay for this compound

This protocol describes a spectrophotometric assay to measure the concentration of this compound.

Materials:

  • Purified this compound (from Protocol 1)

  • Candidate dehydrogenase enzyme (e.g., a commercially available long-chain acyl-CoA dehydrogenase or a purified recombinant enzyme)

  • NAD+

  • Triton X-100

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a standard curve of this compound in Tris-HCl buffer with a constant concentration of Triton X-100.

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and Triton X-100.

  • In a 96-well microplate, add the reaction mixture to each well.

  • Add varying concentrations of the this compound standard or the unknown sample to the wells.

  • Initiate the reaction by adding the candidate dehydrogenase enzyme to each well.

  • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial rate of the reaction (V₀) for each standard and unknown sample from the linear portion of the absorbance vs. time curve.

  • Plot the V₀ values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their V₀ values on the standard curve.

Data Presentation

Table 1: Example Standard Curve Data for this compound Assay

This compound (µM)Initial Rate (ΔAbs/min)
00.001
50.015
100.030
250.075
500.150
1000.295

Table 2: Kinetic Parameters of a Candidate Dehydrogenase with this compound (Hypothetical Data)

ParameterValue
Km25 µM
Vmax0.3 µmol/min/mg
Optimal pH8.0
Optimal Temperature37°C

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_assay Protocol 2: Enzymatic Assay start_synthesis 7-hydroxyoctadecanoic acid + CoA + ATP acyl_coa_synthetase Acyl-CoA Synthetase start_synthesis->acyl_coa_synthetase purification Purification (HPLC) acyl_coa_synthetase->purification product This compound purification->product start_assay This compound + NAD+ product->start_assay dehydrogenase Candidate Dehydrogenase start_assay->dehydrogenase detection Spectrophotometric Detection (340 nm) dehydrogenase->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the synthesis and enzymatic assay of this compound.

fatty_acid_metabolism Extracellular_FA Extracellular Fatty Acids Intracellular_FA Intracellular Fatty Acids Extracellular_FA->Intracellular_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Intracellular_FA->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Fatty_Acyl_CoA->Lipid_Synthesis Signaling Signaling (e.g., PPARα activation) Fatty_Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: Overview of the central role of fatty acyl-CoAs in cellular metabolism.

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A thioester that may play a role in various metabolic pathways. The availability of a stable isotope-labeled version of this molecule is crucial for researchers studying its metabolism, trafficking, and interactions with proteins. Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), provide a non-radioactive means to trace the fate of the molecule in biological systems using mass spectrometry. This document provides a detailed protocol for the chemical synthesis of deuterium-labeled this compound ([7-²H]-7-hydroxyoctadecanoyl-CoA).

The proposed synthetic route involves a three-step process:

  • Synthesis of the precursor, 7-oxooctadecanoic acid.

  • Stable isotope labeling through the reduction of the keto group to a hydroxyl group using a deuterium-labeled reducing agent.

  • Conversion of the resulting stable isotope-labeled 7-hydroxyoctadecanoic acid to its coenzyme A thioester.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTypical Reaction TimeExpected Yield (%)
1Synthesis of 7-oxooctadecanoic acidSuberic anhydride (B1165640), Undecylmagnesium bromideTetrahydrofuran (B95107) (THF)4-6 hours60-70
2Synthesis of [7-²H]-7-hydroxyoctadecanoic acid7-oxooctadecanoic acid, Sodium borodeuteride (NaBD₄)Methanol (B129727)1-2 hours>95
3Synthesis of [7-²H]-7-hydroxyoctadecanoyl-CoA[7-²H]-7-hydroxyoctadecanoic acid, N,N'-Carbonyldiimidazole (CDI), Coenzyme A trilithium saltTetrahydrofuran (THF), Aqueous buffer2-4 hours40-60

Experimental Protocols

Protocol 1: Synthesis of 7-oxooctadecanoic acid

This protocol is based on the Grignard reaction of a long-chain alkyl magnesium bromide with a cyclic anhydride.

Materials:

  • Magnesium turnings

  • 1-Bromoundecane (B50512)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Suberic anhydride

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Undecylmagnesium bromide (Grignard Reagent): a. In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings. b. Add a small crystal of iodine to the flask. c. Add a solution of 1-bromoundecane in anhydrous THF to the dropping funnel. d. Add a small portion of the 1-bromoundecane solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing). e. Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. g. Cool the Grignard reagent to room temperature.

  • Reaction with Suberic Anhydride: a. In a separate 1 L round-bottom flask, dissolve suberic anhydride in anhydrous THF. b. Cool the suberic anhydride solution to 0 °C in an ice bath. c. Slowly add the prepared undecylmagnesium bromide solution to the suberic anhydride solution via a cannula or dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding 1 M HCl with cooling in an ice bath until the solution is acidic (pH ~2). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 7-oxooctadecanoic acid. e. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield pure 7-oxooctadecanoic acid as a white solid.

Protocol 2: Synthesis of Stable Isotope-Labeled [7-²H]-7-hydroxyoctadecanoic acid

This protocol describes the stereospecific reduction of the ketone to a hydroxyl group, incorporating a deuterium atom.

Materials:

  • 7-oxooctadecanoic acid

  • Methanol (MeOH)

  • Sodium borodeuteride (NaBD₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reduction Reaction: a. Dissolve 7-oxooctadecanoic acid in methanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.

  • Work-up and Purification: a. Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. b. Remove the methanol under reduced pressure. c. Add water to the residue and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield [7-²H]-7-hydroxyoctadecanoic acid. The product is often of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.

Protocol 3: Synthesis of [7-²H]-7-hydroxyoctadecanoyl-CoA

This protocol utilizes N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent reaction with coenzyme A. This method is generally mild and compatible with the hydroxyl group.

Materials:

  • [7-²H]-7-hydroxyoctadecanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt hydrate (B1144303)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen atmosphere

Procedure:

  • Activation of the Carboxylic Acid: a. In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve [7-²H]-7-hydroxyoctadecanoic acid in anhydrous THF. b. Add CDI to the solution and stir at room temperature for 1 hour, or until CO₂ evolution ceases. This forms the acyl-imidazolide intermediate.

  • Thioesterification with Coenzyme A: a. In a separate flask, dissolve coenzyme A trilithium salt hydrate in cold sodium bicarbonate buffer. b. Slowly add the acyl-imidazolide solution from step 1 to the coenzyme A solution with vigorous stirring. c. Stir the reaction mixture at room temperature for 2-3 hours.

  • Purification: a. The crude [7-²H]-7-hydroxyoctadecanoyl-CoA can be purified by solid-phase extraction (SPE) or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). b. For RP-HPLC, use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid). c. Monitor the elution by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA). d. Collect the fractions containing the product and lyophilize to obtain the purified stable isotope-labeled this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Isotopic Labeling cluster_step3 Step 3: CoA Esterification 1_Bromoundecane 1_Bromoundecane Grignard_Reaction Grignard Reaction 1_Bromoundecane->Grignard_Reaction Suberic_anhydride Suberic_anhydride Suberic_anhydride->Grignard_Reaction 7_Oxooctadecanoic_acid 7_Oxooctadecanoic_acid Grignard_Reaction->7_Oxooctadecanoic_acid Reduction Reduction 7_Oxooctadecanoic_acid->Reduction NaBD4 NaBD₄ NaBD4->Reduction Labeled_Hydroxy_Acid [7-²H]-7-hydroxy- octadecanoic acid Reduction->Labeled_Hydroxy_Acid Activation Activation Labeled_Hydroxy_Acid->Activation CDI CDI CDI->Activation CoA Coenzyme A Thioesterification Thioesterification CoA->Thioesterification Activation->Thioesterification Final_Product [7-²H]-7-hydroxy- octadecanoyl-CoA Thioesterification->Final_Product

Caption: Workflow for the synthesis of stable isotope-labeled this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the labeled acyl-CoA. The mass spectrum should show a molecular ion corresponding to the mass of this compound plus the mass of the incorporated deuterium atom(s).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule. In the ¹H NMR spectrum of the deuterium-labeled product, the signal corresponding to the proton at the 7-position will be absent or significantly reduced.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product can be assessed by analytical RP-HPLC. The product should appear as a single major peak when monitored at 260 nm.

By following these detailed protocols, researchers can successfully synthesize stable isotope-labeled this compound for use in a variety of metabolic studies. The modular nature of this synthesis also allows for the potential introduction of other stable isotopes, such as ¹³C, by starting with appropriately labeled precursors.

Application Notes and Protocols for the Use of 7-Hydroxyoctadecanoyl-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "7-hydroxyoctadecanoyl-CoA" in scientific literature and databases have yielded no specific information regarding its synthesis, biological activity, or use in cell-based assays. The information presented here is based on general knowledge and protocols for other long-chain fatty acyl-CoAs and hydroxy fatty acids. These protocols should be considered as adaptable frameworks and would require significant optimization and validation for use with this compound.

I. Introduction

Long-chain fatty acyl-CoAs are critical intermediates in lipid metabolism and cellular signaling.[1][2] They are the activated forms of fatty acids, ready for processes such as beta-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids, and modulation of various cellular pathways.[3][4] Hydroxy fatty acids, a class of lipids characterized by a hydroxyl group on the aliphatic chain, have been shown to possess diverse biological activities, including anti-inflammatory and anti-diabetic effects.[5][6][7]

This compound is a putative derivative of octadecanoic acid (stearic acid). Its specific biological functions are currently uncharacterized. These application notes provide a guide for researchers and drug development professionals on how to approach the study of a novel long-chain hydroxy fatty acyl-CoA, such as this compound, in cell-based assays. The primary assays described focus on two key areas of fatty acid metabolism: fatty acid oxidation and lipid droplet formation.

II. Potential Cell-Based Assays

The introduction of a novel fatty acyl-CoA into a cellular system can be investigated through various assays to elucidate its metabolic fate and signaling effects. Below are key assays that can be adapted for this compound.

  • Fatty Acid Oxidation (FAO) Assay: To determine if this compound can be utilized as a substrate for mitochondrial beta-oxidation.

  • Lipid Droplet Formation Assay: To assess whether this compound is incorporated into neutral lipids for storage.

  • Cell Viability/Toxicity Assay: To evaluate the cytotoxic effects of this compound on cells.

  • Signaling Pathway Analysis: To investigate the impact of this compound on known lipid-sensing signaling pathways.

III. Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. The following tables are examples of how such data could be presented.

Table 1: Effect of this compound on Fatty Acid Oxidation

Cell LineTreatment Concentration (µM)Oxygen Consumption Rate (OCR) (% of Control)Radiolabeled CO₂ Production (CPM)
HepG210DataData
50DataData
100DataData
C2C1210DataData
50DataData
100DataData

Table 2: Quantification of Lipid Droplet Formation

Cell LineTreatment Concentration (µM)Mean Fluorescence Intensity (per cell)Number of Lipid Droplets (per cell)
3T3-L110DataData
50DataData
100DataData
Huh710DataData
50DataData
100DataData
IV. Experimental Protocols

The following are detailed, generalized protocols that can be adapted for studying this compound.

Protocol 1: Fatty Acid Oxidation (FAO) Assay using Radiolabeled Substrate

This protocol measures the rate of fatty acid beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid precursor.[8][9]

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (requires custom synthesis)

  • [1-¹⁴C]Palmitic acid or other suitable radiolabeled fatty acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Perchloric acid (PCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in a proliferative state at the time of the assay.[10]

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a stock solution of the radiolabeled fatty acid.

    • Prepare a solution of fatty acid-free BSA in PBS.

    • Warm the BSA solution to 37°C and add the radiolabeled fatty acid while vortexing to create a conjugate. This increases the solubility of the fatty acid in the aqueous medium.[8]

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add fresh serum-free medium containing the radiolabeled fatty acid-BSA conjugate and various concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours).

  • Termination and Sample Collection:

    • After incubation, place the plate on ice.

    • Add cold perchloric acid to each well to a final concentration of 0.5 M to lyse the cells and precipitate macromolecules.[11]

    • Transfer the supernatant, which contains the acid-soluble metabolites, to a new tube.

  • Quantification:

    • Centrifuge the tubes to pellet any remaining debris.

    • Transfer a known volume of the supernatant to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Normalize the CPM values to the total protein content of the cells in each well.

Protocol 2: Lipid Droplet Formation Assay

This protocol uses a fluorescent dye to visualize and quantify the formation of intracellular lipid droplets.[12][13]

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes)

  • Cell culture medium

  • This compound

  • Oleic acid (as a positive control for lipid droplet induction)

  • BODIPY 493/503 or Nile Red fluorescent dye

  • Formaldehyde or paraformaldehyde for cell fixation

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound, oleic acid (positive control), or vehicle control in the culture medium.

    • Incubate for a suitable period to allow for lipid droplet formation (e.g., 16-24 hours).

  • Cell Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Prepare a working solution of BODIPY 493/503 or Nile Red in PBS.

    • Incubate the cells with the fluorescent dye solution for 10-15 minutes at room temperature, protected from light.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Wash the cells with PBS and mount the coverslips on microscope slides or image the plate directly.

    • Acquire images using a fluorescence microscope with appropriate filter sets.

    • Quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).[]

V. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a potential signaling pathway that could be influenced by long-chain fatty acyl-CoAs.

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis synthesis Synthesis of This compound cell_culture Cell Culture (e.g., HepG2, 3T3-L1) fao_assay Fatty Acid Oxidation Assay synthesis->fao_assay ld_assay Lipid Droplet Formation Assay synthesis->ld_assay viability_assay Cell Viability Assay synthesis->viability_assay cell_culture->fao_assay cell_culture->ld_assay cell_culture->viability_assay data_quant Quantification of Metabolic Readouts fao_assay->data_quant ld_assay->data_quant viability_assay->data_quant pathway_analysis Signaling Pathway Analysis data_quant->pathway_analysis

Caption: General experimental workflow for studying a novel fatty acyl-CoA.

signaling_pathway cluster_input Cellular Input cluster_pathways Metabolic & Signaling Pathways cluster_outputs Cellular Outputs lcfa_coa Long-Chain Acyl-CoA (e.g., this compound) beta_ox Beta-Oxidation (Mitochondria) lcfa_coa->beta_ox lipid_syn Complex Lipid Synthesis (ER) lcfa_coa->lipid_syn gene_reg Gene Regulation (Nucleus) lcfa_coa->gene_reg ion_channel Ion Channel Modulation lcfa_coa->ion_channel atp ATP Production beta_ox->atp lipid_droplets Lipid Droplets lipid_syn->lipid_droplets gene_exp Altered Gene Expression gene_reg->gene_exp membrane_pot Changes in Membrane Potential ion_channel->membrane_pot

Caption: Potential metabolic and signaling roles of long-chain acyl-CoAs.

VI. Conclusion

The study of novel lipid molecules like this compound holds the potential to uncover new biological pathways and therapeutic targets. While direct experimental data for this specific molecule is currently lacking, the protocols and frameworks provided here offer a robust starting point for its investigation in cell-based systems. Researchers should proceed with careful optimization and validation at each step to accurately characterize the cellular effects of this compound.

References

Application Notes and Protocols for the Extraction of 7-Hydroxyoctadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Specifically, it is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[1][2] The accurate quantification of this and other acyl-CoAs in tissues is crucial for studying metabolic pathways, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents. Due to their amphipathic nature and general instability, the extraction and analysis of acyl-CoAs from complex biological matrices require robust and optimized protocols.[3]

This document provides a detailed protocol for the extraction of this compound from tissue samples, designed for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesis of established methods for long-chain acyl-CoA extraction, with considerations for the increased polarity imparted by the hydroxyl group.

Data Presentation

Quantitative data on recovery rates for various acyl-CoAs using different extraction methods are summarized below. While specific recovery for this compound is not available in the literature, the data for other long-chain acyl-CoAs provide a benchmark for expected performance.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA (Short-chain)~59%~36%93-104% (extraction), 83-90% (SPE)
Palmitoyl-CoA (Long-chain)Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)
Oleoyl-CoA (Long-chain)Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)

Data adapted from Minkler et al., 2008. The Acetonitrile/2-Propanol with SPE method shows high recovery for a range of acyl-CoA chain lengths.

Experimental Protocol

This protocol is adapted from methods with demonstrated high recovery for a wide range of acyl-CoAs and is suitable for long-chain species like this compound.[4][5]

Materials and Reagents
  • Tissue Sample: ~50-100 mg, flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Internal Standard: Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte of interest.

  • Solvents (HPLC or MS grade):

    • 2-Propanol

    • Acetonitrile (ACN)

    • Methanol

    • Chloroform

    • Glacial Acetic Acid

  • Buffers and Solutions:

    • 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9

    • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

    • SPE Column Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

    • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v), pH 7.0

  • Equipment:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle or cryogenic homogenizer

    • Glass homogenizer (Dounce or Potter-Elvehjem)

    • Refrigerated centrifuge (4°C)

    • Vortex mixer

    • Nitrogen evaporator

    • Solid-Phase Extraction (SPE) manifold

    • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel (100 mg)

    • Autosampler vials for LC-MS/MS

Protocol Steps

Step 1: Tissue Pulverization

  • Place the frozen tissue sample (~50-100 mg) in a pre-chilled mortar.

  • Add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pestle.

  • Transfer the powdered tissue to a pre-chilled glass homogenization tube.

Step 2: Homogenization and Extraction

  • To the powdered tissue, add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using an internal standard, add it to this buffer.

  • Homogenize the sample thoroughly using a glass homogenizer on ice.

  • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[3]

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[3]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]

  • Carefully collect the upper phase, which contains the acyl-CoAs, and transfer it to a new tube.

Step 3: Solid-Phase Extraction (SPE) Purification This step is crucial for removing contaminants that can interfere with downstream analysis.

  • Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column by passing 1 mL of the conditioning solution (Acetonitrile/Isopropanol/Water/Acetic Acid). This step protonates the pyridyl group, enabling it to function as an anion exchanger.[4]

  • Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE column.

  • Column Wash: Wash the column with 1 mL of the conditioning solution to remove unretained species.[4]

  • Elution: Elute the acyl-CoAs with 2 mL of the elution buffer (Methanol/250 mM Ammonium Formate). This buffer at pH 7 neutralizes the pyridyl group, releasing the bound acyl-CoAs.[4]

Step 4: Sample Concentration and Reconstitution

  • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method. For LC-MS analysis of long-chain acyl-CoAs, a solution of 50 mM ammonium acetate (B1210297) in 20% acetonitrile/water is often used.[1][6]

  • Vortex briefly and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for analysis.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification SPE Purification cluster_analysis Final Steps tissue Frozen Tissue Sample (~50-100 mg) pulverize Pulverize in Liquid N2 tissue->pulverize homogenize Homogenize in KH2PO4 Buffer + IS pulverize->homogenize extract Add 2-Propanol & ACN, Vortex homogenize->extract centrifuge1 Centrifuge (1,900 x g) extract->centrifuge1 collect Collect Supernatant centrifuge1->collect load Load Supernatant collect->load condition Condition SPE Column condition->load wash Wash Column load->wash elute Elute Acyl-CoAs wash->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in Analysis Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound from tissue.

Metabolic Pathway Context

Metabolic_Pathway cluster_mito Mitochondrial Matrix lcfa Long-Chain Saturated Fatty Acid (e.g., Stearic Acid) lcfa_coa Long-Chain Acyl-CoA (e.g., Stearoyl-CoA) lcfa->lcfa_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ2-Enoyl-CoA lcfa_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa This compound (Intermediate) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H2O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase (+ CoA-SH) shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase tca TCA Cycle acetyl_coa->tca shorter_acyl_coa->enoyl_coa Next Cycle

Caption: Role of this compound in mitochondrial β-oxidation.

References

Application Notes and Protocols: Metabolic Labeling with 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct metabolic labeling studies utilizing 7-hydroxyoctadecanoyl-CoA (7-HO-CoA) are not extensively documented in current literature. The following application notes and protocols are based on established methodologies for other fatty acid analogs and serve as a comprehensive guide for researchers interested in developing and applying 7-HO-CoA as a novel metabolic probe.

Introduction

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1][2] Long-chain fatty acyl-CoAs serve as the donors for this modification and are key signaling molecules in cellular metabolism.[2][3] Hydroxylated fatty acids and their CoA esters are emerging as important players in metabolic regulation and cellular signaling.[4][5] this compound (7-HO-CoA) is a unique hydroxylated fatty acyl-CoA that presents an opportunity for the development of novel chemical probes to investigate fatty acid metabolism and protein acylation.

These notes provide a framework for the proposed use of 7-HO-CoA, and its bioorthogonal derivatives, for metabolic labeling studies. The protocols described herein are adapted from established methods for fatty acid metabolic labeling and proteomic analysis.[6][7][8]

Principle of the Method

The core principle involves introducing 7-hydroxyoctadecanoic acid (7-HOA), or a bioorthogonally tagged version, to cultured cells. The cells' metabolic machinery will activate the fatty acid to its CoA thioester, 7-HO-CoA.[9] This "probe" can then be incorporated into various metabolic pathways, including protein acylation.[10] By using a bioorthogonal handle (e.g., an alkyne or azide), the modified proteins can be tagged with a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via click chemistry, allowing for their enrichment and identification by mass spectrometry.[11][12]

Potential Applications

  • Profiling Protein Acylation: Identification of novel protein targets of long-chain hydroxy fatty acid acylation.

  • Investigating Metabolic Pathways: Tracing the metabolic fate of 7-HO-CoA in cellular lipid metabolism.[13]

  • Drug Discovery: Screening for inhibitors of enzymes involved in hydroxy fatty acid metabolism or protein acylation.

  • Understanding Disease States: Investigating the role of hydroxy fatty acid acylation in metabolic diseases, inflammation, and cancer.[5]

Hypothetical Experimental Workflow

The proposed workflow for a metabolic labeling study with a bioorthogonal 7-HOA analog is depicted below.

G cluster_cell_culture Cell Culture & Labeling cluster_lysis_click Lysis & Conjugation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A 1. Cell Seeding B 2. Treatment with Alkyne-7-HOA A->B C 3. Cell Lysis B->C D 4. Click Chemistry: Addition of Azide-Biotin C->D E 5. Streptavidin Enrichment D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Quantification G->H G FA 7-Hydroxyoctadecanoic Acid (7-HOA) Acyl_Synth Acyl-CoA Synthetase FA->Acyl_Synth FA_CoA This compound (7-HO-CoA) Beta_Ox Beta-Oxidation FA_CoA->Beta_Ox Acyl_Transferase Acyltransferase FA_CoA->Acyl_Transferase Acyl_Synth->FA_CoA Acyl_Protein Acylated Protein Acyl_Transferase->Acyl_Protein Protein Protein Protein->Acyl_Transferase G cluster_0 Experimental Arm cluster_1 Control Arm Probe Alkyne-7-HOA + Cells Click Click Reaction + Azide-Biotin Probe->Click Enrich Streptavidin Pull-down Click->Enrich MS LC-MS/MS Enrich->MS Result Identified 7-HO-Acylated Proteins MS->Result Vehicle Vehicle (DMSO) + Cells Click_C Click Reaction + Azide-Biotin Vehicle->Click_C Enrich_C Streptavidin Pull-down Click_C->Enrich_C MS_C LC-MS/MS Enrich_C->MS_C MS_C->Result Background

References

Application Note: Chromatographic Separation of Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydroxyoctadecanoyl-CoA (HOD-CoA) isomers are critical intermediates in fatty acid metabolism and cellular signaling pathways. The precise quantification and differentiation of these isomers are essential for understanding their distinct biological roles in health and disease. This document provides detailed protocols for the chromatographic separation and analysis of HOD-CoA isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Introduction

Hydroxyoctadecanoyl-CoAs are a class of lipid molecules derived from the oxidation of linoleic acid. The position of the hydroxyl group on the octadecanoyl chain results in various positional isomers, such as 9-HOD-CoA and 13-HOD-CoA, each with potentially unique biological activities. Furthermore, the hydroxyl group can exist in either R or S stereoisomeric forms, adding another layer of complexity. Distinguishing between these isomers is challenging due to their similar physicochemical properties but is crucial for elucidating their specific roles in metabolic pathways like beta-oxidation and fatty acid elongation. This application note details a robust methodology for the separation and quantification of these important analytes.

Experimental Approach

The separation of HOD-CoA isomers can be approached in two primary ways:

  • Direct analysis of HOD-CoA isomers: This method involves the direct chromatographic separation of the intact CoA thioesters. This approach is advantageous as it minimizes sample preparation steps.

  • Analysis after hydrolysis: This involves the chemical or enzymatic hydrolysis of HOD-CoA isomers to their corresponding free fatty acids (hydroxyoctadecadienoic acids, HODEs), followed by chromatographic separation. This can be beneficial as methods for separating HODE isomers are well-established.

This document will provide protocols for both approaches, with a primary focus on LC-MS/MS for sensitive and specific detection.

Protocol 1: Direct Separation of HOD-CoA Isomers by Reversed-Phase UPLC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs and is optimized for isomer resolution.

1. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize frozen tissue (~50 mg) or cell pellets (~1-5 million cells) on ice in 1 mL of a freshly prepared extraction solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and acetonitrile:isopropanol (1:1, v/v).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA or a deuterated HOD-CoA analog) to the homogenate.

  • Extraction: Vortex the homogenate for 5 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge again, and combine the supernatants.

  • Drying and Reconstitution: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol (B129727):water for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic System: Waters ACQUITY UPLC System or equivalent.

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[1] This column is recommended for its enhanced separation of lipid isomers.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile:Isopropanol (10:90, v/v) with 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.[1]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    2.0 43
    2.1 50
    12.0 54
    12.1 70
    15.0 99
    18.0 99
    18.1 40

    | 20.0 | 40 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+ or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions should be optimized for each specific HOD-CoA isomer. A common transition for long-chain acyl-CoAs involves the neutral loss of the phosphopantetheine group.

3. Data Presentation

AnalyteExpected Retention Time (min)MRM Transition (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
9-HOD-CoATo be determined empiricallyPrecursor > Product1-10 fmol5-50 fmol
13-HOD-CoATo be determined empiricallyPrecursor > Product1-10 fmol5-50 fmol
C17:0-CoA (IS)To be determined empiricallyPrecursor > ProductN/AN/A

Note: The LOD and LOQ values are typical for long-chain acyl-CoA analysis and may vary depending on the instrument and specific isomers.[2]

Protocol 2: Separation of HODE Isomers (from HOD-CoA Hydrolysis) by Normal-Phase HPLC

This protocol is based on a validated method for the separation of 9-HODE and 13-HODE positional isomers.[3]

1. Sample Preparation and Hydrolysis

  • Extraction: Perform the extraction as described in Protocol 1 (steps 1-5).

  • Drying: Evaporate the supernatant to dryness under nitrogen.

  • Hydrolysis: Reconstitute the dried extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 30 minutes to hydrolyze the CoA thioester bond.

  • Acidification and Extraction: Cool the sample, add 1 mL of water, and acidify to pH 3-4 with 1 M HCl. Extract the free fatty acids (HODEs) twice with 2 mL of hexane (B92381) or ethyl acetate.

  • Drying and Reconstitution: Combine the organic layers, evaporate to dryness under nitrogen, and reconstitute the residue in the HPLC mobile phase.

2. Normal-Phase HPLC Conditions

  • Chromatographic System: Standard HPLC system with UV detector.

  • Column: Absolute SiO₂ column (250 mm × 4.6 mm, 5 μm).[3]

  • Mobile Phase: Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detector at 234 nm.[3]

  • Injection Volume: 20 µL.

3. Data Presentation

AnalyteRetention Time (min) (approx.)Linearity Range (µg/mL)LOD (µg/g)LOQ (µg/g)
13-HODE~110.5 - 20.00.0750.25
9-HODE~230.75 - 12.50.0900.32

Data adapted from a method for HODE isomers in meat products.[3]

Protocol 3: Chiral Separation of Hydroxyacyl-CoA Stereoisomers

For the separation of R and S stereoisomers, chiral chromatography is required. This can be performed on the intact CoA esters or the hydrolyzed free fatty acids.

1. Sample Preparation

  • Follow the sample preparation steps from either Protocol 1 (for intact HOD-CoA) or Protocol 2 (for HODEs).

2. Chiral HPLC Conditions

  • Chromatographic System: HPLC or UPLC system.

  • Column: Chiral stationary phase column, such as a Chiralpak AD-RH. These columns have shown good resolution for hydroxy fatty acids.[4]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or an aqueous/organic mobile phase for reversed-phase chiral columns. The exact composition must be optimized for the specific HOD-CoA isomers.

  • Flow Rate: To be optimized (typically 0.5-1.0 mL/min).

  • Detection: UV (234 nm for HODEs, 260 nm for CoA esters) or Mass Spectrometry.

3. Data Presentation

AnalyteRetention Time (min)
(R)-HOD-CoA/HODETo be determined empirically
(S)-HOD-CoA/HODETo be determined empirically

Note: The elution order of R and S enantiomers depends on the specific chiral stationary phase and mobile phase used.

Visualizations

experimental_workflow cluster_direct Protocol 1: Direct Analysis cluster_hydrolysis Protocol 2: Analysis after Hydrolysis start Biological Sample (Tissue or Cells) homogenization Homogenization & Internal Standard Spiking start->homogenization extraction Liquid-Liquid Extraction homogenization->extraction drying Evaporation to Dryness extraction->drying direct_analysis Protocol 1: Direct Analysis drying->direct_analysis hydrolysis_analysis Protocol 2: Analysis after Hydrolysis drying->hydrolysis_analysis reconstitution1 Reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution1->uplc_msms data_analysis Data Processing & Quantification uplc_msms->data_analysis hydrolysis Alkaline Hydrolysis re_extraction Acidification & Re-extraction hydrolysis->re_extraction reconstitution2 Reconstitution re_extraction->reconstitution2 hplc_uv Normal-Phase HPLC-UV reconstitution2->hplc_uv hplc_uv->data_analysis end Results data_analysis->end

Caption: Experimental workflow for HOD-CoA isomer analysis.

fatty_acid_metabolism linoleic_acid Linoleic Acid lox Lipoxygenase (LOX) or Cytochrome P450 linoleic_acid->lox hpode HPODE (Hydroperoxyoctadecadienoic Acid) lox->hpode gpx Glutathione Peroxidase (GPx) hpode->gpx hode HODE Isomers (e.g., 9-HODE, 13-HODE) gpx->hode acyl_coa_synthetase Acyl-CoA Synthetase hode->acyl_coa_synthetase hod_coa HOD-CoA Isomers (e.g., 9-HOD-CoA, 13-HOD-CoA) acyl_coa_synthetase->hod_coa beta_oxidation Beta-Oxidation Pathway hod_coa->beta_oxidation Catabolism elongation Fatty Acid Elongation hod_coa->elongation Anabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa vlcfa Very Long-Chain Fatty Acids (VLCFAs) elongation->vlcfa

Caption: Metabolic pathway of HOD-CoA isomer formation and fate.

References

Application Note: Analysis of 7-hydroxyoctadecanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Its analysis is crucial for understanding lipid metabolism and its potential as a biomarker or therapeutic target. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Tissue, Cells)

A robust sample preparation protocol is essential for the accurate quantification of acyl-CoAs.[1][2]

Materials:

  • Homogenization Buffer: 10 mM potassium phosphate (B84403) buffer (pH 7.4) with 2 mM EDTA

  • Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol (B129727):water (1:1, v/v)

  • Precipitation Solution: Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold homogenization buffer.

  • Internal Standard Spiking: Add the internal standard solution to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for SPE.

  • Solid-Phase Extraction:

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation of long-chain acyl-CoAs is typically achieved using reversed-phase chromatography.[1][3]

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)[3]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water[3]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[3]

  • Flow Rate: 0.4 mL/min[3]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3]

  • Scan Type: Selected Reaction Monitoring (SRM) or Product Ion Scan

  • Collision Gas: Argon

  • Key Transitions: The selection of precursor and product ions is critical for sensitive and specific detection.

Data Presentation

The expected mass-to-charge ratios (m/z) for this compound and its characteristic fragments are summarized below. This data is inferred from the general fragmentation patterns of acyl-CoAs and hydroxy fatty acids.

AnalytePrecursor Ion [M+H]+Characteristic Neutral LossKey Product Ions (m/z)Description of Fragments
This compound 1084.6507.0577.6[M+H - 507]+ (Loss of adenosine (B11128) 3'-phosphate-5'-diphosphate)[4][5][6]
18.01066.6[M+H - H₂O]+ (Loss of water from the hydroxyl group)[7][8]
428.0Adenosine 3',5'-diphosphate fragment[5]
VariesFragments resulting from cleavage at the C-C bond adjacent to the hydroxyl group
Heptadecanoyl-CoA (IS) 1054.6507.0547.6[M+H - 507]+

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Spiking 2. Internal Standard Spiking Homogenization->Spiking Precipitation 3. Protein Precipitation Spiking->Precipitation SPE 4. Solid-Phase Extraction Precipitation->SPE Reconstitution 5. Reconstitution SPE->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 8. Data Analysis MS_Detection->Data_Analysis

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Primary Fragments Precursor This compound [M+H]+ (m/z 1084.6) Neutral_Loss_507 [M+H - 507]+ (m/z 577.6) Precursor->Neutral_Loss_507 Loss of C₁₀H₁₆N₅O₁₃P₃ Neutral_Loss_H2O [M+H - H₂O]+ (m/z 1066.6) Precursor->Neutral_Loss_H2O Loss of H₂O Fragment_428 Adenosine 3',5'-diphosphate (m/z 428.0) Precursor->Fragment_428 Characteristic Fragment

Caption: Proposed major fragmentation pathways for this compound in positive ESI-MS/MS.

References

Application Note: Quantitative Analysis of 7-Hydroxyoctadecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 7-hydroxyoctadecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A straightforward protein precipitation extraction protocol is employed, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a defined concentration range, making it suitable for researchers, scientists, and drug development professionals engaged in metabolic studies.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. This compound is a hydroxylated long-chain acyl-CoA whose accurate quantification is essential for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for establishing a standard curve and quantifying this compound, enabling researchers to investigate its metabolic significance.

Experimental

Materials and Reagents
  • This compound standard (commercially available or synthesized)

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium hydroxide

  • Bovine Serum Albumin (BSA) for matrix-based standards

Standard Curve and Quality Control Sample Preparation

Standard curves were prepared by spiking known amounts of this compound into a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to mimic a biological sample.

Table 1: Standard Curve Preparation

Standard LevelConcentration (ng/mL)
STD 11.0
STD 22.5
STD 35.0
STD 410.0
STD 525.0
STD 650.0
STD 7100.0

Quality control (QC) samples were prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

Sample Preparation Protocol
  • To 50 µL of plasma or tissue homogenate, add 150 µL of cold methanol containing the internal standard (Heptadecanoyl-CoA at 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Ammonium Hydroxide).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Ammonium Hydroxide
Mobile Phase BAcetonitrile with 0.1% Ammonium Hydroxide
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Injection Volume10 µL
Column Temperature40°C

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

The molecular weight of this compound is 1050.0 g/mol .[1][2] The precursor ion for the MRM transition is the protonated molecule [M+H]⁺. A characteristic fragmentation of long-chain acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion, which corresponds to a 507 Da fragment.[3][4]

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1051.0544.010035
Heptadecanoyl-CoA (IS)1020.0513.010035

Results and Discussion

Linearity

A seven-point standard curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The calibration curve demonstrated excellent linearity over the concentration range of 1.0 to 100.0 ng/mL, with a coefficient of determination (R²) greater than 0.995.

Table 5: Standard Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.021
2.50.054
5.00.108
10.00.215
25.00.538
50.01.075
100.02.150
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results, summarized in Table 6, demonstrate that the method is both accurate and precise.

Table 6: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low3.098.74.5101.25.8
Medium30.0102.13.1100.54.2
High80.099.52.898.93.7

Visualization of Experimental Workflow and Metabolic Context

Experimental Workflow

The following diagram illustrates the major steps in the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (50 µL) Precipitation Protein Precipitation (150 µL Methanol + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution (100 µL Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification

Caption: Workflow for this compound quantification.

Metabolic Pathway Context

This compound is a hydroxylated fatty acyl-CoA. While its specific signaling roles are under investigation, it is structurally related to intermediates in the fatty acid β-oxidation pathway. This pathway is a core metabolic process for energy generation from fatty acids. 3-hydroxyacyl-CoA is a key intermediate in this cycle.[5]

beta_oxidation_pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Octadecanoyl-CoA) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (e.g., 3-Hydroxyoctadecanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty acid β-oxidation pathway highlighting the hydroxyacyl-CoA intermediate.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in biological samples. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. This method will be valuable for researchers investigating the role of hydroxylated long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for 7-Hydroxyoctadecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA (7-HODA-CoA) is a hydroxylated long-chain fatty acyl-coenzyme A derivative. While specific research on the 7-hydroxy isomer is limited, its structural similarity to other hydroxylated fatty acyl-CoAs suggests its potential as a substrate for various enzymes involved in fatty acid metabolism. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in cellular signaling and metabolic regulation, making them intriguing molecules for study in drug development and biochemical research.[1][2]

These application notes provide a framework for utilizing 7-HODA-CoA in enzyme assays, drawing upon established methodologies for similar long-chain hydroxyacyl-CoA substrates. The protocols outlined below are intended as a starting point and will likely require optimization for the specific enzyme and experimental conditions.

Potential Enzyme Substrate Applications

Based on the known pathways of fatty acid metabolism, 7-HODA-CoA is a potential substrate for several classes of enzymes, primarily those involved in β-oxidation and lipid homeostasis.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): These enzymes catalyze the oxidation of 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters. While the hydroxyl group in 7-HODA-CoA is not at the canonical 3-position for β-oxidation, some HADH isozymes may exhibit broader substrate specificity.

  • Enoyl-CoA Hydratase (ECH): In the reverse reaction, ECHs catalyze the dehydration of 3-hydroxyacyl-CoAs to enoyl-CoAs. It is plausible that an isomerase could shift the double bond, or that a hydratase could act on a substrate with a hydroxyl group at the 7-position under certain conditions.

  • Acyl-CoA Thioesterases (ACOT): These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, playing a regulatory role in lipid metabolism. Long-chain acyl-CoA thioesterases are potential candidates for activity with 7-HODA-CoA.[3]

  • Acyl-CoA Dehydrogenase (ACAD): While less likely to directly act on the hydroxylated carbon, ACADs are key enzymes in β-oxidation and could be part of a metabolic pathway involving 7-HODA-CoA.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Enzymes Acting on this compound

Enzyme ClassPutative EnzymeSubstrateKm (µM) (Hypothetical)Vmax (nmol/min/mg) (Hypothetical)
3-Hydroxyacyl-CoA DehydrogenaseLong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)This compound10 - 5050 - 200
Enoyl-CoA HydrataseLong-Chain Enoyl-CoA HydrataseThis compound20 - 100100 - 500
Acyl-CoA ThioesteraseAcyl-CoA Thioesterase 7 (ACOT7)This compound5 - 25200 - 1000

Table 2: Example of Expected Results from an Inhibitor Study

EnzymeInhibitorSubstrate (7-HODA-CoA) Conc. (µM)IC50 (µM) (Hypothetical)
LCHADCompound X255
ACOT7Compound Y1015

Experimental Protocols

The following are detailed, generalized protocols for enzyme assays that can be adapted for use with this compound.

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay measures the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD+ solution (10 mM)

  • This compound solution (in appropriate buffer, concentration to be determined)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme

  • UV/Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Tris-HCl buffer

    • 100 µL NAD+ solution

    • 50 µL of enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • A blank reaction without the substrate should be run to correct for any background NAD+ reduction.

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity

This assay couples the hydration of an enoyl-CoA to the oxidation of the resulting 3-hydroxyacyl-CoA by HADH, monitoring the reduction of NAD+.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NAD+ solution (10 mM)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase (as coupling enzyme)

  • 7-trans-Octadecenoyl-CoA (as the substrate to be hydrated to 7-HODA-CoA)

  • Purified Enoyl-CoA Hydratase enzyme

  • UV/Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 750 µL Potassium phosphate buffer

    • 100 µL NAD+ solution

    • 50 µL of 3-Hydroxyacyl-CoA Dehydrogenase solution

    • 50 µL of Enoyl-CoA Hydratase solution

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 7-trans-Octadecenoyl-CoA solution.

  • Monitor the increase in absorbance at 340 nm for 10-15 minutes.

  • The rate of NADH production is indicative of the enoyl-CoA hydratase activity.

  • Controls lacking the enoyl-CoA hydratase should be performed to ensure the observed activity is not due to contamination.

Protocol 3: Colorimetric Assay for Acyl-CoA Thioesterase (ACOT) Activity

This assay measures the release of free Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoASH to produce a yellow-colored product with an absorbance maximum at 412 nm.[4]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • This compound solution

  • Purified Acyl-CoA Thioesterase enzyme

  • Spectrophotometer and 96-well plate

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing:

    • 150 µL Tris-HCl buffer

    • 20 µL DTNB solution

    • 10 µL of enzyme solution

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the this compound solution.

  • Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-20 minutes.

  • The rate of increase in absorbance is proportional to the thioesterase activity.

  • A standard curve using known concentrations of CoASH should be prepared to quantify the enzyme activity.

Visualization of Pathways and Workflows

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the general pathway of fatty acid β-oxidation, where a hydroxylated intermediate is formed. While 7-HODA-CoA has its hydroxyl group at a non-canonical position, this pathway provides context for its potential metabolism.

fatty_acid_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) 3-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) Thiolase

Caption: General pathway of fatty acid β-oxidation.

Experimental Workflow for Enzyme Kinetic Analysis

This diagram outlines the logical steps for determining the kinetic parameters of an enzyme with 7-HODA-CoA as a substrate.

enzyme_kinetics_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Synthesize_Substrate Synthesize and Purify 7-HODA-CoA Perform_Assay Perform Enzyme Assay (e.g., Spectrophotometric) Synthesize_Substrate->Perform_Assay Prepare_Enzyme Purify Enzyme of Interest Prepare_Enzyme->Perform_Assay Prepare_Reagents Prepare Assay Buffers and Reagents Prepare_Reagents->Perform_Assay Vary_Substrate Vary 7-HODA-CoA Concentration Perform_Assay->Vary_Substrate Measure_Rates Measure Initial Reaction Velocities Vary_Substrate->Measure_Rates Plot_Data Plot Velocity vs. Substrate Concentration Measure_Rates->Plot_Data Calculate_Kinetics Calculate Km and Vmax (e.g., Michaelis-Menten) Plot_Data->Calculate_Kinetics

Caption: Workflow for enzyme kinetic analysis.

Putative Signaling Role of Hydroxylated Fatty Acids

Hydroxylated fatty acids can be incorporated into complex lipids, potentially altering membrane properties and influencing signaling pathways.

signaling_pathway 7-HODA-CoA 7-HODA-CoA Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids) 7-HODA-CoA->Complex_Lipids Membrane_Properties Alteration of Membrane Properties (Fluidity, Curvature) Complex_Lipids->Membrane_Properties Protein_Function Modulation of Membrane Protein Function Membrane_Properties->Protein_Function Downstream_Signaling Downstream Signaling Events Protein_Function->Downstream_Signaling

Caption: Putative signaling role of 7-HODA-CoA.

Analytical Methods

The analysis of 7-HODA-CoA and its potential metabolites can be achieved using liquid chromatography-mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of acyl-CoA species.[5]

General LC-MS/MS Protocol Outline:

  • Sample Preparation: Extraction of acyl-CoAs from biological samples (cells, tissues) is typically performed using a biphasic solvent system (e.g., methanol/water/chloroform) followed by solid-phase extraction (SPE) for enrichment and purification.

  • Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) is commonly used to separate acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent or at an alkaline pH can improve peak shape and resolution.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is often employed. Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for 7-HODA-CoA and its expected metabolites.

Conclusion

While direct experimental data for this compound as an enzyme substrate is currently lacking, its structural characteristics suggest it is a viable candidate for investigation with several key enzymes in fatty acid metabolism. The protocols and information provided here offer a robust starting point for researchers to design and execute experiments to elucidate the biochemical roles of this and other novel hydroxylated fatty acyl-CoAs. Further research in this area will be crucial to understanding the full scope of lipid metabolism and its implications in health and disease.

References

Application Notes and Protocols for Solid-Phase Extraction of 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyoctadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. The analysis of such molecules is critical in various fields of research, including metabolic studies and drug development, due to their roles in cellular signaling and energy metabolism.[1][2] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).[3][4] This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples. The methodology is based on established procedures for long-chain acyl-CoAs.[2][5][6]

Data Presentation: Recovery of Long-Chain Acyl-CoAs using SPE

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[2]
Palmitoyl-CoAC16:0Oligonucleotide70-80%[2]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[2]
Stearoyl-CoAC18:0Reversed-Phase C18>90% (Implied)[5]
Linoleoyl-CoAC18:2Reversed-Phase C18>90% (Implied)[5]

Experimental Protocols

This section details the materials and step-by-step procedures for the solid-phase extraction of this compound from biological samples such as tissue or cultured cells.

Materials
  • SPE Cartridges: Reversed-phase C18 or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

    • Ammonium hydroxide

    • Ammonium formate

    • Potassium phosphate

    • Formic acid

    • Internal Standard (e.g., C17:0-CoA)

  • Solutions:

    • Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9.

    • Extraction Solvent: Acetonitrile/Isopropanol (1:1, v/v).

    • SPE Conditioning Solvent 1: 100% Methanol.

    • SPE Conditioning Solvent 2 (Equilibration Buffer): Water with 0.1% Formic Acid.

    • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2]

    • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[2]

  • Equipment:

    • Homogenizer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator or vacuum concentrator

Sample Preparation and Homogenization
  • For tissue samples, weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer. For cultured cells, scrape cells and create a cell pellet.

  • Add 1 mL of ice-cold Homogenization Buffer containing a suitable internal standard (e.g., C17:0-CoA).

  • Homogenize the sample on ice until a uniform suspension is achieved.

Extraction of Acyl-CoAs
  • To the homogenate, add 2 mL of Extraction Solvent (Acetonitrile/Isopropanol).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE)
  • Column Conditioning:

    • Pass 2 mL of Methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 2 mL of Equilibration Buffer (Water with 0.1% Formic Acid). Do not allow the column to dry out.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.

  • Washing:

    • Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.

  • Elution:

    • Elute the bound acyl-CoAs, including this compound, by adding 1.5 mL of the Elution Solution.

    • Collect the eluate in a clean collection tube.

Sample Concentration and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried sample in a solvent suitable for the intended downstream analysis, such as a mixture of methanol and water for LC-MS.

Visualizations

Experimental Workflow

spe_workflow cluster_spe Solid-Phase Extraction sample Sample (Tissue or Cells) homogenize Homogenization (Buffer + Internal Standard) sample->homogenize extract Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation (12,000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 2. Sample Loading supernatant->load condition 1. Conditioning (Methanol, then Aqueous Buffer) wash 3. Washing (Remove Impurities) load->wash elute 4. Elution (Methanol/Ammonium Formate) wash->elute concentrate Concentration (Evaporation) elute->concentrate reconstitute Reconstitution concentrate->reconstitute analysis Downstream Analysis (e.g., LC-MS) reconstitute->analysis metabolic_pathway cluster_downstream Potential Downstream Metabolism octadecanoyl_coa Octadecanoyl-CoA (Stearoyl-CoA) hydroxylation Hydroxylation (e.g., by a Cytochrome P450) octadecanoyl_coa->hydroxylation hydroxy_coa This compound hydroxylation->hydroxy_coa further_oxidation Further Oxidation hydroxy_coa->further_oxidation chain_shortening Chain Shortening (Peroxisomal β-oxidation) hydroxy_coa->chain_shortening esterification Esterification into Complex Lipids hydroxy_coa->esterification

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-hydroxyoctadecanoyl-CoA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and achieving high-quality data.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity is a common challenge in the analysis of long-chain acyl-CoAs. The following table outlines potential causes and corresponding solutions to enhance the signal of this compound in your mass spectrometry experiments.

IssuePotential Cause(s)Recommended Solutions
Weak or No Signal Inefficient Ionization: this compound, like other long-chain acyl-CoAs, can have poor ionization efficiency.[1][2] Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[1][3][4] Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions and degrade during sample preparation or storage.[5]- Optimize Ion Source Parameters: Systematically adjust spray voltage, source temperature, and nebulizing/drying gas flows.[1] - Mobile Phase Additives: Incorporate additives like ammonium (B1175870) formate (B1220265) (5-10 mM) or ammonium hydroxide (B78521) to promote adduct formation and improve ionization in positive ion mode.[1][6] For negative ion mode, triethylamine (B128534) is a volatile reagent that can be used.[7][8] - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.[1] Consider using a different stationary phase, such as a C4 or C8 column, which can be effective for acyl-CoA separation.[8][9] - Sample Preparation: Use optimized extraction protocols. Solid-phase extraction (SPE) can be employed to purify acyl-CoAs and remove interfering substances.[10] Ensure samples are processed quickly and stored at -80°C.[9] The addition of acid to the extraction solvent can potentially stabilize acyl-CoAs, but it may also suppress the signal, so this should be tested empirically.[11]
Poor Peak Shape Suboptimal Chromatography: Inappropriate column chemistry or gradient conditions can lead to broad or tailing peaks.[1][12] Column Overload or Contamination: Injecting too much sample or having a contaminated column can distort peak shape.[3]- Column Selection: Test different reverse-phase columns (e.g., C8, C18) to find the best performance for your analyte.[1][9] - Gradient Optimization: Adjust the gradient slope and mobile phase composition to achieve sharper peaks.[1] - Sample Dilution: Analyze a dilution series to determine the optimal sample concentration. - Column Washing: Implement a robust column washing procedure between samples to prevent carryover and contamination.
In-source Fragmentation High Ion Source Energy: Excessive energy in the ion source can cause the this compound molecule to fragment before detection, reducing the abundance of the precursor ion.[1]- Gentle Ionization Settings: Reduce the capillary/spray voltage and source temperature to minimize in-source fragmentation.[1] - Optimize Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to achieve characteristic fragment ions without excessive fragmentation of the precursor.[1]
Irreproducible Signal Sample Preparation Variability: Inconsistent extraction efficiency or sample handling can lead to fluctuating signal intensities.[13] Instrument Instability: Fluctuations in the LC or MS system can cause signal instability.[13]- Use of Internal Standards: Incorporate a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, to normalize for variations in sample preparation and instrument response.[12][14] - System Suitability Tests: Regularly perform system suitability tests with a standard solution to ensure the LC-MS system is performing consistently.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing this compound?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.[6][7] Positive ESI is often preferred as it can provide better sensitivity for detecting these molecules as ammonium or sodium adducts.[1] Negative ESI is also very suitable for acyl-CoA compounds and can produce excellent MS/MS spectra.[8] The optimal mode should be determined empirically for your specific instrument and experimental conditions.

Q2: How can I improve the chromatographic peak shape for this compound?

Poor peak shape is often due to suboptimal chromatographic conditions.[1] To improve this, consider the following:

  • Column Choice: While C18 columns are common, a C8 or C4 column may provide better peak shape for long-chain acyl-CoAs.[8][9]

  • Mobile Phase: Using a mobile phase with additives like ammonium hydroxide at a higher pH (e.g., 10.5) can improve peak shape, though care must be taken to use a pH-stable column.[12]

  • Gradient: A shallow gradient can help to better resolve the analyte and improve its peak shape.

Q3: Should I consider derivatization to improve the signal intensity of this compound?

Derivatization can significantly improve the signal intensity of fatty acids and related molecules by enhancing their ionization efficiency.[2][15] A common strategy is to derivatize the carboxyl group to introduce a permanently charged moiety, which allows for detection in positive ion mode with increased sensitivity.[15] Another approach is phosphate (B84403) methylation, which can improve chromatographic performance and reduce analyte loss.[14] While this adds an extra step to your workflow, the potential for a substantial increase in signal intensity makes it a worthwhile consideration, especially for low-abundance species.

Q4: What are the characteristic fragmentation patterns for hydroxy-acyl-CoAs in MS/MS?

In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507.0 Da, corresponding to the phosphopantetheine moiety.[16] For hydroxy fatty acids, additional fragmentation can occur around the hydroxyl group. The specific fragmentation pattern of this compound would need to be determined by infusing a standard, but one could expect cleavage adjacent to the hydroxyl group. Studying the fragmentation patterns of similar hydroxy fatty acids can provide insights into what to expect.[17][18]

Q5: How can I minimize sample loss during preparation?

The phosphate groups in acyl-CoAs can adhere to glass and metallic surfaces, leading to sample loss.[14] To mitigate this, consider the following:

  • Use polypropylene (B1209903) or other low-binding tubes and pipette tips.

  • Phosphate methylation derivatization can also help to resolve this issue.[14]

  • Optimize your solid-phase extraction (SPE) protocol to ensure efficient recovery.[14]

Experimental Protocol: Derivatization for Enhanced Signal Intensity

This protocol describes a general method for the derivatization of the carboxyl group of this compound to improve its signal intensity in positive ion mode ESI-MS. This is a representative protocol, and optimization may be required for your specific application.

Objective: To enhance the mass spectrometric signal of this compound by chemical derivatization.

Materials:

  • Dried extract containing this compound

  • Derivatization reagent (e.g., a commercially available charge-tagging reagent for carboxylic acids)

  • Anhydrous acetonitrile

  • Organic base (e.g., triethylamine)

  • Reaction vials

  • Nitrogen evaporator

  • LC-MS system

Procedure:

  • Sample Preparation: Start with a dried, purified extract containing the this compound.

  • Reconstitution: Reconstitute the dried extract in a small volume of anhydrous acetonitrile.

  • Derivatization Reaction: a. Add the derivatization reagent to the sample solution. The molar ratio of the reagent to the estimated amount of analyte should be optimized, but a 10-fold excess is a good starting point. b. Add an organic base, such as triethylamine, to catalyze the reaction. c. Vortex the mixture gently and incubate at a slightly elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific derivatization reagent used.

  • Reaction Quenching and Drying: a. After the incubation period, stop the reaction by adding a small amount of water or a suitable quenching agent as recommended by the reagent manufacturer. b. Dry the sample completely under a gentle stream of nitrogen.

  • Reconstitution for LC-MS Analysis: Reconstitute the dried, derivatized sample in the initial mobile phase of your LC method.

  • LC-MS/MS Analysis: a. Inject the derivatized sample into the LC-MS system. b. Develop a new MS method to detect the derivatized this compound. The precursor ion will be the mass of the original molecule plus the mass of the derivatization tag. c. Optimize the MS/MS parameters, including collision energy, to obtain a stable and intense fragment ion for quantification.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key workflows for troubleshooting and optimizing the analysis of this compound.

cluster_0 Troubleshooting Low Signal Intensity start Low or No Signal for This compound check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS is OK check_ms->ms_ok Yes ms_not_ok MS Issue check_ms->ms_not_ok No check_lc Evaluate Chromatography (Peak Shape, Retention) ms_ok->check_lc optimize_ms Optimize Source Parameters ms_not_ok->optimize_ms optimize_ms->check_ms lc_ok LC is OK check_lc->lc_ok Good lc_not_ok LC Issue check_lc->lc_not_ok Poor check_sample Investigate Sample Preparation lc_ok->check_sample optimize_lc Optimize LC Method (Gradient, Column) lc_not_ok->optimize_lc optimize_lc->check_lc derivatization Consider Derivatization check_sample->derivatization end Improved Signal check_sample->end derivatization->end

Caption: A logical workflow for troubleshooting low signal intensity.

cluster_1 Sample Preparation and Analysis Workflow sample Biological Sample extraction Lipid Extraction (e.g., with internal standard) sample->extraction spe Solid-Phase Extraction (SPE) (Optional Purification) extraction->spe lcms LC-MS/MS Analysis extraction->lcms Direct Analysis derivatize Derivatization (Optional Signal Enhancement) spe->derivatize derivatize->lcms data Data Processing and Quantification lcms->data

Caption: A general experimental workflow for acyl-CoA analysis.

References

Technical Support Center: Troubleshooting 7-Hydroxyoctadecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the quantification of 7-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or non-existent signal for this compound in my LC-MS/MS analysis?

A1: A weak or absent signal can stem from several factors throughout the experimental workflow, primarily related to the inherent instability of long-chain acyl-CoAs and the specifics of the analytical method.

  • Sample Degradation: Acyl-CoAs are highly susceptible to chemical and enzymatic hydrolysis.[1] If samples are not processed rapidly at cold temperatures, or if tissues are not flash-frozen immediately upon collection, significant degradation can occur. Storing extracts at -80°C is crucial.[1][2]

  • Inefficient Extraction: The extraction method may not be optimal for long-chain hydroxy-acyl-CoAs. The choice of quenching acid and organic solvents is critical for efficient recovery.[3]

  • Suboptimal Mass Spectrometry Parameters: The mass spectrometer must be tuned for the specific mass-to-charge ratio (m/z) of this compound. Incorrect precursor or product ion selection in Multiple Reaction Monitoring (MRM) will result in no signal.[4] Positive ion mode is generally more efficient for acyl-CoA detection.[5]

  • Poor Chromatographic Resolution: If the analyte co-elutes with interfering compounds from the sample matrix, its signal can be suppressed. The liquid chromatography (LC) gradient may need optimization.

  • Instrument Sensitivity: The concentration of this compound in your sample might be below the limit of detection (LOD) of your instrument.[6][7]

Q2: How can I improve the extraction efficiency and stability of this compound?

A2: Optimizing your sample preparation protocol is the most critical step for accurate quantification.

  • Rapid Quenching: Immediately stop enzymatic activity upon sample collection. For cell cultures, this involves rapidly washing with ice-cold PBS.[8] For tissues, flash-freezing in liquid nitrogen is standard practice.

  • Acidic Lysis: Homogenize the sample in a cold, acidic solution. Solutions of 2.5% sulfosalicylic acid (SSA) or dilute perchloric acid are effective at deproteinizing the sample while preserving acyl-CoAs.[3][5] SSA has the advantage of not requiring removal by solid-phase extraction (SPE) before analysis.[5]

  • Efficient Extraction Solvents: Use a combination of organic solvents. A common procedure involves homogenization in a buffer, followed by the addition of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the more polar acyl-CoAs into the supernatant.[3]

  • Maintain Cold Temperatures: All sample preparation steps, including centrifugation, should be performed at 4°C or on ice to minimize degradation.[3][8]

  • Proper Storage: If not analyzing immediately, store the final extracts as dried pellets at -80°C.[2] Acyl-CoAs show varying stability in solution, even when frozen.[1]

Q3: What are the optimal LC-MS/MS parameters for detecting this compound?

A3: The optimal parameters are instrument-dependent, but a general approach using positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) is standard.

  • Ionization Mode: Positive ion mode is typically preferred for acyl-CoAs as they are efficiently protonated.[6]

  • Precursor Ion [M+H]⁺: The molecular weight of this compound is approximately 1050.0 g/mol .[9] Therefore, the singly charged precursor ion to select in the first quadrupole (Q1) would be m/z 1051.4.

  • Product Ions: Acyl-CoAs exhibit a characteristic fragmentation pattern.

    • Quantitative Ion: A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a common and specific fragmentation.[4] The MRM transition for quantification would be 1051.4 → 544.4 .

    • Qualitative/Confirmatory Ion: A fragment corresponding to the cleavage between the diphosphate (B83284) groups at m/z 428 can be used as a confirmatory transition.[5] The MRM transition would be 1051.4 → 428.0 .

  • Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of acetonitrile and water containing a modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.[10][11][12]

Q4: How should I select and use an internal standard for accurate quantification?

A4: An internal standard (IS) is essential to correct for variability in sample extraction and matrix effects.[13]

  • Ideal Choice: The best internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). This is often not commercially available.

  • Practical Choice: A structurally similar compound that is not endogenously present in the sample is the next best option. Odd-chain fatty acyl-CoAs are frequently used for this purpose.[6] For a C18 compound, heptadecanoyl-CoA (C17:0-CoA) is a suitable choice.[3]

  • Usage: The internal standard should be added to the sample at the very beginning of the extraction process.[3][7] This ensures it undergoes the same extraction and potential degradation as the analyte. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area.[6]

Q5: I'm observing high variability and poor reproducibility. What are the likely causes?

A5: High variability often points to issues with sample stability or inconsistent sample handling.

  • Autosampler Instability: Long-chain acyl-CoAs can degrade in the autosampler, even at 4°C, over the course of a long analytical run.[1] Analyze samples as quickly as possible after placing them in the autosampler or perform stability tests.

  • Inconsistent Sample Preparation: Minor variations in timing, temperature, or volumes during the manual extraction process can lead to significant differences in recovery. A standardized, rigorously followed protocol is key.

  • Matrix Effects: If different samples have different compositions (e.g., plasma vs. liver tissue), they can suppress or enhance the analyte signal differently, leading to poor reproducibility. Using a good internal standard helps mitigate this.[6][13]

  • Carryover: The analyte may adsorb to parts of the LC system and elute in subsequent blank injections. Ensure the column is adequately flushed between samples.

Experimental Protocols

Protocol 1: Sample Extraction for Acyl-CoA Analysis

This protocol is a generalized method based on common practices for tissue and cell samples.[3][8]

  • Sample Collection: For tissues, excise and immediately flash-freeze in liquid nitrogen. For adherent cells, wash plates twice with ice-cold PBS, then scrape cells into a collection tube.[8]

  • Homogenization: Homogenize the frozen tissue powder or cell pellet on ice in 2 ml of 100 mM potassium phosphate (B84403) buffer (KH₂PO₄). Add your internal standard (e.g., heptadecanoyl-CoA) at this stage.[3]

  • Solvent Addition: Add 2.0 ml of isopropanol and homogenize again. Follow with the addition of 0.25 ml of saturated ammonium sulfate (B86663) and 4.0 ml of acetonitrile.[3]

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.[3]

  • Collection: Carefully collect the upper aqueous/organic phase, which contains the acyl-CoAs.

  • Preparation for LC-MS: The collected supernatant can be diluted with a buffer suitable for injection (e.g., 100 mM KH₂PO₄, pH 4.9) or dried down under nitrogen and reconstituted in the initial mobile phase.[3] Store any remaining extract at -80°C.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoA Quantification

This protocol outlines a typical LC-MS/MS setup for analyzing long-chain acyl-CoAs.[11][12]

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, <3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the long-chain species. Re-equilibrate the column for several minutes before the next injection.[10]

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Tables

Table 1: Example LC-MS/MS Parameters for this compound Quantification

ParameterValueReference / Comment
AnalyteThis compound
Molecular FormulaC₃₉H₇₀N₇O₁₈P₃S[9]
Molecular Weight1050.0 g/mol [9]
Precursor Ion (Q1) [M+H]⁺1051.4 m/zCalculated from molecular weight.
Product Ion (Q3) - Quantifier544.4 m/zCorresponds to [M+H - 507]⁺, a characteristic neutral loss.[4]
Product Ion (Q3) - Qualifier428.0 m/zCorresponds to fragmentation between the diphosphates.[5]
Collision Energy (CE)30 - 45 eVInstrument-dependent; requires optimization.

Table 2: Common Internal Standards for Long-Chain Acyl-CoA Analysis

Internal StandardAbbreviationCommon UseReference
Pentadecanoyl-CoAC15:0-CoAQuantification of C14-C16 species.[6][7]
Heptadecanoyl-CoAC17:0-CoAQuantification of C16-C18 species.[3]
Tricosanoyl-CoAC23:0-CoAQuantification of very-long-chain species.[6]
Pentacosanoyl-CoAC25:0-CoAQuantification of very-long-chain species.[6]

Visualizations

TroubleshootingWorkflow Start Problem: Low or No Signal CheckSamplePrep Step 1: Review Sample Preparation - Was quenching rapid? - Were cold temperatures maintained? - Is the extraction protocol validated? Start->CheckSamplePrep CheckMS Step 2: Verify MS/MS Method - Is the instrument tuned for m/z 1051.4? - Are MRM transitions (→544.4, →428.0) correct? - Is collision energy optimized? CheckSamplePrep->CheckMS Protocol OK SolutionPrep Solution: - Re-extract samples following a  rigorous, cold-chain protocol. - Test different extraction solvents. CheckSamplePrep->SolutionPrep Issue Found CheckLC Step 3: Evaluate Chromatography - Is peak shape acceptable? - Is retention time stable? - Any signs of co-elution or suppression? CheckMS->CheckLC Method OK SolutionMS Solution: - Perform direct infusion of a standard  to optimize MS parameters. - Confirm fragmentation pattern. CheckMS->SolutionMS Issue Found SolutionLC Solution: - Adjust LC gradient (slower ramp). - Test a different column chemistry. - Check for matrix effects. CheckLC->SolutionLC Issue Found End Signal Improved SolutionPrep->End SolutionMS->End SolutionLC->End

Caption: Troubleshooting decision tree for low signal of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Tissue or Cells) Quench 2. Quenching & Lysis (Cold Acidic Buffer + IS) Sample->Quench Extract 3. Solvent Extraction (Isopropanol/Acetonitrile) Quench->Extract LCMS 4. LC-MS/MS Analysis (C18, MRM) Extract->LCMS Data 5. Data Processing (Integration & Quantification) LCMS->Data Result 6. Final Concentration Data->Result

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Optimization of LC Gradient for 7-Hydroxyoctadecanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 7-hydroxyoctadecanoyl-CoA and other long-chain hydroxy fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an LC method for this compound?

A1: The most common and effective approach for the separation of long-chain acyl-CoAs is reversed-phase (RP) chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] A C18 or C8 column is a typical starting point.[1][2] The separation mechanism in reversed-phase chromatography relies on hydrophobic interactions, where retention is generally proportional to the length of the acyl chain.[3][4] The presence of a hydroxyl group, as in this compound, will decrease its hydrophobicity, leading to earlier elution compared to its non-hydroxylated counterpart, octadecanoyl-CoA.

Q2: My this compound sample appears to be degrading. How can I improve its stability?

A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][5] To minimize degradation, always process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[1] For reconstitution before analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (neutral pH) or methanol (B129727) can enhance stability compared to unbuffered water.[1]

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species.[1] Another common fragment ion is observed at m/z 428.[1] For this compound, you would monitor the specific precursor ion [M+H]+ and its transition to these characteristic product ions.

Q4: I am observing poor peak shape (tailing) for my analyte. What are the potential causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase. Using a mobile phase with an ion-pairing agent or operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[1][2]

  • Column Contamination: Strongly retained compounds from previous injections can build up on the column frit or head.[6] Flushing the column with a strong solvent or using a guard column can mitigate this.[6][7]

  • Extra-Column Effects: Excessive tubing length or volume between the column and the detector can cause peak broadening and tailing.[6] Ensure connections are made with minimal dead volume.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution Inadequate Gradient: The gradient may be too steep, not allowing sufficient time for separation.Lengthen the gradient time or decrease the slope (%B/min). For complex samples, consider a multi-step gradient.
Inappropriate Stationary Phase: The column chemistry (e.g., C18) may not provide sufficient selectivity.Try a different stationary phase, such as a C8 column, which is less hydrophobic, or a phenyl-hexyl column for alternative selectivity.[2]
Retention Time Instability Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can cause shifts.Ensure mobile phases are prepared fresh and consistently.[7] Use a pH meter that has been recently calibrated if buffering is required.[7]
Temperature Fluctuations: Changes in ambient temperature can affect retention time.Use a column oven to maintain a consistent temperature.[7]
System Leaks: A leak in the pump or fittings will cause pressure fluctuations and unstable flow rates.Visually inspect all fittings for leaks and perform a system leak test.[8]
High System Backpressure Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.Filter all samples and mobile phases before use.[6] Install an in-line filter between the autosampler and the column.[6] Try back-flushing the column with a strong solvent.
Low Signal Intensity Ion Suppression: Co-eluting matrix components can compete for ionization, reducing the analyte signal.Improve chromatographic separation to resolve the analyte from interfering species.[1][5] Perform sample cleanup using solid-phase extraction (SPE).[1]
Suboptimal Mobile Phase Modifier: The choice and concentration of acid or base can significantly impact ionization efficiency.Experiment with different modifiers like formic acid, ammonium acetate, or ammonium hydroxide (B78521) to find the optimal conditions for your analyte.[9]

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from cultured cells.

  • Quenching & Lysis: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[1] b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA).[1][10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1] d. Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification: a. Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[1] b. Carefully transfer the supernatant to a new, clean tube.[1]

  • Sample Cleanup (Optional but Recommended): a. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be performed to remove salts and highly polar interferences.[1] b. Alternatively, dry the supernatant under a stream of nitrogen and reconstitute in a solvent weaker than or equal to the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).[7]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for method development. Optimization is required.

  • LC System: UHPLC system with a temperature-controlled column compartment and autosampler.[2]

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in acetonitrile.[2]

  • Gradient Program:

    • Start at a low percentage of Mobile Phase B (e.g., 20%) to retain the analyte.[2]

    • Increase linearly to a higher percentage (e.g., 65%) over several minutes to elute the analyte and other long-chain species.[2]

    • Include a high-organic wash step (e.g., 95% B) to clean the column, followed by re-equilibration at initial conditions.[11]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2]

    • Transitions: Monitor the precursor ion of this compound and its characteristic product ions (e.g., neutral loss of 507).[1]

Data Presentation

Table 1: Example LC Gradient Conditions for Acyl-CoA Separation

Analyte(s)ColumnMobile Phase AMobile Phase BGradient ProgramFlow RateReference
Long-Chain Acyl-CoAs (C14-C20)Waters Acquity BEH C8, 1.7 µm, 2.1x150 mm15 mM NH4OH in Water15 mM NH4OH in Acetonitrile20% B to 45% B in 2.8 min, then to 65% B over 1 min0.4 mL/min[2]
N-acyl GlycinesPhenomenex Kinetix C18, 2.6 µm, 4.6x100 mmWater + 10 mM Ammonium AcetateMethanol + 10 mM Ammonium Acetate80% B to 100% B in 5 min1.0 mL/min[3]
Metabolites (including some acyls)Waters Atlantis T3 C18, 3 µm, 2.1x150 mmWater + 0.1% Formic Acid + 1% ACNAcetonitrile + 0.1% Formic Acid + 1% Water0% B to 95% B in 13 min0.25 mL/min[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cell/Tissue Sample quench Quenching & Lysis (e.g., cold 5-SSA) sample->quench centrifuge Centrifugation (16,000 x g, 4°C) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Optional Cleanup (SPE or Dry/Reconstitute) supernatant->cleanup injection Inject Sample cleanup->injection lc_sep LC Separation (Reversed-Phase C8/C18) injection->lc_sep ms_detect MS Detection (ESI+) lc_sep->ms_detect msms_frag MS/MS Fragmentation (SRM/MRM) ms_detect->msms_frag data_acq Data Acquisition msms_frag->data_acq

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Poor Chromatogram rt_shift Retention Time Shifts? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal rt_sol1 Check Mobile Phase Prep Ensure Consistent Temp rt_shift->rt_sol1 Yes rt_sol2 Check for System Leaks Verify Flow Rate rt_shift->rt_sol2 Yes peak_shape_type Tailing or Split? peak_shape->peak_shape_type Yes signal_sol1 Optimize MS Parameters (Source & Collision Energy) low_signal->signal_sol1 Yes signal_sol2 Improve Sample Cleanup (SPE) Modify Gradient for Resolution low_signal->signal_sol2 Yes tailing_sol Adjust Mobile Phase pH Use Guard Column Check for Dead Volume peak_shape_type->tailing_sol Tailing split_sol Ensure Sample Solvent is Weaker than Mobile Phase Check for Clogged Frit peak_shape_type->split_sol Split

Caption: A logical decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Analysis of 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 7-hydroxyoctadecanoyl-CoA (7-HOCA-CoA) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in 7-HOCA-CoA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] In the analysis of 7-HOCA-CoA, components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-extract with the analyte and interfere with its ionization in the mass spectrometer source. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3][4] These effects compromise the accuracy, precision, and sensitivity of the quantification.[5][6]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) mass spectrometry method.[7][8][9] An ideal SIL-IS for 7-HOCA-CoA would be, for example, d4-7-HOCA-CoA. Since a specific SIL-IS for 7-HOCA-CoA may not be commercially available, using an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) is a common and acceptable alternative for long-chain acyl-CoAs.[10]

Q3: Can I use matrix-matched calibration curves?

A3: Yes, matrix-matched calibration is another effective strategy. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., plasma from an untreated animal, or a surrogate matrix). This helps to ensure that the calibration standards and the samples experience similar matrix effects.

Q4: What are the key considerations for sample preparation to minimize matrix effects?

A4: A robust sample preparation protocol is crucial. The goal is to remove as many interfering matrix components as possible while efficiently extracting 7-HOCA-CoA. Common techniques include:

  • Protein Precipitation (PPT): Simple and effective for removing proteins. Cold organic solvents like acetonitrile, methanol (B129727), or a mixture of these are commonly used.[11][12][13]

  • Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds. Mixed-mode or reversed-phase SPE cartridges are often used for acyl-CoAs.[14][15]

  • Liquid-Liquid Extraction (LLE): Can also be used to partition the analyte of interest away from interfering substances.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 7-HOCA-CoA Severe Ion Suppression: High concentration of co-eluting matrix components (e.g., phospholipids).1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction (LLE) after protein precipitation.[14][15] 2. Optimize Chromatography: Adjust the gradient to better separate 7-HOCA-CoA from the interfering peaks. 3. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
Poor Extraction Recovery: Inefficient extraction of 7-HOCA-CoA from the sample matrix.1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures (e.g., acetonitrile, methanol, isopropanol).[10][14] 2. Adjust pH: Ensure the pH of the extraction buffer is optimized. For acyl-CoAs, a slightly acidic pH (e.g., 4.9) is often used.[14] 3. Evaluate Different Extraction Techniques: Compare protein precipitation, SPE, and LLE to determine the most efficient method for your matrix.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[7][8][9] 2. Ensure Consistent Sample Preparation: Inconsistent sample handling can lead to variable matrix effects. Standardize all steps of the protocol.
Analyte Instability: 7-HOCA-CoA may be degrading during sample preparation or storage.1. Work Quickly and on Ice: Minimize the time samples spend at room temperature. 2. Use Fresh Solvents: Ensure all solvents and reagents are of high quality and freshly prepared. 3. Check Analyte Stability: Perform stability tests in the autosampler and during freeze-thaw cycles.[11]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Column: The hydroxyl group or the CoA moiety can interact with the stationary phase.1. Adjust Mobile Phase pH: For long-chain acyl-CoAs, a high pH mobile phase (e.g., pH 8.5-10.5 with ammonium (B1175870) hydroxide (B78521) or ammonium acetate) can improve peak shape.[10][11][15] 2. Use a Different Column: Test different stationary phases (e.g., C8 instead of C18).[10]
Inappropriate Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing peak distortion.1. Match Injection Solvent to Initial Mobile Phase: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and SPE

This protocol is a robust method for extracting 7-HOCA-CoA from plasma or tissue homogenates.

  • Homogenization (for tissue): Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[10][14]

  • Internal Standard Spiking: Add your internal standard (e.g., C17:0-CoA) to the homogenate or 200 µL of plasma.

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the 7-HOCA-CoA with 1 mL of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).[11]

Protocol 2: LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 8.5, adjusted with ammonium hydroxide).[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 20% B

  • MS Detection: Positive ion electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be [M+H]+ for 7-HOCA-CoA. A characteristic product ion results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[11] Additional product ions may be specific to the 7-hydroxyoctadecanoyl chain.

Quantitative Data Summary

The following table summarizes expected performance metrics based on published methods for similar long-chain acyl-CoAs. Actual values should be determined during method validation.

Parameter Expected Value Reference
Extraction Recovery > 70%[14]
Inter-run Precision (%CV) < 15%[15]
Intra-run Precision (%CV) < 10%[15]
Accuracy 85-115%[15]
Matrix Effect (Post-extraction spike) Variable, but should be compensated by IS[6]

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

G start Poor Quantitative Performance (Inaccuracy, Imprecision) check_is Is a suitable Internal Standard (IS) used? start->check_is check_cleanup Is sample cleanup adequate? check_is->check_cleanup Yes use_sil_is Implement Stable Isotope Labeled or Odd-Chain IS check_is->use_sil_is No check_chroma Is chromatography optimized? check_cleanup->check_chroma Yes improve_cleanup Add SPE or LLE step check_cleanup->improve_cleanup No optimize_chroma Adjust gradient to separate analyte from interference check_chroma->optimize_chroma No end_good Reliable Quantification check_chroma->end_good Yes use_sil_is->check_cleanup improve_cleanup->check_chroma dilute_sample Dilute sample extract optimize_chroma->dilute_sample dilute_sample->end_good

Caption: Troubleshooting workflow for matrix effects.

Experimental Workflow for 7-HOCA-CoA Analysis

G sample Biological Sample (Plasma, Tissue) add_is Spike with Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt spe Solid-Phase Extraction (Cleanup) ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis (C18, High pH) recon->lcms data Data Processing (Quantification) lcms->data G chol Cholesterol ohc7 7α-hydroxycholesterol chol->ohc7 CYP7A1 hoca 7α-hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) ohc7->hoca Multiple Steps cholic Cholic Acid ohc7->cholic Classic Pathway cheno Chenodeoxycholic Acid hoca->cheno Acidic Pathway coa_activation Acyl-CoA Synthetase (e.g., for 7-HOCA-CoA formation) hoca->coa_activation Activation to CoA ester

References

stability of 7-hydroxyoctadecanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-hydroxyoctadecanoyl-CoA in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For optimal stability, it is recommended to dissolve this compound in anhydrous organic solvents such as methanol.[1] If aqueous buffers are necessary for experimental procedures, it is advisable to prepare fresh solutions and use them on the same day.[2][3] Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other acyl-CoA esters, is primarily affected by:

  • Solvent Type: Acyl-CoAs are generally more stable in organic solvents compared to aqueous solutions due to the susceptibility of the thioester bond to hydrolysis.[1][4]

  • pH of Aqueous Solutions: In aqueous environments, the pH plays a critical role. Neutral to slightly acidic conditions (around pH 6.8) have been shown to be more favorable for the stability of similar long-chain acyl-CoAs in aqueous/organic mixtures.[5]

  • Temperature: For long-term storage, it is crucial to keep this compound at low temperatures, typically -20°C or below, to minimize degradation.[6]

  • Enzymatic Degradation: The presence of thioesterases in biological samples can lead to the rapid hydrolysis of the acyl-CoA.[7][8][9]

Q3: How should I handle this compound to ensure its stability during an experiment?

To maintain the stability of this compound during your experiments, follow these guidelines:

  • Prepare stock solutions in an anhydrous organic solvent like methanol.

  • If the experiment requires an aqueous buffer, prepare the working solution immediately before use.

  • Keep solutions on ice whenever possible to slow down potential degradation.

  • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use applications.[6]

Q4: What are the signs of this compound degradation?

Degradation of this compound primarily involves the hydrolysis of the thioester bond, which results in the formation of coenzyme A (CoA) and 7-hydroxyoctadecanoic acid. This can be detected analytically, for example, by using LC-MS to monitor for a decrease in the parent mass of this compound and an increase in the masses of its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or poor experimental results Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound from a new aliquot for each experiment. 2. Verify the storage conditions of your stock solution (should be at -20°C or colder in an anhydrous solvent). 3. Minimize the time the compound spends in aqueous solutions.
Loss of compound activity over time in an assay Instability of this compound in the assay buffer.1. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. 2. If instability is confirmed, consider modifying the buffer composition (e.g., adjusting the pH to be slightly acidic) or reducing the experiment duration.
Precipitation of the compound in aqueous buffer Poor solubility of the long-chain acyl-CoA in aqueous solutions.1. First, dissolve the compound in a small amount of an organic solvent (e.g., DMSO or ethanol) before diluting it with the aqueous buffer.[3] 2. Use a buffer containing a solubilizing agent, if compatible with your experimental setup.

Stability Data in Different Solvents

SolventTemperatureTimeStability (% remaining) of Long-Chain Acyl-CoAsReference
Methanol4°C24 hours>95%[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)4°C24 hours~90%[1]
Water4°C24 hoursSignificant degradation, especially for longer chains[1]
50 mM Ammonium Acetate (pH 7)4°C24 hoursSignificant degradation[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)4°C24 hoursLess stable than at pH 7[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound

  • Solvent of interest (e.g., methanol, PBS, etc.)

  • LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the LC-MS to obtain an initial measurement of the peak area corresponding to the parent mass of this compound.

  • Store the solution under the desired conditions (e.g., room temperature, 4°C, etc.).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution into the LC-MS and measure the peak area of the parent mass.

  • Calculate the percentage of this compound remaining at each time point relative to the initial measurement at t=0.

  • (Optional) Monitor for the appearance of degradation products, such as coenzyme A and 7-hydroxyoctadecanoic acid, to confirm the degradation pathway.

Visualizations

experimental_workflow A Prepare stock solution of This compound in test solvent B t=0: Inject aliquot into LC-MS (Initial Measurement) A->B C Store solution under defined conditions (e.g., 4°C) B->C D t=x hours: Inject aliquot into LC-MS C->D D->C Repeat at multiple time points E Analyze data: - Calculate % remaining - Monitor degradation products D->E

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_main Primary Degradation Pathway: Hydrolysis A This compound B 7-Hydroxyoctadecanoic Acid A->B + H2O (Hydrolysis of Thioester Bond) C Coenzyme A (CoA) A->C + H2O (Hydrolysis of Thioester Bond)

Caption: Primary degradation pathway of this compound.

References

preventing degradation of 7-hydroxyoctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxyoctadecanoyl-CoA. Our goal is to help you prevent its degradation during sample preparation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily caused by two factors:

  • Enzymatic Degradation: The principal enzyme responsible for the breakdown of 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase (HACL1). This enzyme cleaves the bond between the first and second carbon atoms of the acyl chain. Other enzymes involved in the general β-oxidation pathway of fatty acids can also contribute to its degradation.

  • Chemical Instability: Acyl-CoA thioesters are inherently unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures. This can lead to hydrolysis of the thioester bond.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q3: What pH is recommended for buffers used in the extraction of this compound?

A3: An acidic pH is recommended to improve the stability of long-chain acyl-CoAs. A commonly used buffer for homogenization is 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9.[1][2]

Q4: Are there any specific inhibitors I can use to prevent the degradation of this compound?

A4: While specific inhibitors for 2-hydroxyacyl-CoA lyase (HACL1) are not commonly used in routine sample preparation, thiamine (B1217682) deficiency has been noted to potentially affect its activity.[3] The most effective way to prevent enzymatic degradation is to work quickly at low temperatures (on ice) and to use appropriate acidic buffers to create an environment that is unfavorable for enzymatic activity.

Q5: How can I minimize degradation during the final analysis by mass spectrometry?

A5: During LC-MS analysis, it is important to keep the autosampler at a low temperature (e.g., 4°C).[4] The choice of reconstitution solvent is also critical; a solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice for maintaining acyl-CoA stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Incomplete cell or tissue lysis.- Ensure thorough homogenization. For tissues, consider using a glass homogenizer.[1] - Optimize the ratio of extraction solvent to the amount of tissue. A 20-fold excess of solvent is often recommended.[1]
Degradation of the analyte during extraction.- Work quickly and keep samples on ice at all times.[1] - Use fresh, high-purity solvents. - Add an internal standard (e.g., heptadecanoyl-CoA) early in the extraction process to monitor recovery.[1]
Inefficient solid-phase extraction (SPE).- Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.
High variability in results Inconsistent sample handling.- Standardize the entire sample preparation workflow, from collection to analysis. - Avoid leaving samples at room temperature for any length of time.
Repeated freeze-thaw cycles.- Aliquot samples after the initial processing to avoid thawing the entire sample multiple times.[1]
Presence of degradation products in the analysis Enzymatic activity was not sufficiently quenched.- Ensure rapid inactivation of enzymes by immediately homogenizing the sample in an acidic buffer and keeping it on ice.
Chemical hydrolysis.- Maintain an acidic pH throughout the extraction process. - Minimize the time the sample spends in aqueous solutions.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is highly dependent on the storage and handling conditions. The following table summarizes the key factors influencing the stability of these molecules.

Parameter Condition Effect on Stability Reference
Temperature 25°C (Room Temperature)Significant degradation. 50% loss of 3-hydroxyacyl-CoA dehydrogenase activity in 30 hours in postmortem liver.[5]
4°C (Refrigerated)Moderate degradation. 55 hours to reach 50% loss of 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver.[5]
-20°C to -70°C (Frozen)Minimal degradation. Freezing minimizes the loss of enzyme activity.[5]
-80°COptimal for long-term storage to prevent degradation.[1]
pH Acidic (e.g., pH 4.9)Increased stability. Commonly used for extraction buffers.[1][2]
Neutral to AlkalineDecreased stability due to increased chemical hydrolysis.
Freeze-Thaw Cycles Repeated cyclesSignificant impact on the stability of lipids and acyl-CoAs.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Collect the upper phase (containing the acyl-CoAs) and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).

    • Condition a weak anion exchange SPE column with methanol followed by the KH2PO4 buffer.

    • Load the diluted extract onto the SPE column.

    • Wash the column with the KH2PO4 buffer, followed by a wash with methanol/water.

    • Elute the acyl-CoAs with a solution of 2% formic acid in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Tissue Sample (~100mg) homogenize Homogenize in ice-cold KH2PO4 buffer (pH 4.9) + Internal Standard start->homogenize extract Add Isopropanol & Acetonitrile Vortex & Centrifuge homogenize->extract collect Collect Supernatant extract->collect condition Condition SPE Column collect->condition load Load Sample condition->load wash Wash Column load->wash elute Elute with Acidic Methanol wash->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in Stable Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound.

degradation_pathways cluster_main Degradation of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation start This compound hacl1 2-hydroxyacyl-CoA lyase (HACL1) start->hacl1 beta_ox β-oxidation enzymes start->beta_ox hydrolysis Hydrolysis (High pH, Temp) start->hydrolysis hacl1_prod Heptadecanal + Formyl-CoA hacl1->hacl1_prod beta_ox_prod Shorter Acyl-CoAs beta_ox->beta_ox_prod hydrolysis_prod 7-hydroxyoctadecanoic acid + CoA hydrolysis->hydrolysis_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Analysis of Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of hydroxy fatty acyl-CoAs, offering potential causes and solutions.

Issue ID Problem Potential Causes Solutions
HFA-001 Low or no signal for hydroxy fatty acyl-CoAs in LC-MS/MS analysis. 1. Sample Degradation: Hydroxy fatty acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[1] 2. Inefficient Extraction: The polarity of the hydroxyl group can affect extraction efficiency with standard acyl-CoA protocols. 3. Poor Ionization: The presence of the hydroxyl group can alter the ionization efficiency in the mass spectrometer source. 4. Suboptimal MS Parameters: Incorrect precursor/product ion pairs or collision energy will lead to poor detection.1. Sample Handling: Keep samples on ice during preparation and store extracts at -80°C. Use solvents with appropriate pH (e.g., slightly acidic) to improve stability.[2] 2. Extraction Method: Consider using a two-step extraction or a solid-phase extraction (SPE) method optimized for polar lipids.[3] Protein precipitation followed by SPE can also be effective.[4] 3. Ionization Source: Optimize source parameters (e.g., temperature, gas flow). Positive electrospray ionization (ESI) is commonly used.[1] 4. MS Method: Utilize Multiple Reaction Monitoring (MRM) for targeted analysis. A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5]
HFA-002 Poor chromatographic peak shape (e.g., tailing, broadening). 1. Column Choice: Standard C18 columns may not be optimal for the separation of more polar hydroxy fatty acyl-CoAs. 2. Mobile Phase Composition: Inappropriate pH or organic modifier can lead to poor peak shape. Alkaline mobile phases can improve peak shape for long-chain species but can damage silica-based columns.1. Column Selection: Consider using a column with a different stationary phase (e.g., C8) or a column designed for polar compounds.[6] 2. Mobile Phase Optimization: Use a buffered mobile phase (e.g., ammonium (B1175870) formate (B1220265) or ammonium hydroxide) to control pH.[6][7] A gradient elution is typically necessary to resolve a range of acyl-CoA chain lengths.[7]
HFA-003 Co-elution of isomers or isobaric compounds. 1. Isomeric Species: Hydroxy fatty acyl-CoAs can exist as various positional isomers which may not be resolved by standard chromatography. 2. Isobaric Interference: Other molecules in the sample may have the same mass-to-charge ratio as the target analyte. For instance, Cn-3-hydroxyacyl-CoA has the same mass as Cn-1-dicarboxyl-CoA.[8]1. Chromatographic Resolution: Optimize the LC gradient to improve separation. Longer columns or smaller particle sizes can increase resolution. 2. Mass Spectrometry: Use high-resolution mass spectrometry to differentiate between isobaric compounds based on their exact mass. Tandem MS (MS/MS) with specific fragment ions can also help distinguish isomers.[9]
HFA-004 High background noise or matrix effects. 1. Sample Complexity: Biological matrices are complex and can contain numerous compounds that interfere with the analysis.[10] 2. Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[10]1. Sample Cleanup: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[3] 2. Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.
HFA-005 Inconsistent quantification results. 1. Standard Curve Issues: Instability of standards or improper preparation can lead to inaccurate calibration. 2. Variability in Extraction Recovery: The efficiency of the extraction process can vary between samples.[7] 3. Enzymatic Degradation: Endogenous enzymes in the sample may degrade hydroxy fatty acyl-CoAs post-lysis if not properly inactivated.[10][11]1. Standard Preparation: Prepare fresh standards regularly and store them under appropriate conditions (-80°C). 2. Internal Standards: Incorporate an appropriate internal standard early in the sample preparation process to account for extraction variability.[12] 3. Enzyme Inactivation: Use rapid freezing in liquid nitrogen and/or solvents like methanol (B129727)/chloroform to quench enzymatic activity during sample collection and homogenization.[13]

Frequently Asked Questions (FAQs)

1. What is the most common pitfall in the analysis of hydroxy fatty acyl-CoAs?

The most common pitfall is sample instability. Hydroxy fatty acyl-CoAs are prone to enzymatic and chemical degradation, particularly hydrolysis of the thioester bond.[1] This can lead to significant underestimation of their cellular concentrations. To mitigate this, it is crucial to handle samples quickly at low temperatures, use appropriate solvents for extraction and storage, and incorporate internal standards early in the workflow.[2]

2. How can I differentiate between different positional isomers of a hydroxy fatty acyl-CoA?

Differentiating positional isomers is challenging due to their similar physicochemical properties. High-resolution liquid chromatography with an optimized gradient can sometimes separate isomers. However, the most effective method is tandem mass spectrometry (MS/MS). The fragmentation pattern of the isomers upon collision-induced dissociation can be distinct, allowing for their identification and quantification.[9] The intensity ratios of specific fragment ions can be related to the position of the hydroxyl group.[9]

3. What are the recommended storage conditions for samples and extracts containing hydroxy fatty acyl-CoAs?

For long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts should also be stored at -80°C. Repeated freeze-thaw cycles should be avoided.[11] For analysis, reconstituted samples should be kept in an autosampler at 4°C for a limited time.[2]

4. Which type of internal standard is best for the quantification of hydroxy fatty acyl-CoAs?

The gold standard is a stable isotope-labeled internal standard corresponding to the specific hydroxy fatty acyl-CoA being analyzed. These standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing for accurate correction of matrix effects and variations in extraction recovery and instrument response. If a specific standard is unavailable, a structurally similar hydroxy fatty acyl-CoA with a different chain length can be used, but this may not provide the same level of accuracy.

Experimental Protocols

Protocol 1: Extraction of Hydroxy Fatty Acyl-CoAs from Tissues

This protocol is adapted from methods described for the extraction of acyl-CoAs from tissue samples.[12][13]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C

  • Internal standard solution (e.g., stable isotope-labeled hydroxy fatty acyl-CoA)

  • Homogenizer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue in a pre-chilled polypropylene (B1209903) tube.

  • Add the internal standard solution to the tube.

  • Add 3 mL of ice-cold methanol:chloroform (2:1).

  • Homogenize the tissue on ice. Perform two 30-second bursts with cooling in between.

  • Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • For further purification, a solid-phase extraction (SPE) step can be employed. Condition an SPE column with methanol, equilibrate with water, load the supernatant, wash with an acidic solution, and elute with a basic solution (e.g., 2% ammonium hydroxide (B78521) in methanol).[13]

  • Dry the final extract under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in a slightly acidic buffer) for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs

This is a general protocol for the analysis of acyl-CoAs by LC-MS/MS.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[6]

  • Mobile Phase A: 10 mM ammonium formate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute acyl-CoAs of increasing chain length.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-45°C.[6]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1). Following fragmentation in the second quadrupole (collision cell), a specific product ion is selected in the third quadrupole (Q3). A common neutral loss for all acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[8][5] Therefore, the product ion can be predicted as [M+H-507]+.

Signaling Pathways and Workflows

Mitochondrial Beta-Oxidation of Fatty Acids

Hydroxy fatty acyl-CoAs are key intermediates in the beta-oxidation of fatty acids, a major pathway for energy production. The following diagram illustrates the steps involved in this process.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Mitochondrial beta-oxidation spiral for saturated fatty acids.

Experimental Workflow for Hydroxy Fatty Acyl-CoA Analysis

The following diagram outlines a typical experimental workflow for the targeted analysis of hydroxy fatty acyl-CoAs from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Tissue) Homogenization Homogenization with Internal Standard Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Methanol/Chloroform) Homogenization->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification Dry_Reconstitute Dry Down & Reconstitute Purification->Dry_Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MSMS Peak_Integration Peak Integration & Quantification LC_MSMS->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis

Caption: A typical workflow for the analysis of hydroxy fatty acyl-CoAs.

References

Technical Support Center: Enhancing the Recovery of 7-Hydroxyoctadecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction, purification, and analysis of 7-hydroxyoctadecanoyl-CoA from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate quantification of specific acyl-CoAs like this compound is vital for understanding their roles in both normal physiological processes and in the pathology of diseases such as metabolic disorders and cancer. For instance, its free fatty acid counterpart, 7-hydroxystearic acid, has been shown to have growth inhibitory activity against various human tumor cell lines[1].

Q2: What are the main challenges in extracting this compound from biological samples?

The primary challenges include:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in tissues and cells.

  • Instability: The thioester bond in acyl-CoAs is susceptible to chemical and enzymatic hydrolysis, especially in aqueous solutions and at non-optimal pH and temperatures.[2]

  • Polarity: The presence of the hydroxyl group on the fatty acyl chain increases the polarity of this compound compared to its non-hydroxylated counterpart, which can affect its solubility and recovery during extraction with common organic solvents.

  • Complex Matrix: Biological samples contain a vast array of other lipids and metabolites that can interfere with the extraction and analysis.

Q3: What is the principle behind using an internal standard in the quantification of this compound?

An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added to the sample at a known concentration before any sample processing steps. For acyl-CoA analysis, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are often used as they are not naturally abundant in most biological systems.[3] The IS helps to correct for any loss of the analyte during extraction, purification, and analysis, thereby improving the accuracy and precision of quantification.

Q4: How does the choice of solvent affect the extraction efficiency of this compound?

The choice of solvent is critical for efficiently extracting this compound. Due to its increased polarity from the hydroxyl group, a more polar solvent or a mixture of polar and non-polar solvents is generally more effective. Methods often employ mixtures of isopropanol (B130326) and acetonitrile, or a modified Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727).[1][4] The solvent system needs to be optimized to ensure complete cell lysis and solubilization of the target molecule while minimizing the co-extraction of interfering substances.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal of this compound Sample Degradation: Acyl-CoAs are unstable.- Quench metabolic activity immediately after sample collection by flash-freezing in liquid nitrogen. - Keep samples on ice throughout the entire extraction procedure. - Avoid repeated freeze-thaw cycles. - Reconstitute the final extract just before analysis.
Incomplete Cell Lysis/Homogenization: The analyte is not efficiently released from the sample matrix.- Ensure thorough homogenization using a glass homogenizer or sonicator. - Optimize the ratio of extraction solvent to tissue weight.
Inefficient Extraction: The solvent system is not optimal for the polar nature of this compound.- Consider using a more polar solvent system or adjusting the ratios of polar and non-polar solvents. - Ensure vigorous vortexing or mixing during the extraction steps.
Poor Recovery from Solid-Phase Extraction (SPE) Improper Column Conditioning: The SPE sorbent is not properly activated.- Ensure the SPE column is conditioned and equilibrated with the appropriate solvents as per the protocol before loading the sample.
Sub-optimal Wash and Elution Solvents: The wash step may be removing the analyte, or the elution step is not strong enough to release it.- Test different solvent strengths for the wash and elution steps. The increased polarity of this compound might require a more polar elution solvent. - Collect and analyze the flow-through and wash fractions to check for loss of the analyte.
Analyte Adsorption: The hydroxyl group may lead to stronger interactions with the SPE sorbent.- Consider using a different type of SPE cartridge (e.g., a different reversed-phase chemistry or an ion-exchange resin).
Inaccurate Quantification Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.- Improve sample cleanup using a more rigorous SPE protocol. - Optimize the chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard if available.
Calibration Curve Issues: The calibration curve is not linear or does not cover the expected concentration range of the analyte.- Prepare calibration standards in a matrix that closely matches the biological sample to account for matrix effects. - Use a weighted linear regression for the calibration curve to improve accuracy at lower concentrations.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. While specific recovery data for this compound is not widely available, the following tables provide representative recovery rates for long-chain acyl-CoAs using well-established methods, which can serve as a benchmark.

Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction and Purification Methods

Extraction MethodPurification MethodAcyl-CoA SpeciesTissue TypeReported Recovery Rate (%)Reference
Acetonitrile/Isopropanol Extraction2-(2-pyridyl)ethyl SPEVarious (short to long-chain)Rat Liver83-90 (SPE step)[4]
Modified Isopropanol/Acetonitrile ExtractionOligonucleotide SPELong-chain Acyl-CoAsRat Heart, Kidney, Muscle70-80[5]
Modified Bligh-DyerC18 SPELong-chain Acyl-CoAsCanine Renal Cortex, Murine Liver>80 (inferred from high signal)[1]

Table 2: Comparison of Extraction Efficiency for Various Acyl-CoAs with Acetonitrile/Isopropanol Method

Acyl-CoA SpeciesChain LengthTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)
Acetyl-CoAShort (C2)9385
Malonyl-CoAShort (C3)10483
Octanoyl-CoAMedium (C8)9888
Palmitoyl-CoALong (C16:0)9690
Oleoyl-CoALong (C18:1)9485
Arachidonyl-CoALong (C20:4)9383
Data adapted from a study on rat liver tissue.[4]

Experimental Protocols

Protocol 1: Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl SPE

This protocol is adapted from a method with high reported recoveries for a broad range of acyl-CoAs.[4]

Materials:

  • Frozen tissue sample (~50 mg)

  • Homogenizer (glass)

  • Acetonitrile (ACN)

  • Isopropanol

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • Glacial acetic acid

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • SPE conditioning solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • SPE wash solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • SPE elution solution: methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh ~50 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 600 µL of acetonitrile/isopropanol (3:1, v/v) containing the internal standard and homogenize thoroughly.

    • Add 400 µL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex for 5 seconds.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Acidify 1 mL of the supernatant by adding 250 µL of glacial acetic acid.

    • Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the conditioning solution.

    • Load the acidified supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of the wash solution.

    • Elute the acyl-CoAs with 2 mL of the elution solution.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Modified Bligh-Dyer Extraction with C18 SPE

This protocol is a variation of the classic Bligh-Dyer method, optimized for acyl-CoA extraction.[1]

Materials:

  • Tissue sample (~20-100 mg)

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.1 M KCl

  • C18 SPE columns

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v) containing the internal standard.

  • Phase Separation:

    • Add chloroform and 0.1 M KCl to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex and centrifuge to separate the phases.

  • Aqueous Phase Extraction:

    • Collect the upper aqueous-methanolic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Remove the methanol from the collected phase under a stream of nitrogen.

    • Condition a C18 SPE column with methanol followed by water.

    • Load the aqueous extract onto the conditioned column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol.

  • Sample Concentration:

    • Evaporate the methanolic eluate to dryness.

    • Reconstitute in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis sample Biological Sample (Tissue or Cells) homogenize Homogenization (with Internal Standard) sample->homogenize extract Solvent Extraction homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute concentrate Evaporation & Reconstitution elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Experimental workflow for this compound recovery.

fatty_acid_metabolism 7-Hydroxyoctadecanoic_Acid 7-Hydroxyoctadecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 7-Hydroxyoctadecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Alpha-Oxidation_Pathway Alpha-Oxidation_Pathway This compound->Alpha-Oxidation_Pathway Beta-Oxidation_Pathway Beta-Oxidation_Pathway This compound->Beta-Oxidation_Pathway Signaling_Events Signaling_Events This compound->Signaling_Events Biological_Effects Biological_Effects Signaling_Events->Biological_Effects e.g., Antiproliferative Activity

Potential metabolic fate of this compound.

References

Technical Support Center: Synthesis of 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for 7-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, following a multi-step chemical synthesis protocol. The general workflow involves the synthesis of 7-hydroxyoctadecanoic acid, protection of the secondary alcohol, activation of the carboxylic acid, coupling with Coenzyme A, and subsequent deprotection.

Q1: My initial synthesis of 7-hydroxyoctadecanoic acid resulted in a low yield and a mixture of regioisomers. How can I improve this step?

A1: Low yield and lack of regioselectivity are common challenges in the hydroxylation of long-chain fatty acids. Here are some key points to consider:

  • Choice of Synthetic Route: A reliable method for synthesizing 7-hydroxyoctadecanoic acid involves a Grignard reaction with a suitable aldehyde and a subsequent oxidation. For instance, the reaction of heptanal (B48729) with the Grignard reagent derived from 11-bromoundecanoic acid can provide the desired carbon skeleton, followed by oxidation of the resulting secondary alcohol.

  • Reaction Conditions: Ensure strictly anhydrous conditions for the Grignard reaction, as any moisture will quench the Grignard reagent and reduce your yield. Use freshly distilled solvents and flame-dried glassware.

  • Starting Material Purity: The purity of your starting materials, such as heptanal and 11-bromoundecanoic acid, is crucial. Impurities can lead to side reactions and complicate purification.

  • Purification: Column chromatography is typically required to isolate the desired 7-hydroxyoctadecanoic acid from unreacted starting materials and side products. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is a good starting point.

Q2: I am having trouble with the TBDMS protection of the hydroxyl group on 7-hydroxyoctadecanoic acid. The reaction is incomplete. What can I do?

A2: Incomplete protection with tert-butyldimethylsilyl (TBDMS) chloride can be due to several factors:

  • Reagents and Conditions: Use an excess of TBDMS-Cl and a suitable base like imidazole (B134444) or triethylamine (B128534) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Ensure all reagents are of high purity and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Steric Hindrance: Although the 7-hydroxyl group is a secondary alcohol, steric hindrance can slow down the reaction. Allowing the reaction to proceed for a longer duration (e.g., overnight) may be necessary.

Q3: The CDI-mediated activation of the carboxylic acid is not proceeding as expected, or I am getting a low yield of the final acyl-CoA. What are the likely causes?

A3: The activation of the carboxylic acid with N,N'-Carbonyldiimidazole (CDI) is a critical step.[1][2] Here are some troubleshooting tips:

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure your protected 7-hydroxyoctadecanoic acid is completely dry and use anhydrous solvents. Any water present will react with CDI and the activated acyl-imidazole intermediate, reducing your yield.

  • Purity of CDI: Use high-quality, freshly opened CDI. CDI is hygroscopic and will degrade upon exposure to air.

  • Stoichiometry: A slight excess of CDI is often used to ensure complete activation of the carboxylic acid.[1] However, a large excess of CDI can lead to side reactions with Coenzyme A.[1]

  • Reaction Time for Activation: Allow sufficient time for the activation step to go to completion before adding Coenzyme A. This can be monitored by the cessation of CO2 evolution.

  • Coenzyme A Quality and Solubility: Use a high-purity source of Coenzyme A lithium salt. Coenzyme A has limited solubility in many organic solvents. A common approach is to dissolve it in a small amount of aqueous buffer and add it to the solution of the activated fatty acid.

Q4: After the coupling reaction with Coenzyme A, I am struggling to purify the final product, this compound. What purification strategies are effective?

A4: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Solid-Phase Extraction (SPE): A common and effective method is to use a C18 SPE cartridge. The crude reaction mixture can be loaded onto the cartridge, washed with an aqueous buffer to remove water-soluble impurities (like imidazole and unreacted Coenzyme A), and then the product can be eluted with a solvent system containing an organic modifier, such as acetonitrile (B52724) or methanol.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) is typically used.

  • Handling and Storage: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH. It is recommended to handle purified fractions at low temperatures and store the final product as a lyophilized powder or in a buffered solution at -80 °C.

Q5: The final deprotection of the TBDMS group is either incomplete or is leading to the degradation of my acyl-CoA product. What are some milder deprotection methods?

A5: The thioester bond in the acyl-CoA is sensitive to harsh acidic or basic conditions. Therefore, mild deprotection conditions for the TBDMS ether are essential.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for TBDMS deprotection. However, it is basic and can promote hydrolysis of the thioester. Using a buffered TBAF solution or a milder fluoride source like HF-pyridine or triethylamine trihydrofluoride can be beneficial.

  • Acidic Conditions: Very mild acidic conditions can be used. For example, a short treatment with a dilute solution of an acid like acetic acid in a water/THF mixture can be effective.[3] Careful monitoring of the reaction is crucial to avoid product degradation.

  • Reaction Monitoring: Follow the deprotection reaction closely using TLC or HPLC to ensure you stop the reaction as soon as the TBDMS group is cleaved, minimizing the exposure of the final product to the deprotection reagents.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous syntheses. Actual results may vary depending on experimental setup and reagent quality.

Table 1: TBDMS Protection of Secondary Hydroxyl Group

ParameterValueReference
TBDMS-Cl (equivalents)1.2 - 1.5General Protocol
Base (equivalents)2.0 - 2.5 (Imidazole)General Protocol
SolventAnhydrous DMF or DCMGeneral Protocol
TemperatureRoom TemperatureGeneral Protocol
Reaction Time12 - 16 hoursGeneral Protocol
Typical Yield> 90%General Protocol

Table 2: CDI-mediated Synthesis of Acyl-CoA

ParameterValueReference
CDI (equivalents)1.1 - 1.2[1][2]
Coenzyme A (equivalents)1.0[2]
Solvent (Activation)Anhydrous THF or DCM[1]
Solvent (Coupling)Aqueous Buffer/Organic[2]
TemperatureRoom Temperature[1][2]
Reaction Time1-2 hours (Activation), 4-6 hours (Coupling)[1][2]
Typical Yield60 - 80%[2]

Experimental Protocols

A detailed, synthesized protocol for the preparation of this compound is provided below.

Protocol 1: Synthesis of 7-(tert-butyldimethylsilyloxy)octadecanoic acid

  • Dissolve 7-hydroxyoctadecanoic acid (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC (e.g., 3:7 ethyl acetate:hexanes).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-(tert-butyldimethylsilyloxy)octadecanoic acid as a colorless oil.

Protocol 2: Synthesis of this compound

  • Dissolve 7-(tert-butyldimethylsilyloxy)octadecanoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.

  • Add CDI (1.2 equivalents) and stir the mixture at room temperature for 2 hours, or until CO2 evolution ceases.

  • In a separate flask, dissolve Coenzyme A lithium salt (1 equivalent) in a minimal amount of 0.5 M NaHCO3 buffer (pH 7.5).

  • Add the Coenzyme A solution to the activated fatty acid solution and stir vigorously at room temperature for 6 hours.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add a mild deprotection agent, such as a buffered TBAF solution, and stir at room temperature for 1-2 hours, monitoring the removal of the TBDMS group by HPLC.

  • Quench the reaction by acidifying to pH 4-5 with dilute HCl.

  • Purify the crude this compound using a C18 SPE cartridge or by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

Diagram 1: Synthesis Workflow for this compound

SynthesisWorkflow cluster_synthesis Synthesis of 7-Hydroxyoctadecanoic Acid cluster_protection Protection cluster_activation_coupling Activation and Coupling cluster_deprotection_purification Deprotection and Purification Start Heptanal + 11-Bromoundecanoic Acid Grignard Grignard Reaction Start->Grignard Oxidation Oxidation Grignard->Oxidation HFA 7-Hydroxyoctadecanoic Acid Oxidation->HFA TBDMS_Cl TBDMS-Cl, Imidazole Protected_HFA 7-(TBDMS-oxy)octadecanoic Acid HFA->Protected_HFA Protection CDI CDI Activated_Ester Acyl-imidazole Intermediate Protected_HFA->Activated_Ester Activation CoA Coenzyme A Protected_AcylCoA Protected Acyl-CoA Activated_Ester->Protected_AcylCoA Coupling Deprotection Mild Deprotection (e.g., buffered TBAF) Protected_AcylCoA->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (SPE or HPLC) Final_Product->Purification

Caption: A workflow diagram illustrating the key stages in the chemical synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Acyl-CoA Yield

Troubleshooting cluster_activation Activation Step Issues cluster_coupling Coupling Step Issues cluster_purification Purification Issues Start Low Yield of This compound Moisture Moisture Present? Start->Moisture CDI_Quality CDI Degraded? Start->CDI_Quality Incomplete_Activation Incomplete Activation? Start->Incomplete_Activation CoA_Quality Poor CoA Quality? Start->CoA_Quality Side_Reactions Side Reactions with Excess CDI? Start->Side_Reactions Product_Loss Product Loss during Purification? Start->Product_Loss Hydrolysis Product Hydrolysis? Start->Hydrolysis Solvents Solvents Moisture->Solvents Check Solvents & Reagents for Water New_CDI New_CDI CDI_Quality->New_CDI Use Fresh CDI Time_Stoichiometry Time_Stoichiometry Incomplete_Activation->Time_Stoichiometry Increase Reaction Time or CDI Stoichiometry New_CoA New_CoA CoA_Quality->New_CoA Use High-Purity CoA Stoichiometry Stoichiometry Side_Reactions->Stoichiometry Optimize CDI Stoichiometry Optimize_Purification Optimize_Purification Product_Loss->Optimize_Purification Optimize SPE/HPLC Protocol pH_Temp pH_Temp Hydrolysis->pH_Temp Maintain Neutral pH and Low Temperature

Caption: A troubleshooting flowchart to diagnose potential causes of low yield in the synthesis of this compound.

References

dealing with co-eluting interferences in 7-hydroxyoctadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to co-eluting interferences during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

The most significant co-eluting interferences are positional isomers of hydroxyoctadecanoyl-CoA. Due to their identical mass and similar chemical properties, isomers such as 2-hydroxy-, 3-hydroxy-, 9-hydroxy-, and 13-hydroxyoctadecanoyl-CoA are notoriously difficult to separate from the 7-hydroxy isomer using standard reversed-phase chromatography.[1] These isomers can originate from different biological pathways or sample degradation.

Q2: How can I confirm if I have a co-elution problem?

Suspect co-elution if you observe poor peak shapes (e.g., broad peaks, shoulders, or split peaks) that are not resolved by standard system maintenance. To confirm, you can:

  • Vary Mass Spectrometry Parameters: Analyze the peak across its width. If the ratio of qualifier to quantifier ions changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.

  • Use High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes reveal subtle differences if an interference has a slightly different elemental composition, though this is not effective for true isomers.

  • Modify Chromatographic Selectivity: A significant change in peak shape or the appearance of a new peak when switching to a column with a different stationary phase (e.g., from C18 to PFP) is a strong indicator of co-elution.

Q3: What is a "neutral loss scan" and how can it be used for acyl-CoA analysis?

A neutral loss scan is a mass spectrometry technique where the instrument scans for all precursor ions that lose a specific neutral fragment. For acyl-CoA compounds, a characteristic fragmentation event is the loss of the 3'-phosphoadenosine 5'-diphosphate portion, which corresponds to a neutral loss of 507.3 Da.[2][3][4] By setting up a neutral loss scan of 507.3, you can selectively detect a wide range of acyl-CoA species in your sample, which is useful for identifying potential interferences and confirming the identity of your target analyte.[3]

Q4: Can the sample matrix itself cause interference?

Yes, matrix effects can cause significant issues. Co-eluting compounds from the biological matrix (e.g., phospholipids, other lipids) can compete for ionization in the MS source, leading to ion suppression or enhancement.[5] This affects the accuracy and precision of quantification. A robust sample preparation protocol, including protein precipitation and solid-phase extraction (SPE), is essential to minimize these effects.[5]

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides structured solutions to common problems encountered during the analysis of this compound.

Problem: Poor Chromatographic Peak Shape or Suspected Isomeric Co-elution

Q: My peak for this compound is broad with a noticeable shoulder. How can I resolve this suspected co-elution with a positional isomer?

A: Resolving isomeric interferences requires optimizing both chromatography and mass spectrometry. The goal is to physically separate the isomers chromatographically or, if that's not fully possible, differentiate them based on their mass-to-charge ratio and fragmentation patterns.

The most effective way to deal with co-elution is to improve the chromatographic separation.

  • Change Column Chemistry: Standard C18 columns separate primarily based on hydrophobicity, which is often insufficient for positional isomers. A Pentafluorophenyl (PFP) column is highly recommended.[6][7] PFP phases offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which are effective at resolving structurally similar isomers.[6][7]

  • Optimize Mobile Phase:

    • Solvent Choice: Switching the organic solvent from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and improve resolution between isomers.[8]

    • Gradient Slope: Employ a shallower gradient around the elution time of your analyte. This gives the isomers more time to interact with the stationary phase, improving separation.

    • Temperature: Adjusting the column temperature can influence selectivity. Systematically test temperatures between 30°C and 50°C to find the optimal resolution.

Data Presentation: Illustrative Comparison of LC Columns for Isomer Separation

The following table illustrates the expected performance difference between a standard C18 column and a PFP column for separating positional isomers of hydroxyoctadecanoyl-CoA. Note: These are representative values to demonstrate the principle of orthogonal selectivity.

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnRationale
Retention Time (7-OH-CoA) 10.5 min11.2 minPFP phases can offer different retention characteristics.
Retention Time (Interfering Isomer) 10.5 min11.8 minThe alternative selectivity of PFP resolves the isomers.
Resolution (Rs) < 1.0 (Co-eluting)> 1.5 (Baseline separated)A resolution value >1.5 indicates good separation.[7]

If chromatographic separation is incomplete, specific MS/MS parameters can ensure selective detection.

  • Select Specific MRM Transitions: Positional isomers often produce unique fragment ions upon collision-induced dissociation (CID). The cleavage occurs preferentially at the carbon-carbon bonds adjacent to the hydroxyl group. For this compound, the expected fragmentation would be cleavage between C6-C7 and C7-C8. This can be predicted based on established fragmentation patterns of similar molecules like 9-HODE and 13-HODE.[1]

Data Presentation: Predicted MRM Transitions for Hydroxyoctadecanoyl-CoA Isomers

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Rationale for Product Ions
7-OH-C18-CoA 1066.5157.1 (Predicted)428.1Cleavage at C6-C7 and C7-C8 yields characteristic fragments for the acyl chain. The 428.1 m/z fragment is a common ion for CoA esters.[2]
9-OH-C18-CoA 1066.5171.1428.1Based on known fragmentation of 9-HODE, representing cleavage adjacent to the C9 hydroxyl group.[1]
13-OH-C18-CoA 1066.5195.1428.1Based on known fragmentation of 13-HODE, representing cleavage adjacent to the C13 hydroxyl group.[1]

Note: The m/z 157.1 for 7-OH-C18-CoA is a predicted value based on fragmentation rules and requires empirical validation.

Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol describes a robust method for extracting acyl-CoAs from tissue samples, minimizing degradation and matrix effects.

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue and keep it frozen on dry ice or in liquid nitrogen.

    • In a pre-chilled tube, add 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[5]

    • Immediately add the frozen tissue to the acid and homogenize using a bead beater or ultrasonic homogenizer while keeping the sample on ice.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Carefully transfer the supernatant to a new tube.

    • Condition a weak anion exchange (WAX) SPE cartridge with 1 mL methanol, followed by 1 mL water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Steps:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of an appropriate solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: See table above. Collision energies must be optimized for your specific instrument.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving co-elution issues.

TroubleshootingWorkflow start Poor Peak Shape or Suspected Co-elution check_ms Analyze Peak Scan Data (Qualifier/Quantifier Ratio) start->check_ms ratio_stable Ratio Stable? check_ms->ratio_stable change_column Switch to Orthogonal Column (e.g., C18 -> PFP) ratio_stable->change_column No (Ratio Varies) optimize_gradient Optimize Gradient (Shallower Slope) ratio_stable->optimize_gradient Yes resolution_ok Resolution Achieved? change_column->resolution_ok optimize_gradient->resolution_ok optimize_ms Optimize MRM Transitions (Use Isomer-Specific Fragments) resolution_ok->optimize_ms No end_resolved Issue Resolved resolution_ok->end_resolved Yes optimize_ms->end_resolved end_unresolved Further Investigation Needed (Consider Sample Prep) optimize_ms->end_unresolved

Troubleshooting workflow for co-elution issues.
Sources of Analytical Interference

This diagram illustrates the primary sources of interference in LC-MS/MS analysis.

InterferenceSources analyte 7-OH-C18-CoA (Target Analyte) interference Analytical Interference interference->analyte Masks Signal isomers Positional Isomers (e.g., 9-OH, 13-OH) isomers->interference Co-elution matrix Sample Matrix (Phospholipids, Salts) matrix->interference Ion Suppression system LC System (Contamination, Carryover) system->interference Baseline Noise

Primary sources of analytical interference.

References

optimizing collision energy for 7-hydroxyoctadecanoyl-CoA fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols specifically tailored for researchers optimizing the collision-induced dissociation (CID) of 7-hydroxyoctadecanoyl-CoA and other long-chain acyl-CoAs in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is collision energy, and why is it a critical parameter for the fragmentation of this compound?

A1: Collision energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a mass spectrometer to induce fragmentation. It is a crucial parameter because the amount of energy directly influences the resulting fragment ions (the MS/MS spectrum).[1]

  • Too low CE: Results in insufficient fragmentation, with the precursor ion dominating the spectrum.

  • Too high CE: Can lead to excessive fragmentation, breaking down characteristic fragments into small, uninformative ions, or cause the complete disappearance of the precursor signal.

  • Optimal CE: Maximizes the abundance of specific, structurally informative fragment ions, which is essential for confident identification and quantification of this compound. The choice of collision energy has an outstanding role in tandem mass spectrometric experiments.[2][3]

Q2: What are the expected fragmentation patterns for a long-chain hydroxyacyl-CoA like this compound?

A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the Coenzyme A moiety. The most common fragmentation is a neutral loss of the 3'-phospho-ADP portion, which corresponds to a mass difference of 507.29 Da.[4][5] For this compound, you can expect to see:

  • A precursor ion corresponding to [M+H]⁺.

  • A prominent product ion at [M+H - 507.29]⁺, representing the acylium ion.

  • Additional fragments may arise from the cleavage of the fatty acyl chain itself, such as the loss of water (H₂O) from the hydroxyl group.

In negative ion mode, which is often used for hydroxylated fatty acids, fragmentation can be initiated at the carboxylate anion, providing information about the position of the hydroxyl group through charge-directed cleavages.[6][7]

Q3: Which ionization mode, positive (+) or negative (-), is recommended for analyzing this compound?

A3: The optimal ionization mode can depend on the experimental goal.

  • Positive Ion Mode ([M+H]⁺): This mode is generally preferred for identifying and quantifying acyl-CoAs because it produces the highly characteristic neutral loss of 507 Da, which can be used for precursor ion or neutral loss scans to screen for all acyl-CoA species.[8]

  • Negative Ion Mode ([M-H]⁻): This mode is highly effective for analyzing hydroxylated fatty acids.[6] It can provide more detailed structural information about the fatty acyl chain itself, as fragmentation pathways can be specific to the location of the hydroxyl group.[7] For comprehensive analysis, acquiring data in both modes is often beneficial.

Q4: What is a good starting range for collision energy optimization on different mass spectrometer platforms?

A4: The optimal collision energy is highly dependent on the instrument type, the specific molecule, and its charge state.[2] There is no single universal value. However, you can use the following as general starting points for long-chain acyl-CoAs and similar molecules. It is recommended to perform a CE ramp experiment across a broad range to determine the empirical optimum.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fragment Ion Intensity 1. Collision energy (CE) is too low. 2. Low abundance of the precursor ion. 3. In-source fragmentation is preventing the precursor from reaching the collision cell.1. Increase the CE in a stepwise manner (e.g., in 5-10 eV increments) and monitor the intensity of the target fragment. 2. Optimize ESI source conditions: adjust capillary voltage, desolvation gas flow/temperature, and nebulizer pressure.[5] 3. Lower the cone voltage or declustering potential to reduce fragmentation in the source.[6]
Precursor Ion Signal is Absent in MS/MS Spectrum 1. The CE is set too high, causing 100% fragmentation. 2. The isolation window in the quadrupole is too narrow or off-center.1. Systematically decrease the CE until the precursor ion is visible. 2. Verify the precursor m/z is correct for the desired adduct ([M+H]⁺ or [M-H]⁻). Widen the isolation window slightly (e.g., from 1 Da to 2 Da) if necessary.
Inconsistent Fragmentation & Unstable Signal 1. The analyte is degrading in solution. 2. The electrospray is unstable. 3. Matrix effects from co-eluting compounds are suppressing the signal.1. Prepare samples fresh and keep them on ice. Acyl-CoAs are prone to hydrolysis.[5] Use a buffered reconstitution solvent like 50 mM ammonium (B1175870) acetate (B1210297) to improve stability.[4] 2. Ensure a steady flow rate from the pump and check for blockages. Adjust source position. 3. If using LC-MS, improve chromatographic separation. If infusing, consider sample cleanup using solid-phase extraction (SPE).[10]
Spectrum Dominated by Small, Uninformative Fragments 1. The CE is excessively high, leading to secondary and tertiary fragmentation.1. Reduce the CE significantly. Start from a low energy (e.g., 10-15 eV) and gradually increase it to find the "sweet spot" where the primary, characteristic fragments are most abundant.[11]

Quantitative Data Summary

Table 1: Key Mass Information for this compound Formula: C₃₉H₆₈N₇O₁₈P₃S

DescriptionValue
Molecular Formula C₃₉H₆₈N₇O₁₈P₃S
Average Mass 1067.99 g/mol
Monoisotopic Mass 1067.3488 g/mol
Precursor Ion [M+H]⁺ m/z 1068.3561
Precursor Ion [M-H]⁻ m/z 1066.3415
Key Fragment: Acylium Ion [M+H - 507.29]⁺ m/z 561.0621
Key Fragment: Neutral Loss of H₂O [M+H - 18.01]⁺ m/z 1050.3455

Table 2: Representative Starting Collision Energy (CE) Ranges for Optimization (Note: These are general guidelines for molecules in the 800-1200 m/z range. Empirical optimization is required.)

Instrument TypeTypical CE Range (eV)Comments
Quadrupole Time-of-Flight (Q-TOF) 20 - 60 eVQ-TOF instruments often require slightly higher CE values compared to triple quadrupoles. The optimal CE often increases linearly with the m/z of the precursor.[9][12]
Orbitrap (HCD Cell) 15 - 50 (Normalized CE units: 15-45%)Higher-energy collisional dissociation (HCD) may require different energy settings. A stepped NCE scheme can be beneficial.[11][13]
Triple Quadrupole (QQQ) 15 - 50 eVOften used for targeted quantification (MRM), where CE is optimized for each specific precursor-product transition.[14]

Experimental Protocols

Protocol: Optimizing Collision Energy via Direct Infusion

This protocol describes how to find the optimal collision energy for a specific precursor-to-product ion transition using continuous sample infusion into the mass spectrometer.

1. Sample Preparation: a. Reconstitute a purified standard of this compound to a concentration of 1-10 µM. b. Use a solvent suitable for electrospray, such as 50:50 Acetonitrile:Water with 0.1% formic acid (for positive mode) or 50 mM ammonium acetate (for negative mode). Acyl-CoAs are unstable in strongly acidic or alkaline aqueous solutions.[5] c. Load the sample into a syringe for infusion.

2. Instrument Setup & Infusion: a. Set up the mass spectrometer for direct infusion at a stable flow rate (e.g., 5-10 µL/min).[5] b. Optimize source parameters in MS1 mode first. Infuse the sample and adjust capillary voltage, source temperature, and nebulizing/drying gases to maximize the signal of the precursor ion (e.g., m/z 1068.36 for [M+H]⁺).

3. MS/MS Method for CE Ramp: a. Create a product ion scan method in your instrument control software. b. Set the precursor ion isolation to the correct m/z with an appropriate isolation window (e.g., 1-2 Th). c. Program the method to acquire data over a range of collision energies. For example, create a series of experiments or use a built-in function to ramp the CE from 10 eV to 80 eV in steps of 2-5 eV.[9][15] d. Allow sufficient acquisition time (e.g., 30-60 seconds) at each CE step to obtain a stable signal.

4. Data Analysis: a. Import the acquired data into your analysis software. b. Extract the ion chromatogram (XIC) for the key product ion(s) of interest (e.g., the acylium ion at m/z 561.06). c. Create a plot of product ion intensity (Y-axis) versus collision energy (X-axis). d. The optimal collision energy is the value that produces the maximum intensity for your target product ion. This value can then be used for future targeted experiments like Multiple Reaction Monitoring (MRM).

Visualizations

References

Technical Support Center: Troubleshooting Poor Peak Shape for 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape during the chromatographic analysis of 7-hydroxyoctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a good chromatographic peak?

A1: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Significant deviation from this symmetry, such as fronting or tailing, can compromise the accuracy and resolution of your analysis.[1][2]

Q2: Why is maintaining a good peak shape important for my analysis of this compound?

A2: Poor peak shape can lead to inaccurate quantification, reduced sensitivity, and poor resolution between closely eluting compounds.[2] For complex biological samples where this compound may be present at low concentrations, a symmetrical and sharp peak is crucial for reliable results.

Q3: Are long-chain acyl-CoAs like this compound particularly challenging to analyze?

A3: Yes, long-chain acyl-CoAs can be challenging due to their amphipathic nature, which can lead to secondary interactions with the stationary phase. They are also prone to degradation, such as hydrolysis, especially in aqueous solutions that are not acidic.[3][4] Careful sample preparation and handling are critical.[5][6]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the back half of the peak is broader than the front half. This is a common issue in liquid chromatography.

Potential Causes and Solutions

Potential CauseRecommended Action
Secondary Interactions The hydroxyl group of this compound and the phosphate (B84403) groups of the CoA moiety can engage in secondary interactions with active sites (e.g., residual silanols) on the stationary phase.[7][8] Solution: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-3 for silica-based columns).[9] Consider using an end-capped column or a column with a different stationary phase chemistry.[10]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][8][11] Solution: Reduce the injection volume or dilute the sample.
Column Degradation Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[9] Solution: If the problem persists after trying other solutions, replace the column with a new one.[2]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[10] Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[12]
Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.

Potential Causes and Solutions

Potential CauseRecommended Action
Sample Overload Injecting a sample that is too concentrated is a frequent cause of peak fronting.[13][14] Solution: Dilute your sample or reduce the injection volume.[13]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[13][15] Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[13]
Column Collapse or Void A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[14][16] Solution: This is often irreversible. Replacing the column is the most effective solution.[16]
Low Temperature In some cases, low column temperature can contribute to peak fronting. Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.
Issue 3: Split Peaks

Split peaks can be an indication of a few different problems, often related to the sample introduction or the column itself.

Potential Causes and Solutions

Potential CauseRecommended Action
Partially Clogged Inlet Frit Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[2] Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced. Using a guard column can help prevent this issue.
Sample Solvent Incompatibility Similar to peak fronting, a mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting. Solution: Prepare your sample in the initial mobile phase.
Contamination on the Column If the column is contaminated with a strongly retained substance from a previous injection, it can interfere with the chromatography of subsequent injections. Solution: Develop a robust column washing procedure to be used between runs or at the end of a sequence.

Experimental Protocols

Protocol 1: Sample Preparation for this compound

Given the susceptibility of acyl-CoAs to degradation, proper sample preparation is critical.

  • Extraction: For cellular or tissue samples, rapid quenching of metabolic activity is essential. This can be achieved by flash-freezing in liquid nitrogen. Extraction is often performed with a cold organic solvent mixture, such as methanol (B129727) or acetonitrile, sometimes with an acidic modifier to improve stability.[3]

  • Reconstitution: After any evaporation steps, reconstitute the sample in a solvent that is compatible with your initial mobile phase. Methanol has been shown to provide good stability for acyl-CoAs.[3] Acyl-CoAs are unstable in aqueous solutions, especially those that are alkaline or strongly acidic.[3]

  • Storage: Store extracts at -80°C to minimize degradation.[3]

Protocol 2: Generic HPLC Method for Long-Chain Acyl-CoAs

This is a general starting point; optimization will be necessary for your specific instrument and application.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: An aqueous buffer, for example, 75 mM KH₂PO₄ or 15 mM ammonium (B1175870) hydroxide.[5][17]

  • Mobile Phase B: Acetonitrile or methanol.[17]

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a higher percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.[3][17]

  • Column Temperature: Maintaining a consistent column temperature, for instance at 35°C, can improve reproducibility.[17]

  • Detection: UV detection at 260 nm is suitable for the adenine (B156593) base of Coenzyme A.[17] Mass spectrometry can provide higher sensitivity and selectivity.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow cluster_0 Start: Observe Poor Peak Shape cluster_1 Initial Checks cluster_2 Solutions for Initial Checks cluster_3 Method and Hardware Checks cluster_4 Advanced Solutions start Poor Peak Shape (Tailing, Fronting, or Split) check_overload Is the peak shape concentration-dependent? start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_method Is the mobile phase pH appropriate? Are there secondary interactions? check_solvent->check_method No end Good Peak Shape Achieved reduce_concentration->end change_solvent->end check_hardware Is the column old or contaminated? Are there leaks or dead volumes? check_method->check_hardware No optimize_method Adjust mobile phase pH Use column with different chemistry check_method->optimize_method Yes replace_column Replace column Check and optimize fittings and tubing check_hardware->replace_column Yes optimize_method->end replace_column->end

Caption: Troubleshooting workflow for poor peak shape.

References

Technical Support Center: Analysis of 7-hydroxyoctadecanoyl-CoA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 7-hydroxyoctadecanoyl-CoA by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate results.

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions

Potential CauseTroubleshooting Steps
Analyte Degradation This compound is susceptible to enzymatic and chemical degradation. Ensure samples are processed quickly on ice. For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Incomplete cell lysis or insufficient extraction solvent volume can lead to low recovery. Ensure thorough homogenization of tissue samples. A 20-fold excess of extraction solvent to tissue weight is recommended.
Ion Suppression from Matrix Components Co-eluting compounds from complex biological matrices (e.g., phospholipids, salts) can suppress the ionization of this compound. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE).
Suboptimal ESI Source Conditions Incorrect ESI parameters can lead to poor ionization efficiency. Optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the charge state of the analyte and thus its ionization efficiency. For positive ion mode, a slightly acidic mobile phase can enhance protonation. Conversely, a basic mobile phase is used for negative ion mode.
Problem 2: Poor Peak Shape and High Background Noise

Possible Causes and Solutions

Potential CauseTroubleshooting Steps
Matrix Effects High concentrations of matrix components can lead to broad peaks and a noisy baseline. Dilute the sample extract or improve the sample cleanup method to remove interfering substances.
Contaminated LC System Residual contaminants in the LC system can contribute to high background noise. Flush the LC system and column thoroughly with a strong solvent mixture (e.g., isopropanol (B130326)/acetonitrile (B52724)/water).
Use of Non-Volatile Buffers Non-volatile salts (e.g., phosphate (B84403) buffers) in the mobile phase are not compatible with ESI-MS and will cause significant ion suppression and contamination of the mass spectrometer.[1] Use volatile mobile phase additives like ammonium (B1175870) hydroxide (B78521) or formic acid.
Column Overload Injecting too much sample can lead to peak tailing and broadening. Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of this compound?

A1: Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even the inability to detect the analyte. Given that this compound is often analyzed from complex biological samples, matrix components like phospholipids, salts, and other metabolites are common sources of ion suppression.

Q2: How can I detect the presence of ion suppression in my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment.[1] In this setup, a standard solution of this compound is continuously infused into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected onto the column. Any dip in the constant signal of the infused standard indicates a region of ion suppression.

Q3: What is the best sample preparation method to minimize ion suppression for this compound from tissue samples?

A3: A combination of solvent extraction and solid-phase extraction (SPE) is highly effective.[2][3] The general workflow involves:

  • Homogenization of the tissue in a cold buffer.

  • Extraction of lipids and acyl-CoAs using a mixture of organic solvents (e.g., acetonitrile and isopropanol).[3]

  • Purification of the extract using a weak anion exchange SPE column to remove neutral lipids and other interfering substances.

Q4: Which ionization mode, positive or negative ESI, is better for this compound?

A4: Both positive and negative ESI modes can be used for the analysis of acyl-CoAs. However, positive ESI mode is often preferred and has been shown to be more efficient for the ionization of short to long-chain acyl-CoAs.[4][5] In positive mode, acyl-CoAs typically form protonated molecules [M+H]+.

Q5: What are the characteristic MS/MS fragments for this compound that I should monitor?

A5: In positive ion mode, a characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[4] For this compound, you would monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the acyl chain. The presence of the hydroxyl group may lead to additional characteristic fragment ions, such as a loss of water. The fragmentation patterns can be influenced by the position of the hydroxyl group, which can be useful for isomer differentiation.[6]

Q6: Should I use an internal standard? If so, what is a suitable internal standard for this compound?

A6: Yes, using a suitable internal standard is crucial to compensate for matrix effects and variations in extraction efficiency and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte. However, if that is not available, an odd-chain length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a good alternative as it is not naturally abundant in most biological systems.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[2][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol and continue homogenization.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a weak anion exchange SPE column with methanol (B129727) followed by the KH2PO4 buffer.

  • Load the supernatant onto the SPE column.

  • Wash the column with the KH2PO4 buffer, followed by a mixture of the buffer and methanol to remove unbound contaminants.

  • Elute the acyl-CoAs with a suitable elution solvent (e.g., a higher concentration of salt or a change in pH, as per the SPE column manufacturer's instructions).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method based on protocols for long-chain acyl-CoAs.[4][5]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 3.5 - 4.5 kV

  • Source Temperature: 300 - 400°C

  • Nebulizer Gas: Nitrogen, 40-50 psi

  • Auxiliary Gas: Nitrogen, 10-15 L/min

  • MRM Transitions:

    • This compound: Monitor the transition of the precursor ion [M+H]+ to the product ion corresponding to the acyl chain after the neutral loss of 507 Da.

    • Internal Standard (e.g., Heptadecanoyl-CoA): Monitor the corresponding precursor to product ion transition.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.

ParameterTypical ValueReference
Extraction Recovery 70-80%[2]
Inter-run Precision (%RSD) 2.6 - 12.2%[4]
Intra-run Precision (%RSD) 1.2 - 4.4%[4]
Accuracy 94.8 - 110.8%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Tissue/Cell Sample homogenization Homogenization (Buffer + Internal Standard) sample->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drydown Dry Down & Reconstitute elution->drydown final_sample Final Sample for LC-MS drydown->final_sample lc_separation LC Separation (Reversed-Phase) final_sample->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for minimizing ion suppression in the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Analyte Signal cause1 Ion Suppression? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Inefficient Extraction? start->cause3 solution1 Improve Sample Cleanup (SPE) cause1->solution1 solution2 Optimize Chromatography cause1->solution2 solution3 Use Internal Standard cause1->solution3 solution4 Optimize Sample Handling (Work on ice, flash-freeze) cause2->solution4 solution5 Optimize Extraction Protocol cause3->solution5

Caption: Troubleshooting logic for low signal of this compound.

References

Technical Support Center: Derivatization of 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the derivatization of 7-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization of this complex molecule for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is generally not required. Direct analysis of the intact acyl-CoA is the preferred and most common method, offering high sensitivity and structural specificity.[1][2][3] The characteristic fragmentation of the coenzyme A moiety allows for reliable identification and quantification.[2][4][5]

Derivatization is typically considered for analysis by Gas Chromatography (GC), as this compound is not volatile enough for direct GC analysis.[6][7] However, this approach presents significant challenges due to the molecule's structure.

Q2: What are the main challenges in the derivatization of this compound?

A2: The primary challenges stem from the inherent chemical properties of the molecule:

  • Thioester Bond Instability: The high-energy thioester bond linking the fatty acyl chain to coenzyme A is susceptible to hydrolysis under acidic or alkaline conditions and at elevated temperatures, which are often employed in derivatization reactions.[8][9][10][11]

  • Dual Reactivity: The molecule possesses two reactive functional groups for common derivatization reagents: the hydroxyl (-OH) group on the octadecanoyl chain and the carboxyl group that would be exposed if the thioester bond is cleaved. This can lead to incomplete derivatization or the formation of multiple products.[6][12]

  • Steric Hindrance: The large and bulky coenzyme A moiety can sterically hinder the approach of derivatization reagents to the fatty acyl part of the molecule.

  • Reagent Selection: Choosing a derivatization strategy that is efficient for both the hydroxyl group and is compatible with the stability of the thioester bond is difficult.

Q3: If I need to derivatize for GC-MS analysis, what is the general approach?

A3: A common approach for analyzing hydroxy fatty acids by GC-MS involves a two-step derivatization process. First, the carboxylic acid is converted to a methyl ester (esterification), followed by the conversion of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether (silylation).[6][13] However, for this compound, this would require initial cleavage of the CoA thioester to liberate the carboxylic acid, which adds complexity and potential for sample loss. A one-step method using reagents like BSTFA can derivatize both hydroxyl and carboxyl groups simultaneously.[6]

Q4: What are the key parameters to optimize for a successful derivatization?

A4: Critical parameters to optimize include:

  • Reaction Temperature: Use the mildest temperature possible to avoid degradation of the thioester bond.

  • Reaction Time: Optimize the duration to ensure complete derivatization without causing significant degradation.

  • Reagent Concentration: An excess of the derivatizing reagent is generally used, but this should be optimized to minimize side reactions.

  • pH of the Reaction Buffer: The pH should be carefully controlled to maintain the stability of the thioester bond, which is more stable under slightly acidic to neutral conditions.

  • Solvent: Aprotic solvents are often preferred to minimize hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or no product peak in chromatogram 1. Degradation of this compound: The thioester bond may have been hydrolyzed during sample preparation or the derivatization reaction.[8][10][11] 2. Incomplete derivatization: The reaction conditions (temperature, time, reagent concentration) may not be optimal. 3. Adsorption to surfaces: The molecule may be adsorbing to glassware or plasticware.1. Control Reaction Conditions: Use milder temperatures and shorter reaction times. Ensure the pH is maintained in a range where the thioester is stable. Run a control sample without derivatization to assess initial compound integrity. 2. Optimize Derivatization: Systematically vary the reaction time, temperature, and reagent-to-sample ratio. 3. Use Silanized Glassware: To prevent adsorption of the analyte to active sites on glass surfaces.
Multiple unexpected peaks in chromatogram 1. Formation of multiple derivatives: The hydroxyl group and the cleaved carboxyl group may be derivatized to different extents, or side reactions may be occurring.[6][12] 2. Degradation products: The observed peaks may be degradation products of the starting material.1. Simplify the Reaction: If possible, use a derivatization reagent that targets only one functional group, or use a multi-step approach with purification after each step. 2. Analyze Degradation: Analyze a sample that has been subjected to the reaction conditions without the derivatizing agent to identify potential degradation products. Use mass spectrometry to identify the unexpected peaks.
Poor reproducibility 1. Inconsistent reaction conditions: Small variations in temperature, time, or reagent addition can lead to different outcomes. 2. Water contamination: The presence of water can lead to hydrolysis of the thioester bond and can also interfere with certain derivatization reagents like silylating agents.1. Standardize the Protocol: Ensure precise control over all reaction parameters. Use a heating block for consistent temperature. 2. Use Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Stability Considerations for this compound During Derivatization

Parameter Condition Potential Impact Recommendation
pH Acidic (<4) or Alkaline (>8)Increased rate of thioester bond hydrolysis.Maintain pH in the range of 6-7.
Temperature High (>60°C)Promotes thermal degradation and hydrolysis of the thioester bond.[14]Use the lowest effective temperature for derivatization, ideally room temperature if possible.
Aqueous Solvents Presence of waterFacilitates hydrolysis of the thioester bond.[8]Use aprotic and anhydrous solvents.
Reaction Time ProlongedIncreased opportunity for degradation and side reactions.Optimize for the shortest time required for complete derivatization.

Experimental Protocols

Protocol 1: Recommended Method - Direct Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the direct quantitative analysis of long-chain acyl-CoAs and is the recommended approach.

  • Sample Extraction:

    • Homogenize the tissue or cell sample in a cold extraction solvent (e.g., acetonitrile:isopropanol:methanol).

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with ammonium (B1175870) acetate).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 10 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

      • Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the hydrophobic long-chain acyl-CoAs.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ of this compound to a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to the phosphoadenosine diphosphate (B83284) moiety).[2][5]

Protocol 2: Hypothetical Derivatization of this compound for GC-MS Analysis

Disclaimer: This is a generalized protocol for hydroxy fatty acids and would require significant optimization and validation for this compound, with a high risk of sample degradation. It assumes prior cleavage of the CoA moiety.

  • Thioester Cleavage (Hydrolysis):

    • Incubate the sample with a mild base (e.g., NaOH) to hydrolyze the thioester bond, releasing 7-hydroxyoctadecanoic acid.

    • Acidify the sample to protonate the carboxylic acid.

    • Extract the 7-hydroxyoctadecanoic acid into an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract under nitrogen.

  • Derivatization:

    • To the dried sample, add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in an aprotic solvent (e.g., acetonitrile).[6][13]

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to form the trimethylsilyl ester of the carboxylic acid and the trimethylsilyl ether of the hydroxyl group.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., a mid-polarity column).

    • Use a temperature gradient to separate the derivatized analytes.

    • Detect the analytes using a mass spectrometer, monitoring for characteristic fragment ions of the derivatized 7-hydroxyoctadecanoic acid.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start This compound Sample Hydrolysis Thioester Cleavage (Hydrolysis) Start->Hydrolysis Extraction Extraction of 7-hydroxyoctadecanoic acid Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA) - Derivatizes -OH and -COOH Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Hypothetical workflow for the derivatization of this compound for GC-MS analysis.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Extraction Solvent Extraction Start->Extraction DryRecon Dry & Reconstitute Extraction->DryRecon LC LC Separation (Reversed-Phase) DryRecon->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Caption: Recommended workflow for the direct analysis of this compound by LC-MS/MS.

References

Technical Support Center: Improving the Reproducibility of 7-Hydroxyoctadecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility and accuracy of 7-hydroxyoctadecanoyl-CoA measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is the coenzyme A derivative of 7-hydroxyoctadecanoic acid. As a long-chain acyl-CoA, it is an intermediate in lipid metabolism. Specifically, it is recognized as a metabolite in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[1][2] Accurate measurement of this and other hydroxy fatty acyl-CoAs is crucial for understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases.

Q2: What are the main challenges in accurately measuring this compound?

A2: The primary challenges include its low abundance in biological samples, the presence of numerous structural isomers, and its inherent instability.[3][4] Like other long-chain acyl-CoAs, it is susceptible to degradation by cellular thioesterases and chemical hydrolysis, necessitating rapid and careful sample handling.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other acyl-CoAs.[4][5] This technique offers the high sensitivity and specificity required to detect low-abundance species and distinguish them from a complex biological matrix.

Q4: How can chromatographic separation of this compound from its isomers be improved?

A4: Achieving good chromatographic resolution is critical. For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used. Operating at a high pH (around 10.5) with a mobile phase containing ammonium (B1175870) hydroxide (B78521) can improve peak shape and separation of different acyl-CoA species.[6]

Q5: What is an appropriate internal standard for quantifying this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in most biological systems.[6]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from cultured cells or tissues.

1. Sample Preparation and Extraction

  • Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoAs.

  • Materials:

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

    • Internal Standard (e.g., ¹³C-labeled this compound or C17:0-CoA)

    • Phosphate-buffered saline (PBS)

    • Liquid nitrogen

  • Procedure:

    • Cell Culture: Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Tissue: Flash-freeze tissue in liquid nitrogen immediately upon collection and grind to a fine powder under liquid nitrogen.

    • Quenching & Lysis: Add 1 mL of ice-cold 10% TCA containing the internal standard to the cell pellet or tissue powder.

    • Homogenization: Sonicate the sample for 3 cycles of 10 seconds on ice to ensure complete lysis and protein precipitation.

    • Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.

    • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended)

  • Objective: To remove interfering substances and concentrate the acyl-CoAs.

  • Materials:

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the previous step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.

    • Gradient: A typical gradient would start at a low percentage of B, ramping up to elute the hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard (e.g., C17:0-CoA)To be determinedTo be determinedTo be determined
A summary of hypothetical MRM parameters. These must be optimized empirically.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Sample DegradationEnsure rapid quenching of metabolism and keep samples on ice or frozen at all times. Reconstitute dried extracts just before analysis.
Poor Extraction EfficiencyOptimize the extraction solvent. For long-chain acyl-CoAs, a solvent system containing isopropanol (B130326) and acetonitrile may improve recovery.
Ion SuppressionImprove chromatographic separation to resolve this compound from co-eluting matrix components. Consider a more rigorous cleanup step like SPE.
Poor Peak Shape Suboptimal Chromatographic ConditionsAdjust the mobile phase pH. For acyl-CoAs, a high pH (e.g., 10.5 with ammonium hydroxide) often improves peak shape.[6]
Column OverloadDilute the sample or inject a smaller volume.
High Variability Between Replicates Inconsistent Sample HandlingStandardize all sample preparation steps, including timing and temperature.
Inaccurate PipettingCalibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
Inefficient Internal Standard CorrectionEnsure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction and processing.
Inaccurate Quantification Non-Linearity of Calibration CurveConstruct the calibration curve in a matrix that mimics the biological sample to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations.
Isomer Co-elutionOptimize the chromatographic gradient to achieve baseline separation of isomers if possible. If not, specific MRM transitions for each isomer may be necessary if their fragmentation patterns differ.

Visualizations

fatty_acid_beta_oxidation cluster_mitochondrion Mitochondrial Matrix Octadecanoyl_CoA Octadecanoyl-CoA Enoyl_CoA trans-Δ²-Octadecenoyl-CoA Octadecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Seven_Hydroxy This compound Octadecanoyl_CoA->Seven_Hydroxy Hydroxylation? Hydroxyacyl_CoA L-β-Hydroxyoctadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Keto-octadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Hexadecanoyl_CoA Hexadecanoyl-CoA Ketoacyl_CoA->Hexadecanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Seven_Hydroxy->Enoyl_CoA Further Metabolism?

A simplified diagram of mitochondrial fatty acid beta-oxidation, indicating the position of this compound as a hydroxylated intermediate.

experimental_workflow Sample Cell Pellet or Frozen Tissue Quench Quench & Lyse (TCA + Internal Std) Sample->Quench Centrifuge1 Centrifugation Quench->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

An overview of the experimental workflow for the quantification of this compound.

troubleshooting_logic Start Poor Reproducibility CheckSignal Low or No Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No Degradation Check Sample Handling (Speed, Temperature) CheckSignal->Degradation Yes CheckVariability High Variability? CheckPeakShape->CheckVariability No Chromatography Optimize Mobile Phase (e.g., high pH) CheckPeakShape->Chromatography Yes Handling Standardize Sample Preparation CheckVariability->Handling Yes End Improved Reproducibility CheckVariability->End No Extraction Optimize Extraction Protocol Degradation->Extraction IonSuppression Improve Cleanup (SPE) & Chromatography Extraction->IonSuppression IonSuppression->End ColumnHealth Check Column Performance Chromatography->ColumnHealth ColumnHealth->End InternalStd Verify Internal Standard Use Handling->InternalStd InternalStd->End

A logical troubleshooting guide for addressing poor reproducibility in this compound measurements.

References

Validation & Comparative

validation of an analytical method for 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for 7-hydroxyoctadecanoyl-CoA, this document provides a comparative analysis of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques. It is intended for researchers, scientists, and professionals in drug development who require robust and sensitive quantification of this specific long-chain hydroxy fatty acyl-CoA.

Comparison of Analytical Methods

The quantification of long-chain acyl-CoAs like this compound is fundamental to understanding lipid metabolism and its role in various physiological and pathological states. While several analytical techniques exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[1][2][3][4][5] This guide compares a proposed LC-MS/MS method with High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.

Table 1: Comparison of Performance Parameters for Analytical Methods

ParameterProposed LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol (LC-MS based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the proposed LC-MS/MS method and alternative techniques are provided below.

Proposed High-Sensitivity LC-MS/MS Method

This method is optimized for the specific and sensitive quantification of this compound in biological samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: Specific m/z transitions for this compound and an internal standard (e.g., C17-CoA) should be determined.

  • Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.

Alternative Method 1: HPLC with Fluorescence Detection

This method requires a derivatization step to attach a fluorescent tag to the thiol group of the Coenzyme A moiety.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[6]

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Alternative Method 2: Enzymatic Assay

This technique relies on the specific enzymatic conversion of this compound, which produces a measurable signal.

  • Principle: An example reaction involves the oxidation of the 7-hydroxy group by a specific dehydrogenase, leading to the reduction of NAD+ to NADH.

  • Measurement: The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm or by fluorescence.

Method Validation Workflow

The validation of the analytical method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]

cluster_validation Analytical Method Validation Workflow specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness stability Stability robustness->stability

Caption: Workflow for the validation of an analytical method.

Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound.

cluster_workflow Sample to Data Workflow sample_collection Sample Collection (Tissue, Cells, etc.) extraction Extraction of Acyl-CoAs sample_collection->extraction spe Solid-Phase Extraction (SPE) extraction->spe lc_ms LC-MS/MS Analysis spe->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: General workflow for sample analysis.

References

A Comparative Guide to the Analysis of 7-hydroxyoctadecanoyl-CoA: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid mediators, the choice of analytical technique is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 7-hydroxyoctadecanoyl-CoA, a key long-chain fatty acyl-CoA involved in various physiological and pathological processes.

Executive Summary

The analysis of this compound, a large, polar, and thermally labile molecule, is most effectively accomplished using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is highly sensitive and specific for the analysis of intact long-chain acyl-CoAs without the need for derivatization. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for the direct analysis of such molecules due to their non-volatile nature and susceptibility to thermal degradation. While GC-MS is a powerful tool for the analysis of smaller, volatile compounds or those that can be chemically derivatized to become volatile, these derivatization processes are not readily applicable to large and complex molecules like this compound without significant sample degradation and loss of structural integrity.

Fundamental Differences: LC-MS/MS and GC-MS

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase.
Sample Volatility Does not require the sample to be volatile.[1]Requires the sample to be volatile and thermally stable.[1][2]
Derivatization Often not required for polar and non-volatile compounds.Mandatory for non-volatile compounds, such as fatty acids, to increase their volatility.[2]
Applicability to this compound Well-suited for the direct analysis of intact this compound.Not suitable for the direct analysis of intact this compound due to its high molecular weight, polarity, and thermal instability.
Ionization Techniques Soft ionization techniques (e.g., ESI, APCI) that minimize fragmentation and keep the molecule intact.Often employs hard ionization techniques (e.g., EI) that cause extensive fragmentation.[2]

Quantitative Performance of LC-MS/MS for Long-Chain Acyl-CoA Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Inter-run Precision (%RSD)Intra-run Precision (%RSD)Accuracy (%)Reference
C16:0-CoA, C16:1-CoA, C18:0-CoA, C18:1-CoA, C18:2-CoANot ReportedNot Reported2.6 - 12.21.2 - 4.494.8 - 110.8[3]
Various Acyl-CoAs (C2-C20)1-5 fmolNot ReportedNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

A robust and reliable analysis of this compound necessitates meticulous sample preparation and optimized analytical conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly employed technique for the purification and concentration of acyl-CoAs from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Extraction: Extract the acyl-CoAs using a suitable solvent system, such as acetonitrile (B52724) or methanol-based solutions.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration solution (e.g., water with a low concentration of a weak acid).

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the this compound and other long-chain acyl-CoAs with a stronger organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[3]

  • Mobile Phase: A gradient elution using a binary solvent system is common.

    • Solvent A: Water with a small amount of an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) hydroxide) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Tandem Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+) is generally used for the analysis of acyl-CoAs.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high sensitivity and selectivity.[5]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[5]

Workflow for this compound Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Elution Elution SPE->Elution Reconstitution Drying & Reconstitution Elution->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Caption: Workflow for this compound analysis.

Conclusion

For the sensitive and specific quantification of this compound, LC-MS/MS is the unequivocally superior analytical technique. Its ability to analyze the intact molecule without the need for derivatization, coupled with its high sensitivity and selectivity, makes it the gold standard for the analysis of long-chain fatty acyl-CoAs. While GC-MS remains a valuable tool for a wide range of other analytes, its inherent limitations regarding sample volatility and thermal stability preclude its use for the direct analysis of complex lipids such as this compound. Researchers aiming to accurately measure this and other long-chain acyl-CoAs should therefore prioritize the development and validation of LC-MS/MS-based methodologies.

References

Cross-Validation of Quantification Methods for 7-Hydroxyoctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. 7-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA, is an emerging bioactive lipid with potential roles in various physiological and pathological processes. Reliable measurement of its concentration is crucial for understanding its function and for the development of novel therapeutics. This guide provides a comparative overview of analytical methodologies, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is the gold standard for this type of analysis. We present a cross-validation framework and detailed experimental protocols to assist in the selection and implementation of a robust quantification method.

Comparative Analysis of LC-MS/MS Methods

MethodAnalyte ClassLinearity (R²)Accuracy (%)Precision (%RSD)LOD/LOQReference
Reversed-Phase LC-MS/MS Long-Chain Acyl-CoAs>0.9994.8 - 110.8Intra-day: 1.2 - 4.4, Inter-day: 2.6 - 12.2Not Specified[1]
HILIC-MS/MS Short- to Long-Chain Acyl-CoAs>0.9985 - 120 (for ten fatty acyl-CoAs)Not Specified1-5 fmol (LOD)[2]
Reversed-Phase UPLC-MS/MS Long-Chain Acyl-CoAsNot SpecifiedNot SpecifiedGood sample-to-sample and day-to-day reproducibilityNot Specified[3]
LC-HRMS Hydroxy Fatty Acids0.990 - 0.998Not SpecifiedNot SpecifiedLOD: 0.1 - 0.9 ng/mL, LOQ: 0.4 - 2.6 ng/mL[4]

Table 1: Performance Characteristics of Representative LC-MS/MS Methods for Acyl-CoAs and Hydroxylated Fatty Acids. This table summarizes the reported performance of different LC-MS/MS methods that could be adapted for the quantification of this compound. The data is extracted from studies on similar molecules and provides a basis for method selection.

Experimental Protocols

Detailed and optimized experimental protocols are critical for reproducible and accurate quantification. Below are two representative protocols, one based on reversed-phase and the other on HILIC chromatography, which can be adapted for this compound.

Protocol 1: Reversed-Phase LC-MS/MS for Long-Chain Acyl-CoAs

This protocol is adapted from a validated method for the quantification of long-chain fatty acyl-CoAs in biological tissues.[1]

1. Sample Preparation (Tissue)

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant containing the acyl-CoAs can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup and concentration. A fast SPE method can be developed to avoid time-consuming evaporation steps.[1]

2. Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water (pH 10.5).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the long-chain acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Triple quadrupole mass spectrometer.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[1]

Protocol 2: HILIC-MS/MS for a Broad Range of Acyl-CoAs

This protocol is based on a method designed for the comprehensive analysis of short- to long-chain acyl-CoAs and could be optimized for hydroxylated species.[2]

1. Sample Preparation (Cells or Tissue)

  • Homogenize the sample in an extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Centrifuge to remove precipitated proteins and cellular debris.

  • Evaporate the supernatant to dryness and reconstitute in a solvent compatible with the HILIC mobile phase.

2. Liquid Chromatography

  • Column: Zwitterionic HILIC column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).

  • Gradient: A gradient starting with a high percentage of acetonitrile and decreasing over time to elute the polar and semi-polar acyl-CoAs.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Triple quadrupole or high-resolution mass spectrometer.

  • Mode: Scheduled MRM for targeted quantification to enhance sensitivity and throughput.

Cross-Validation Workflow

To ensure the reliability and comparability of data, especially when using different analytical methods or when transferring a method between laboratories, a thorough cross-validation is essential. The following workflow outlines the key steps for cross-validating two distinct quantification methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., RP-LC-MS/MS) cluster_methodB Method B (e.g., HILIC-LC-MS/MS) cluster_comparison Data Comparison & Validation Sample Biological Sample Pool (e.g., plasma, tissue homogenate) Prep_A Sample Preparation (Protocol A) Sample->Prep_A Prep_B Sample Preparation (Protocol B) Sample->Prep_B Spiked_QC Spiked Quality Control Samples (Low, Mid, High Concentrations) Spiked_QC->Prep_A Spiked_QC->Prep_B Analysis_A LC-MS/MS Analysis (Method A) Prep_A->Analysis_A Data_A Data Acquisition & Processing (Method A) Analysis_A->Data_A Stats Statistical Analysis (e.g., Bland-Altman, Deming Regression, Concordance Correlation Coefficient) Data_A->Stats Analysis_B LC-MS/MS Analysis (Method B) Prep_B->Analysis_B Data_B Data Acquisition & Processing (Method B) Analysis_B->Data_B Data_B->Stats Conclusion Assessment of Agreement & Bias (Acceptance Criteria Met?) Stats->Conclusion

Figure 1: Cross-Validation Workflow for this compound Quantification Methods.

Conclusion

The accurate quantification of this compound is essential for advancing our understanding of its biological significance. While no single standardized method currently exists, several robust LC-MS/MS-based approaches for related lipid molecules can be successfully adapted and validated. This guide provides a framework for comparing potential methods, detailed starting protocols, and a clear workflow for cross-validation. By carefully selecting and validating an appropriate analytical method, researchers can ensure the generation of high-quality, reliable data, which is fundamental for both basic research and the development of new therapeutic strategies.

References

A Comparative Guide to Inter-Laboratory 7-Hydroxyoctadecanoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantitative analysis of 7-hydroxyoctadecanoyl-CoA. While a formal inter-laboratory comparison study for this compound has not been identified in the public literature, this document synthesizes performance data from validated methods for similar long-chain acyl-CoAs and lipid mediators. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most sensitive and specific method for quantifying these molecules.[1]

Data Presentation: A Representative Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of long-chain acyl-CoAs using LC-MS/MS, based on published data for analogous compounds. These values can serve as a benchmark for what researchers can expect from a validated method for this compound.

Performance ParameterTypical Performance of LC-MS/MS MethodsAlternative Methods (e.g., HPLC-UV/Fluorescence)
Limit of Detection (LOD) 2–133 nM[2]Higher, often in the µM range without derivatization
Limit of Quantification (LOQ) In the low nanomolar to high picomolar range[3][4]Typically in the high nanomolar to micromolar range[1]
Linearity (R²) > 0.99[3][4]> 0.99 (within a narrower range)[1]
Precision (RSD%) Intra-day: 1.2-4.4%[5], Inter-day: 2.6-12.2%[5]< 15%[1]
Accuracy (% Recovery) 94.8-110.8%[5]Variable, often with lower recovery
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting compounds)[1]

Note: The performance of any given assay will depend on the specific matrix (e.g., plasma, tissue homogenate), the sample preparation method, and the instrumentation used.

Experimental Protocols: A Generalized LC-MS/MS Methodology

The following is a detailed, generalized protocol for the quantification of this compound in biological samples, based on established methods for long-chain acyl-CoAs.[1][5][6]

1. Sample Preparation (Protein Precipitation and Extraction)

  • Objective: To extract this compound from the biological matrix and remove proteins that can interfere with the analysis.

  • Procedure:

    • To a small sample volume (e.g., 50-100 µL of plasma or tissue homogenate), add an internal standard. An ideal internal standard would be a stable isotope-labeled version of this compound or an odd-chain acyl-CoA not naturally present in the sample.

    • Add a 3-4 fold excess of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Objective: To chromatographically separate this compound from other molecules in the extract to ensure accurate quantification.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: Water with a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid or ammonium (B1175870) hydroxide) to improve peak shape.[1][5]

    • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.[1][5]

    • Gradient: A gradient elution is used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic compounds.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.

3. Tandem Mass Spectrometry

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of acyl-CoAs.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.[6] The exact masses for the transitions would need to be determined using a pure standard of this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_separation Liquid Chromatography (C18 Separation) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of 7-HODA-CoA calibration->quantification

Caption: Experimental workflow for this compound measurement.

References

A Comparative Analysis of 7-Hydroxyoctadecanoyl-CoA and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isomers of key metabolic intermediates is paramount. This guide provides a comprehensive comparative analysis of 7-hydroxyoctadecanoyl-CoA and its positional and stereoisomers, offering insights into their biochemical properties, metabolic fates, and potential roles in cellular signaling. While direct experimental data for the 7-hydroxy isomer is limited, this guide extrapolates from the well-characterized 2- and 3-hydroxy isomers to provide a foundational understanding for future research.

Introduction to Hydroxyoctadecanoyl-CoA Isomers

Hydroxyoctadecanoyl-CoA is a family of molecules derived from octadecanoyl-CoA (stearoyl-CoA) through the introduction of a hydroxyl (-OH) group at various positions along the 18-carbon acyl chain. The specific position of this hydroxyl group, as well as its stereochemistry (R or S configuration), gives rise to a diverse array of isomers with potentially distinct biochemical functions. The most well-studied of these are the 2-hydroxy and 3-hydroxy isomers, which are key intermediates in fatty acid alpha- and beta-oxidation, respectively. The properties and functions of other positional isomers, including this compound, are less understood but are of growing interest due to the diverse biological activities observed for their corresponding free fatty acids.

Comparative Biochemical Properties

The position of the hydroxyl group profoundly influences the molecule's interaction with enzymes and its subsequent metabolic fate. The following table summarizes the key known and predicted properties of various hydroxyoctadecanoyl-CoA isomers.

Property2-Hydroxyoctadecanoyl-CoA3-Hydroxyoctadecanoyl-CoAThis compound (Predicted)Other Positional Isomers (Predicted)
Primary Metabolic Role Intermediate in α-oxidationIntermediate in β-oxidationSubstrate for further modification or signalingVaried, potential for further metabolism or signaling
Enzymatic Formation Fatty acid 2-hydroxylase (FA2H)Enoyl-CoA hydrataseCytochrome P450 monooxygenasesCytochrome P450 monooxygenases, Lipoxygenases
Enzymatic Degradation 2-hydroxyacyl-CoA lyase3-hydroxyacyl-CoA dehydrogenaseDehydrogenases, further oxidation enzymesDependent on hydroxyl position
Stereospecificity Typically (R)-2-hydroxyTypically (S)-3-hydroxyDependent on the specific hydroxylaseDependent on the specific hydroxylase
Known Biological Significance Important in the metabolism of very-long-chain fatty acids and branched-chain fatty acids.Essential intermediate in the energy-yielding breakdown of fatty acids.The free fatty acid (7-hydroxystearic acid) has shown antiproliferative effects on cancer cells.The free fatty acids have shown varied biological activities, including anti-inflammatory and anti-cancer effects, suggesting a role for their CoA esters in signaling.

Metabolic Pathways of Hydroxyoctadecanoyl-CoA Isomers

The metabolic pathways for 2- and 3-hydroxyoctadecanoyl-CoA are well-established. The pathways for other isomers are less clear but are likely to involve initial formation by hydroxylases followed by further metabolism.

Established Metabolic Pathways

Established Metabolic Pathways of 2- and 3-Hydroxyoctadecanoyl-CoA cluster_alpha α-Oxidation cluster_beta β-Oxidation stearoyl_coa Stearoyl-CoA two_hydroxy 2-Hydroxyoctadecanoyl-CoA stearoyl_coa->two_hydroxy Fatty Acid 2-Hydroxylase octadecenoyl_coa Octadecenoyl-CoA stearoyl_coa->octadecenoyl_coa Acyl-CoA Dehydrogenase heptadecanoyl_coa Heptadecanoyl-CoA + Formyl-CoA two_hydroxy->heptadecanoyl_coa 2-Hydroxyacyl-CoA Lyase three_hydroxy 3-Hydroxyoctadecanoyl-CoA octadecenoyl_coa->three_hydroxy Enoyl-CoA Hydratase three_keto 3-Ketoacyl-CoA three_hydroxy->three_keto 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Metabolic fates of 2- and 3-hydroxyoctadecanoyl-CoA.

Predicted Metabolic Pathway for this compound

The formation of this compound is likely catalyzed by a cytochrome P450 enzyme. Its subsequent metabolism could involve dehydrogenation to a ketoacyl-CoA, further oxidation, or utilization in signaling pathways.

Predicted Metabolic Pathway of this compound stearoyl_coa Stearoyl-CoA seven_hydroxy This compound stearoyl_coa->seven_hydroxy Cytochrome P450 Monooxygenase seven_keto 7-Ketoacyl-CoA seven_hydroxy->seven_keto Dehydrogenase signaling Signaling Pathways seven_hydroxy->signaling further_metabolism Further Metabolism (e.g., ω-oxidation) seven_keto->further_metabolism

Caption: A predicted metabolic pathway for this compound.

Role in Cellular Signaling

While the direct role of hydroxyoctadecanoyl-CoA isomers in signaling is an emerging area of research, the known biological activities of their corresponding free fatty acids provide important clues. For instance, the antiproliferative effects of 7-hydroxystearic acid on cancer cells suggest that this compound could be a precursor to this signaling molecule or may have direct signaling functions itself, possibly through interaction with nuclear receptors or other protein targets.

Experimental Protocols

The analysis and comparison of hydroxyoctadecanoyl-CoA isomers require specialized analytical techniques to achieve separation and identification.

General Experimental Workflow

General Workflow for Isomer Analysis sample Biological Sample (Tissue, Cells) extraction Lipid Extraction sample->extraction derivatization Derivatization (e.g., Methylation, Silylation) extraction->derivatization separation Chromatographic Separation (GC or LC) derivatization->separation detection Mass Spectrometry (MS/MS) separation->detection analysis Data Analysis and Isomer Identification detection->analysis

Caption: A typical workflow for the analysis of hydroxy fatty acyl-CoA isomers.

Key Experimental Methodologies

1. Sample Preparation and Extraction:

  • Objective: To isolate total lipids, including fatty acyl-CoAs, from biological samples.

  • Protocol: A modified Bligh-Dyer extraction is commonly used. Briefly, the sample is homogenized in a mixture of chloroform, methanol, and water. The phases are separated by centrifugation, and the lower organic phase containing the lipids is collected. Fatty acyl-CoAs are then typically purified from the total lipid extract using solid-phase extraction (SPE).

2. Derivatization for GC-MS Analysis:

  • Objective: To increase the volatility and thermal stability of the hydroxy fatty acids for gas chromatography.

  • Protocol: The extracted and hydrolyzed fatty acids are first converted to their fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or BF3-methanol. Subsequently, the hydroxyl group is derivatized, most commonly by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

3. Chromatographic Separation:

  • Gas Chromatography (GC): FAME-TMS derivatives of hydroxy fatty acids are separated on a capillary GC column. The choice of the stationary phase is critical for resolving positional isomers.

  • Liquid Chromatography (LC): For the analysis of intact fatty acyl-CoAs, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. The separation is typically achieved using a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer.

4. Mass Spectrometric Identification:

  • Objective: To identify and quantify the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

  • Protocol:

    • GC-MS: Electron ionization (EI) is commonly used. The fragmentation of the TMS derivatives provides characteristic ions that can be used to determine the position of the hydroxyl group.

    • LC-MS/MS: Electrospray ionization (ESI) is typically used to generate ions of the intact fatty acyl-CoAs. Tandem mass spectrometry (MS/MS) is then used to generate fragment ions that are specific to the acyl chain structure, allowing for isomer differentiation.

Conclusion and Future Directions

The study of this compound and its isomers is a promising area of research with implications for understanding fundamental metabolic processes and their dysregulation in disease. While our current knowledge is heavily based on the well-characterized 2- and 3-hydroxy isomers, the emerging evidence of distinct biological activities of other positional isomers of hydroxystearic acid underscores the need for further investigation. Future research should focus on:

  • The enzymatic synthesis and characterization of a complete set of hydroxyoctadecanoyl-CoA positional isomers.

  • The identification and characterization of the specific cytochrome P450 enzymes responsible for the formation of this compound and other isomers.

  • Elucidating the downstream metabolic pathways and signaling roles of these less-studied isomers.

  • Developing and applying advanced analytical techniques for the sensitive and specific quantification of these isomers in biological systems.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the diverse roles of fatty acid hydroxylation in health and disease, potentially leading to the development of novel therapeutic strategies.

A Comparative Guide to 7-Hydroxyoctadecanoyl-CoA and Other Long-Chain Acyl-CoAs in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-hydroxyoctadecanoyl-CoA against other conventional long-chain acyl-CoAs in the context of common metabolic assays. Due to a scarcity of direct comparative studies in published literature, this guide combines established principles of lipid metabolism with deductive reasoning based on the biochemical distinctions of hydroxylated fatty acyl-CoAs.

Introduction to Long-Chain Acyl-CoAs

Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and as signaling molecules. Typically, these are acyl-CoAs of fatty acids with 12 to 20 carbon atoms. This compound is a less common, hydroxylated variant of stearoyl-CoA. The presence of a hydroxyl group on the acyl chain introduces polarity and a potential site for further modification, which can influence its behavior in metabolic assays and biological systems.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated performance of this compound in comparison to a standard non-hydroxylated long-chain acyl-CoA, such as stearoyl-CoA. These comparisons are based on general principles of enzyme kinetics and metabolic pathways, as direct comparative experimental data is limited.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundStearoyl-CoA (Example of a non-hydroxylated LC-CoA)
Molecular Formula C39H70N7O18P3SC39H68N7O17P3S
Molecular Weight ~1050 g/mol ~1034 g/mol
Polarity Higher due to the hydroxyl groupLower
Solubility in Aqueous Buffers Expected to be slightly higherLower
Critical Micelle Concentration Expected to be higherLower

Table 2: Expected Performance in Common Metabolic Assays

Assay TypeParameterExpected Performance of this compound vs. Stearoyl-CoARationale
Acyl-CoA Synthetase Activity Substrate Specificity (Km)Likely a poorer substrate (higher Km) for most long-chain acyl-CoA synthetases.The hydroxyl group may cause steric hindrance in the active site of enzymes that are optimized for nonpolar acyl chains.
Maximum Velocity (Vmax)Potentially lower Vmax.Slower catalytic turnover due to altered binding and/or conformational changes required to accommodate the hydroxyl group.
Beta-Oxidation Rate Overall RateExpected to be significantly slower or may not be a direct substrate for the canonical pathway.The hydroxyl group at the 7th carbon is not a standard intermediate of beta-oxidation and would require additional enzymatic steps for processing.
Enzyme SpecificityNot a substrate for standard acyl-CoA dehydrogenases.The initial step of beta-oxidation requires a Cα-Cβ double bond formation, which is hindered by the C7-hydroxyl group.
Complex Lipid Synthesis (e.g., triglycerides, phospholipids) Incorporation RatePotentially lower.Acyltransferases may have reduced affinity for hydroxylated acyl-CoAs.
Enzyme Inhibition Assays Inhibitory Potency (Ki)May exhibit different inhibitory profiles against various enzymes.The hydroxyl group could allow for new interactions (e.g., hydrogen bonding) with enzyme active or allosteric sites.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and would require optimization for the specific acyl-CoA being tested.

Acyl-CoA Synthetase Activity Assay

This assay measures the rate of formation of acyl-CoA from a fatty acid and Coenzyme A, catalyzed by an acyl-CoA synthetase.

Principle: The consumption of Coenzyme A or the formation of the acyl-CoA product is monitored. A common method involves a coupled enzymatic reaction where the released pyrophosphate is used to generate a detectable signal.

Materials:

  • Purified long-chain acyl-CoA synthetase

  • Fatty acid substrate (e.g., 7-hydroxyoctadecanoic acid or stearic acid)

  • Coenzyme A (CoA-SH)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • Coupling enzymes and substrates for detection (e.g., pyrophosphatase, and a fluorescent or colorimetric detection system for phosphate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA-SH, and the coupling enzymes/substrates.

  • Add the fatty acid substrate to initiate the reaction.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of the fatty acid substrate while keeping other components constant.

In Vitro Beta-Oxidation Assay

This assay measures the rate of fatty acid beta-oxidation by isolated mitochondria.

Principle: The rate of reduction of NAD+ and FAD, or the production of acetyl-CoA, is measured. Often, radiolabeled fatty acids are used, and the production of radiolabeled acetyl-CoA is quantified.

Materials:

  • Isolated mitochondria

  • Acyl-CoA substrate (e.g., this compound or stearoyl-CoA)

  • Reaction buffer (e.g., mitochondrial respiration buffer containing L-carnitine, NAD+, FAD, and CoA-SH)

  • Detection reagents (e.g., a fluorescent probe for NADH or a method to quantify acetyl-CoA)

  • Scintillation counter if using radiolabeled substrates.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.

  • Add the acyl-CoA substrate to start the reaction.

  • Incubate at 37°C with gentle shaking.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).

  • Measure the amount of NADH produced fluorometrically or the amount of radiolabeled acetyl-CoA by scintillation counting after separation from the unreacted substrate.

  • Calculate the rate of beta-oxidation.

Mandatory Visualizations

Signaling Pathway Diagram

Acyl_CoA_Signaling cluster_extracellular Extracellular cluster_cell Cell LCFA Long-Chain Fatty Acid LCFA_in Intracellular LCFA LCFA->LCFA_in Transport LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., this compound) LCFA_in->LC_Acyl_CoA Activation Beta_Oxidation Beta-Oxidation LC_Acyl_CoA->Beta_Oxidation Metabolism Complex_Lipids Complex Lipid Synthesis LC_Acyl_CoA->Complex_Lipids Anabolism Signaling Signaling Events (e.g., Protein Acylation, Gene Regulation) LC_Acyl_CoA->Signaling Regulation ACSL Acyl-CoA Synthetase ACSL->LC_Acyl_CoA Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cellular Membranes Complex_Lipids->Membranes Transcriptional_Changes Transcriptional Changes Signaling->Transcriptional_Changes

Caption: Generalized metabolic fates of long-chain acyl-CoAs.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Acyl-CoA Substrates (this compound vs. Stearoyl-CoA) Assay_Setup Set up Metabolic Assays (Acyl-CoA Synthetase, Beta-Oxidation) Start->Assay_Setup Incubation Incubate under Controlled Conditions (Time, Temperature, pH) Assay_Setup->Incubation Data_Collection Collect Data (Spectrophotometry, Fluorometry, Radioactivity) Incubation->Data_Collection Analysis Analyze Data (Calculate Km, Vmax, Rates) Data_Collection->Analysis Comparison Compare Performance of Acyl-CoAs Analysis->Comparison Conclusion Draw Conclusions on Metabolic Differences Comparison->Conclusion

Caption: Workflow for comparing acyl-CoAs in metabolic assays.

Conclusion

While direct experimental evidence is lacking, the structural differences between this compound and non-hydroxylated long-chain acyl-CoAs strongly suggest significant variations in their metabolic processing and signaling functions. The hydroxyl group is likely to decrease the efficiency of its utilization in canonical pathways like beta-oxidation and complex lipid synthesis. However, this structural feature may also confer novel regulatory or signaling properties. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific roles of this compound in cellular metabolism. This guide serves as a foundational resource for designing and interpreting such future studies.

Establishing Linearity and Range for 7-Hydroxyoctadecanoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the precise quantification of lipid intermediates like 7-hydroxyoctadecanoyl-CoA is critical. This guide provides a comparative overview of the methodologies for establishing the linearity and analytical range for the quantification of this compound, with a primary focus on the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The principles and protocols outlined here are based on established methods for the analysis of long-chain fatty acyl-CoAs, providing a robust framework for the validation of an assay for this compound.

Comparative Analysis of Analytical Methods

The quantification of fatty acyl-CoAs, including hydroxylated species, is predominantly achieved through LC-MS/MS due to its high sensitivity and specificity.[1] Alternative methods, such as high-performance liquid chromatography with ultraviolet or fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays, are also available but often lack the performance of mass spectrometry-based techniques.

Table 1: Comparison of Key Performance Parameters for Acyl-CoA Quantification Methods

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Linearity (R²) >0.99[2][3]>0.99[3]Variable
Limit of Detection (LOD) 1-10 fmol[3]120 pmol (with derivatization)[3]~50 fmol[3]
Lower Limit of Quantification (LLOQ) 5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Precision (%RSD) < 5%[3]< 15%[3]< 20%[3]
Specificity High[3][4]Moderate[3]High[3]

Experimental Protocols

The following protocols provide a detailed methodology for establishing the linearity and range of a this compound quantification assay using LC-MS/MS. These are generalized protocols that should be optimized for specific instrumentation and laboratory conditions.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727):water, 1:1 v/v).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standard solutions.

  • Calibration Standards: Prepare a calibration curve consisting of a blank sample (matrix without analyte), a zero sample (matrix with internal standard), and at least six to eight non-zero concentration levels.[5] The calibration range should encompass the expected concentrations of the analyte in the study samples.[2]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (within three times the LLOQ), medium (around 30-50% of the calibration curve range), and high (at least 75% of the upper limit of quantification).[6]

Protocol 2: Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up biological samples and concentrating the analyte of interest.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the sample (calibration standard, QC, or study sample) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[3]

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of long-chain fatty acyl-CoAs.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to a high percentage to elute hydrophobic long-chain acyl-CoAs.[1]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]

    • Scan Type: Selected Reaction Monitoring (SRM).[2]

    • Transitions: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization.

Protocol 4: Data Analysis and Establishment of Linearity and Range
  • Calibration Curve Construction: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linear Regression: Apply a linear regression model to the calibration curve data. The coefficient of determination (R²) should be greater than 0.99.[2]

  • Linearity Assessment: The method is considered linear if the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ).[7]

  • Range Determination: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically, precision <20% and accuracy within 80-120%).[6] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[6]

    • ULOQ: The highest concentration on the calibration curve that meets the criteria for acceptable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the key steps in establishing the linearity and range for the quantification of this compound.

G Workflow for Establishing Linearity and Range cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Prepare Stock Solution of 7-HODA-CoA B Create Calibration Standards (≥ 6 levels) A->B C Prepare Quality Control Samples (Low, Mid, High) A->C D Sample Preparation (e.g., SPE) B->D C->D E LC-MS/MS Analysis D->E F Construct Calibration Curve (Peak Area Ratio vs. Conc.) E->F G Perform Linear Regression (R² > 0.99) F->G H Determine LLOQ & ULOQ (Accuracy & Precision Criteria) G->H I Define Linear Range H->I J Established Method

Caption: Workflow for establishing the linearity and range of a bioanalytical method.

References

A Comparative Guide to the Accurate and Precise Measurement of 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid metabolites is paramount for advancing our understanding of cellular processes and disease pathogenesis. 7-hydroxyoctadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A, is an emerging metabolite of interest in various biological contexts. This guide provides an objective comparison of the primary analytical methodologies for its measurement, supported by available experimental data for similar analytes, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that directly impacts the reliability of experimental outcomes. The two most prominent techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While data specifically for this compound is limited, performance characteristics can be reliably inferred from validated methods for structurally similar long-chain acyl-CoAs and hydroxylated fatty acids.

Analytical MethodKey Performance MetricReported Values for Similar Analytes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Accuracy 94.8% - 110.8%[1]
Precision (Inter-run CV) 2.6% - 12.2%[1]
Precision (Intra-run CV) 1.2% - 4.4%[1]
Sensitivity (LOQ) Typically in the low nanomolar to picomolar range
Gas Chromatography-Mass Spectrometry (GC-MS) Accuracy (Recovery) 80% - 120%
Precision (RSD) < 15%
Sensitivity (LOQ) Picomolar to femtomolar range, depending on derivatization

Note: The performance values for LC-MS/MS are based on a validated method for five different long-chain acyl-CoAs (C16:0, C16:1, C18:0, C18:1, C18:2)[1]. The performance of GC-MS is generally characterized by good recovery and precision for a variety of fatty acids. The actual performance for this compound may vary depending on the specific matrix and experimental conditions.

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of acyl-CoAs in complex biological matrices. It offers high selectivity and sensitivity without the need for derivatization.

Sample Preparation:

  • Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).

  • Extraction: Acyl-CoAs are extracted using solid-phase extraction (SPE) or liquid-liquid extraction. A common approach involves the use of C18 SPE cartridges.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge and the eluate is concentrated, typically by evaporation under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

LC Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) hydroxide (B78521) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of fatty acids, including hydroxylated species. However, it requires a derivatization step to increase the volatility of the analytes. For the analysis of this compound, the CoA moiety would first be cleaved, and the resulting 7-hydroxyoctadecanoic acid would be derivatized.

Sample Preparation and Derivatization:

  • Hydrolysis: The acyl-CoA is hydrolyzed to release the free fatty acid, 7-hydroxyoctadecanoic acid. This can be achieved by alkaline or acidic hydrolysis.

  • Extraction: The free fatty acid is extracted from the aqueous matrix using an organic solvent.

  • Derivatization: The carboxyl and hydroxyl groups of the fatty acid are derivatized to increase volatility and improve chromatographic performance. Common derivatization strategies include:

    • Esterification: The carboxylic acid is converted to a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.

    • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether.

GC Separation:

  • Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) is used for separation.

  • Temperature Program: A temperature gradient is employed to ensure the efficient separation of different fatty acid derivatives.

MS Detection:

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, where specific ions characteristic of the derivatized analyte are monitored.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate a general metabolic pathway for long-chain acyl-CoAs and a typical experimental workflow for their analysis.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis (Alternative) BiologicalSample Biological Sample (Tissue/Cells) Homogenization Homogenization with Internal Standard BiologicalSample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Concentration Concentration and Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Direct Analysis Hydrolysis Hydrolysis to Free Fatty Acid Concentration->Hydrolysis Indirect Analysis MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Derivatization Derivatization (e.g., TMS, PFB) Hydrolysis->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI, SIM) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound.

signaling_pathway General Metabolism of Long-Chain Fatty Acyl-CoAs FattyAcid Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase LC_AcylCoA Long-Chain Acyl-CoA AcylCoA_Synthetase->LC_AcylCoA BetaOxidation Beta-Oxidation LC_AcylCoA->BetaOxidation Hydroxylation Hydroxylation (e.g., by Cytochrome P450) LC_AcylCoA->Hydroxylation Thioesterase Acyl-CoA Thioesterase (ACOT) LC_AcylCoA->Thioesterase Hydroxy_AcylCoA This compound Hydroxylation->Hydroxy_AcylCoA Further_Metabolism Further Metabolism / Signaling Hydroxy_AcylCoA->Further_Metabolism Free_Fatty_Acid Free Fatty Acid + CoA Thioesterase->Free_Fatty_Acid

Caption: A generalized metabolic pathway for long-chain fatty acyl-CoAs.

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantification of this compound.

  • LC-MS/MS offers the advantage of direct analysis of the intact acyl-CoA molecule, which simplifies sample preparation and avoids potential biases introduced by derivatization. It is the method of choice for researchers interested in the direct measurement of the CoA ester.

  • GC-MS provides exceptional sensitivity and chromatographic resolution for the corresponding free fatty acid after hydrolysis and derivatization. This method is well-suited for studies focusing on the fatty acid moiety itself.

The choice between these methods will depend on the specific research question, the available instrumentation, and the desired sample throughput. For both techniques, the use of an appropriate internal standard is crucial for achieving high accuracy and precision. As research into the biological roles of this compound continues to evolve, the application of these rigorous analytical methods will be essential for generating high-quality, reproducible data.

References

A Researcher's Guide to 7-Hydroxyoctadecanoyl-CoA: Comparing Analytical Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of long-chain fatty acyl-CoAs like 7-hydroxyoctadecanoyl-CoA is paramount. This guide provides a comparative overview of commercially available analytical standards for this compound, offering insights into their use and performance in quantitative assays. While a certified reference material (CRM) for this compound is not currently available, high-quality analytical standards serve as essential tools for precise and reproducible measurements.

Comparison of Commercially Available this compound Analytical Standards

The selection of a suitable analytical standard is a critical first step in any quantitative workflow. The following table summarizes the key characteristics of this compound standards available from prominent suppliers. It is important to note that without a direct head-to-head comparison study, performance data is based on typical analytical methodologies.

FeatureMedChemExpressAlfa ChemistryAlternative: Odd-Chain Acyl-CoA Internal Standards
Product Name This compoundThis compoundHeptadecanoyl-CoA (C17:0), Nonadecanoyl-CoA (C19:0), etc.
CAS Number Not explicitly provided for 7-hydroxy isomerNot explicitly provided for 7-hydroxy isomerVaries by specific compound
Purity Typically >98% (HPLC)Information available upon requestHigh purity (>98%) generally available
Format Lyophilized solidLyophilized solidLyophilized solid
Storage -20°CRecommended storage in a sealed container away from light[1]Typically -20°C
Certificate of Analysis (CoA) Available upon requestAvailable upon requestProvided by supplier
Reported Use Research and analytical applications[2]Research and development[3]Internal standards for LC-MS/MS quantification
Key Advantage Direct standard for calibration curvesDirect standard for calibration curvesMitigates matrix effects and variability in sample preparation and instrument response
Limitation Potential for lot-to-lot variability without CRM certificationPotential for lot-to-lot variability without CRM certificationStructural difference from the analyte of interest

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract long-chain fatty acyl-CoAs from tissues or cells while minimizing degradation.

  • Procedure:

    • Homogenize tissue samples or cell pellets in a cold solvent mixture, typically methanol/water or isopropanol.

    • Add an internal standard, such as heptadecanoyl-CoA, to the homogenization buffer to correct for extraction losses and matrix effects.

    • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids and acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Objective: To chromatographically separate this compound from other lipids and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For example, a generic transition for a long-chain acyl-CoA would involve the precursor ion of the intact molecule and a product ion corresponding to the acyl-pantetheine fragment.

3. Data Analysis:

  • Objective: To determine the concentration of this compound in the samples.

  • Procedure:

    • Generate a calibration curve using the analytical standard of this compound at known concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing Key Processes

To better understand the context of this compound in research, the following diagrams illustrate its metabolic pathway and a typical experimental workflow.

cluster_Mitochondrion Mitochondrial Matrix Long_Chain_Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Long_Chain_Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase 7_Hydroxyoctadecanoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 7_Hydroxyoctadecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (re-enters cycle) Thiolase->Shorter_Acyl_CoA Enoyl_CoA_Hydratas Enoyl_CoA_Hydratas e e e->7_Hydroxyoctadecanoyl_CoA

Caption: Mitochondrial Beta-Oxidation of a Long-Chain Fatty Acid.

Sample Biological Sample (Tissue or Cells) Extraction Extraction with Internal Standard Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental Workflow for this compound Quantification.

References

Navigating the Analytical Maze: A Guide to Assessing 7-Hydroxyoctadecanoyl-CoA Assay Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 7-hydroxyoctadecanoyl-CoA (7-HODA-CoA) is critical for advancing our understanding of lipid metabolism and its role in various physiological and pathological processes. The specificity of the chosen assay is paramount to ensure that the detected signal originates solely from the target analyte, avoiding misleading data from cross-reactivity with structurally similar molecules. This guide provides a comparative overview of potential analytical methods for 7-HODA-CoA, offering insights into their specificity and supported by experimental principles.

The selection of an appropriate assay for this compound hinges on a balance of sensitivity, specificity, and throughput. While direct comparative studies on the specificity of various assays for 7-HODA-CoA are not extensively documented in publicly available literature, an objective assessment can be made by examining the underlying principles of common analytical techniques.

Comparison of Potential Assay Methodologies

The primary methods for the quantification of acyl-CoA species, including hydroxylated forms like 7-HODA-CoA, are liquid chromatography-mass spectrometry (LC-MS), and enzymatic assays. Each approach presents distinct advantages and limitations regarding specificity.

Assay TypePrinciplePotential for SpecificityKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very High High sensitivity and specificity; capable of resolving isomers.[1]Requires sophisticated instrumentation and expertise; potential for matrix effects.
Enzymatic Assays Utilizes enzymes that specifically recognize and convert the acyl-CoA, leading to a detectable signal.Variable High throughput; relatively simple and cost-effective.[2][3]Potential for cross-reactivity with other acyl-CoAs; specificity depends on the enzyme used.[4]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence.Moderate to High Good for quantification; can be coupled with derivatization to enhance sensitivity and specificity.[5]Lower sensitivity and specificity compared to MS; may not distinguish between isomers without optimal separation.

Experimental Protocols: A Closer Look

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the specific and sensitive quantification of acyl-CoAs.[6] The specificity of this technique is multi-faceted, arising from the chromatographic separation of analytes, the precise mass-to-charge ratio (m/z) of the parent ion, and the unique fragmentation pattern of the molecule (Selected Reaction Monitoring - SRM).[1]

A Generic LC-MS/MS Protocol for Acyl-CoA Analysis:

  • Sample Preparation: Extraction of acyl-CoAs from biological matrices (e.g., cells, tissues) is typically performed using a modified Dole's extraction method with organic solvents like chloroform/methanol.[7] An internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled 7-HODA-CoA) or a structurally similar but distinct molecule (e.g., C17-CoA), is added at the beginning of the extraction to account for sample loss and matrix effects.[1]

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 or C8 column is commonly employed with a gradient elution of mobile phases, such as water with a small amount of ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with ammonium hydroxide.[1] This step is crucial for separating 7-HODA-CoA from other isomeric and isobaric compounds.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor a specific precursor ion (the molecular ion of 7-HODA-CoA) and one or more of its characteristic product ions generated through collision-induced dissociation. This highly selective detection method minimizes interference from other molecules in the sample.

Enzymatic Assays

Enzymatic assays offer a higher-throughput and more cost-effective alternative to LC-MS/MS, but their specificity is contingent on the enzyme's substrate preference.[2] For long-chain acyl-CoAs, assays often rely on enzymes like long-chain acyl-CoA dehydrogenase (LCAD).[3]

A Generalized Enzymatic Assay Protocol:

  • Sample Preparation: Similar to LC-MS/MS, acyl-CoAs are extracted from the biological sample.

  • Enzymatic Reaction: The sample extract is incubated with a reaction mixture containing a specific enzyme (e.g., an acyl-CoA oxidase or dehydrogenase) that acts on long-chain acyl-CoAs.[4] The reaction is coupled to a detection system, which can be colorimetric or fluorometric. For instance, the activity of acyl-CoA dehydrogenase can be measured by the reduction of a reporter molecule.[3]

  • Signal Detection: The change in absorbance or fluorescence is measured using a plate reader. The concentration of the acyl-CoA is determined by comparing the signal to a standard curve generated with a known concentration of a relevant acyl-CoA standard.

Specificity Considerations for Enzymatic Assays: A key challenge with enzymatic assays is the potential for the enzyme to recognize and process other acyl-CoAs present in the sample, particularly those with similar chain lengths.[4] The specificity of a commercially available fatty acyl-CoA assay kit, for instance, is often broad for fatty acyl-CoAs of certain chain lengths.[2] Therefore, validating the specificity of an enzymatic assay for 7-HODA-CoA would require testing for cross-reactivity with other structurally related molecules, such as octadecanoyl-CoA, other hydroxyoctadecanoyl-CoA isomers, and other long-chain acyl-CoAs.

Metabolic Pathway of this compound

This compound is an intermediate in fatty acid metabolism. While a specific signaling pathway is not well-defined, its formation and subsequent metabolism are part of the broader fatty acid oxidation and modification pathways. The precursor, 7-hydroxyoctanoic acid, can be activated to its CoA ester, this compound, which can then enter metabolic pathways.

Metabolic Context of this compound 7-Hydroxyoctanoic_Acid 7-Hydroxyoctanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP, CoA-SH) 7-Hydroxyoctanoic_Acid->Acyl_CoA_Synthetase 7_HODA_CoA This compound Acyl_CoA_Synthetase->7_HODA_CoA Metabolic_Fates Further Metabolic Fates (e.g., β-oxidation, elongation, incorporation into complex lipids) 7_HODA_CoA->Metabolic_Fates

Caption: Activation of 7-hydroxyoctanoic acid to its CoA ester.

Experimental Workflow for Assay Comparison

To rigorously assess the specificity of an assay for 7-HODA-CoA, a systematic experimental workflow is necessary.

Assay Specificity Assessment Workflow cluster_0 Assay Selection and Preparation cluster_1 Specificity Testing cluster_2 Data Analysis and Conclusion Select_Assays Select Candidate Assays (e.g., LC-MS/MS, Enzymatic) Prepare_Standards Prepare Standards: - 7-HODA-CoA - Potential Interferences Select_Assays->Prepare_Standards Assay_Target Assay 7-HODA-CoA Standard (Establish Baseline) Prepare_Standards->Assay_Target Assay_Interferences Assay Potential Interferences Individually (e.g., other isomers, non-hydroxylated acyl-CoAs) Assay_Target->Assay_Interferences Assay_Mixture Assay Mixture of 7-HODA-CoA and Interferences Assay_Interferences->Assay_Mixture Analyze_Data Analyze Data: - Quantify cross-reactivity - Assess recovery in mixture Assay_Mixture->Analyze_Data Conclusion Draw Conclusion on Assay Specificity Analyze_Data->Conclusion

Caption: Workflow for evaluating the specificity of a 7-HODA-CoA assay.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 11, 2025

This guide provides a comparative analysis of the potential biological activity of 7-hydroxyoctadecanoyl-CoA against structurally related hydroxylated fatty acids. Due to a lack of direct experimental data for this compound, this comparison is based on published data for other C18 hydroxy fatty acids, including various positional isomers of hydroxystearic acid (HSA) and hydroxyoctadecadienoic acid (HODE). This guide aims to provide a valuable resource for researchers investigating the therapeutic potential of these lipid molecules by summarizing their known interactions with cellular signaling pathways and their effects on physiological processes.

Introduction

Hydroxylated fatty acids are a class of lipid molecules that play significant roles in various biological processes, including inflammation, glucose metabolism, and cell proliferation. The position of the hydroxyl group on the fatty acid chain can dramatically influence its biological activity and receptor specificity. This compound, the coenzyme A derivative of 7-hydroxystearic acid, is a subject of growing interest. While direct studies on its biological activity are currently unavailable, examining its structural analogs provides a framework for predicting its potential functions and for designing future experiments. This guide focuses on the known activities of related C18 hydroxy fatty acids, particularly their roles as signaling molecules that interact with G-protein coupled receptors (GPCRs) and nuclear receptors.

Quantitative Comparison of Biological Activities

The biological activity of hydroxylated fatty acids is highly dependent on the position of the hydroxyl group. The following table summarizes the quantitative data on the antiproliferative effects of various hydroxystearic acid (HSA) regioisomers on different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5-Hydroxystearic Acid CaCo-258.4 ± 4.2[1]
HT2965.2 ± 5.3[1]
HeLa49.5 ± 3.8[1]
MCF772.1 ± 6.1[1]
PC385.3 ± 7.5[1]
7-Hydroxystearic Acid CaCo-275.8 ± 6.5[1]
HT2982.4 ± 7.1[1]
HeLa68.2 ± 5.9[1]
MCF791.3 ± 8.2[1]
PC3105.4 ± 9.8[1]
8-Hydroxystearic Acid All testedNo inhibitory activity[1]
9-Hydroxystearic Acid CaCo-262.1 ± 5.1[1]
HT2970.3 ± 6.2[1]
HeLa55.7 ± 4.9[1]
MCF780.1 ± 7.3[1]
PC398.6 ± 8.9[1]
10-Hydroxystearic Acid All testedVery weak effect[1]
11-Hydroxystearic Acid All testedVery weak effect[1]

Note: The antiproliferative activity of these compounds highlights the critical role of the hydroxyl group's position in determining biological function. Notably, isomers with the hydroxyl group at positions 5, 7, and 9 show significant growth inhibitory activity, while 8-, 10-, and 11-HSA are largely inactive in this context[1].

Signaling Pathways

Hydroxylated fatty acids can exert their effects by activating specific cell surface and nuclear receptors. A key receptor for several fatty acids is G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 by fatty acids has been linked to the regulation of insulin (B600854) secretion and other metabolic processes[2][3].

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hydroxy_Fatty_Acid Hydroxy Fatty Acid (e.g., 9-PAHSA) GPR40 GPR40 (FFAR1) Hydroxy_Fatty_Acid->GPR40 Binds and Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

GPR40 Signaling Pathway

Another important family of receptors for hydroxylated fatty acids are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Both 9-HODE and 13-HODE have been identified as PPARγ ligands, influencing the expression of genes involved in lipid metabolism and inflammation[4][5][6][7].

Experimental Protocols

A key aspect of studying the biological activity of hydroxylated fatty acids is understanding their metabolic fate. A likely metabolic pathway for this compound is peroxisomal β-oxidation. The following is a generalized protocol for measuring fatty acid oxidation in cell cultures.

Protocol: Measurement of Fatty Acid β-Oxidation

This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids in cultured cells.

  • Cell Culture: Plate cells (e.g., hepatocytes, myotubes) in appropriate culture vessels and grow to desired confluency.

  • Radiolabeling: Incubate the cells with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a custom synthesized radiolabeled 7-hydroxystearic acid) complexed to bovine serum albumin (BSA) in serum-free media.

  • Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C to allow for fatty acid uptake and oxidation.

  • Harvesting and Separation:

    • Collect the incubation medium.

    • Precipitate the remaining radiolabeled fatty acid substrate by adding an equal volume of cold perchloric acid.

    • Centrifuge the samples to pellet the precipitated substrate.

  • Quantification of Water-Soluble Metabolites:

    • The supernatant contains the water-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

    • Measure the radioactivity in an aliquot of the supernatant using liquid scintillation counting.

  • Data Normalization: Normalize the radioactive counts to the total protein content of the cells in each well.

  • Comparison: Compare the rate of oxidation of the hydroxylated fatty acid to that of a standard fatty acid like palmitic acid.

Fatty_Acid_Oxidation_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Culture Cells to Confluency C Incubate Cells with Radiolabeled Fatty Acid A->C H Measure Total Protein Content A->H B Prepare Radiolabeled Fatty Acid-BSA Complex B->C D Collect Incubation Medium C->D E Precipitate Unmetabolized Fatty Acid with Acid D->E F Centrifuge to Separate Precipitate and Supernatant E->F G Measure Radioactivity in Supernatant (Water-Soluble Metabolites) F->G I Normalize Radioactivity to Protein Content G->I H->I

Fatty Acid Oxidation Workflow

Discussion and Future Directions

The available data on C18 hydroxylated fatty acids reveal a complex and nuanced landscape of biological activity that is highly dependent on the precise molecular structure. While direct experimental evidence for this compound is lacking, the significant antiproliferative effects of 7-hydroxystearic acid suggest that its CoA derivative could play a role in regulating cell growth and proliferation[1]. Furthermore, the established role of other hydroxy fatty acids as ligands for GPR40 and PPARγ suggests that this compound or its free acid form may also modulate these important signaling pathways.

Future research should focus on the chemical synthesis of this compound and its corresponding free fatty acid to enable direct biological testing. Key experimental avenues to explore include:

  • Receptor Screening: Assessing the ability of 7-hydroxystearic acid to activate a panel of GPCRs and nuclear receptors, with a particular focus on GPR40, GPR120, and PPAR isoforms.

  • Metabolic Studies: Determining the metabolic fate of this compound in various cell types to understand if it is a substrate for β-oxidation or other metabolic pathways.

  • Functional Assays: Investigating the effects of 7-hydroxystearic acid on key physiological processes such as insulin secretion, inflammatory responses in immune cells, and cell cycle progression in cancer cell lines.

By systematically characterizing the biological activity of this compound, the scientific community can gain a more complete understanding of the structure-activity relationships of hydroxylated fatty acids and potentially uncover new therapeutic targets for a range of diseases.

References

Validating 7-Hydroxyoctadecanoyl-CoA as a Potential Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-hydroxyoctadecanoyl-CoA, more commonly known in literature as 3-hydroxyoctadecanoyl-CoA, as a potential biomarker against established alternatives. The focus is on its application in the diagnosis and monitoring of long-chain fatty acid oxidation disorders, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency. This document synthesizes experimental data, outlines detailed methodologies, and presents visual workflows to aid in the objective evaluation of this biomarker.

Introduction to this compound

This compound is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. Specifically, it is the substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Inborn errors of metabolism affecting this enzyme or the larger mitochondrial trifunctional protein (MTP) complex, of which LCHAD is a part, lead to the accumulation of 3-hydroxyoctadecanoyl-CoA and related metabolites. This accumulation is cytotoxic and is associated with severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction. These disorders are autosomal recessive and can present with a range of severity, from severe neonatal onset to milder late-onset forms. The rationale for exploring this compound as a biomarker lies in its direct involvement in the pathophysiology of these disorders.

Comparative Analysis of Biomarkers

The current standard for newborn screening and diagnosis of LCHAD and MTP deficiencies relies on the detection of elevated long-chain hydroxyacylcarnitines in dried blood spots or plasma. While effective in many cases, there is ongoing research to identify more specific and sensitive biomarkers. This section compares this compound with the current standard-of-care biomarkers.

Table 1: Comparison of Analytical Methods for Biomarker Quantification

ParameterLC-MS/MS for 3-Hydroxyoctadecanoyl-CoALC-MS/MS for Hydroxy-AcylcarnitinesGC-MS for 3-Hydroxy-Dicarboxylic Acids
Limit of Detection (LOD) 1-10 fmolpmol rangeng range
Limit of Quantification (LOQ) 5-50 fmolpmol rangeng range
Linearity (R²) >0.99>0.99>0.98
Precision (RSD%) < 15%< 15%< 20%
Specificity High (mass-to-charge ratio)High (mass-to-charge ratio)Moderate (derivatization required)
Throughput HighHighModerate
Sample Matrix Plasma, Fibroblasts, TissueDried Blood Spots, PlasmaUrine

Table 2: Diagnostic Performance of Current Biomarkers for LCHAD/MTP Deficiency

BiomarkerDiagnostic MetricReported Value(s)Citation(s)
Hydroxy-Acylcarnitines (C16-OH, C18-OH, C18:1-OH) Positive Predictive Value (PPV)0% - 100% (variable across studies)[1][2]
SensitivityNot consistently calculable in screening studies[1][2]
SpecificityNot consistently calculable in screening studies[1][2]
3-Hydroxy-Dicarboxylic Acids Diagnostic UtilityConfirmatory, especially in urine[3][4]
Quantitative PerformanceLimited data on sensitivity/specificity
This compound Diagnostic UtilityPotentially more direct marker of enzyme block
Quantitative PerformanceData on clinical diagnostic accuracy is not yet established

Note: The wide range in PPV for hydroxy-acylcarnitines in newborn screening is influenced by screening algorithms, cutoff values, and the prevalence of the disorders in the screened population. The lack of systematic follow-up for screen-negative infants makes it difficult to accurately determine sensitivity and specificity in these large-scale studies.

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and the analytical process for validating this compound, the following diagrams are provided.

Fatty_Acid_Beta_Oxidation cluster_MTP Mitochondrial Trifunctional Protein (MTP) Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Long-Chain Fatty Acyl-CoA->trans-2-Enoyl-CoA ACADVL 3-Hydroxyoctadecanoyl-CoA 3-Hydroxyoctadecanoyl-CoA trans-2-Enoyl-CoA->3-Hydroxyoctadecanoyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyoctadecanoyl-CoA->3-Ketoacyl-CoA LCHAD Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + Shorter Acyl-CoA Thiolase Enoyl-CoA Hydratase Enoyl-CoA Hydratase LCHAD LCHAD Thiolase Thiolase LCHAD_Deficiency LCHAD/MTP Deficiency LCHAD_Deficiency->3-Hydroxyoctadecanoyl-CoA Accumulation Biomarker_Validation_Workflow cluster_Discovery Discovery & Hypothesis cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation Hypothesis This compound is a direct marker of LCHAD/MTP block Method_Development Develop LC-MS/MS method for this compound Hypothesis->Method_Development Performance_Testing Assess linearity, precision, accuracy, LOD, LOQ Method_Development->Performance_Testing Patient_Samples Collect samples from diagnosed patients and controls Performance_Testing->Patient_Samples Biomarker_Measurement Quantify this compound and existing biomarkers Patient_Samples->Biomarker_Measurement Statistical_Analysis ROC curve analysis, sensitivity, specificity, PPV, NPV Biomarker_Measurement->Statistical_Analysis Comparison Compare performance against acylcarnitines Statistical_Analysis->Comparison Clinical_Utility Clinical_Utility Comparison->Clinical_Utility Assess Clinical Utility

References

A Comparative Guide to the Robustness Testing of an Analytical Method for 7-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyoctadecanoyl-CoA, with a focus on robustness testing to ensure method reliability. Alternative analytical techniques are discussed, and supporting experimental protocols are provided.

Introduction to this compound and its Analysis

This compound is a long-chain hydroxy fatty acyl-coenzyme A. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] The accurate quantification of specific acyl-CoAs is vital for understanding metabolic processes and the pathophysiology of various diseases.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred method for the analysis of acyl-CoAs due to its high sensitivity and specificity, surpassing older techniques like HPLC with UV or fluorescence detection.[1] A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability for routine use.[2]

Comparison of Analytical Methods

While LC-MS/MS is the state-of-the-art technique for acyl-CoA analysis, other methods have been employed. The following table compares the proposed LC-MS/MS method with these alternatives.

ParameterProposed LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance or fluorescence.Specific enzyme reaction leading to a measurable signal (e.g., change in absorbance).
Specificity Very High (based on parent and fragment ion masses).Moderate (risk of co-eluting interferences).High (dependent on enzyme specificity).
Sensitivity Very High (low fmol range).Low to Moderate (pmol to nmol range).High (can reach fmol range).
Throughput High.Moderate.Low to Moderate.
Robustness Can be excellent if properly validated.Generally good, but susceptible to mobile phase variations.Can be sensitive to matrix effects and enzyme stability.
Development Time Moderate to High.Moderate.High (requires specific enzyme).

Proposed LC-MS/MS Analytical Method for this compound

This section details a hypothetical, yet representative, LC-MS/MS method for the analysis of this compound in a biological matrix (e.g., liver tissue homogenate).

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize 50-100 mg of tissue in a suitable buffer.

  • Add an internal standard (e.g., heptadecanoyl-CoA).

  • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile/methanol (B129727) mixture).

  • Centrifuge to pellet precipitated proteins.

  • Load the supernatant onto a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water.

  • Wash the cartridge to remove interfering substances (e.g., with 5% methanol in water).

  • Elute this compound with an appropriate solvent (e.g., methanol or an ammoniated methanol solution).[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from other acyl-CoAs.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ion (Q3): A common fragment resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety is typically monitored for acyl-CoAs.[4]

  • Collision Energy: Optimized for the specific transition of the analyte.

Robustness Testing Protocol

Robustness testing evaluates the method's resilience to small changes in operational parameters.[2] A "one factor at a time" approach will be detailed here, where each parameter is varied while others are kept at their nominal values.

Experimental Workflow

The following diagram illustrates the logical flow of the robustness testing process.

Robustness_Workflow Robustness Testing Workflow A Define Nominal Method Parameters B Identify Critical Parameters to Vary (e.g., Flow Rate, Temp, Mobile Phase %) A->B C Define Variation Range for Each Parameter (e.g., ±5% of nominal) B->C D Prepare QC Samples at a Known Concentration C->D E Perform Analysis Under Nominal Conditions D->E F Perform Analysis Under Varied Conditions (One Factor at a Time) D->F G Collect Data: Retention Time, Peak Area, S/N Ratio E->G F->G H Evaluate System Suitability for Each Condition G->H I Compare Results to Acceptance Criteria H->I J Method is Robust I->J Pass K Method is Not Robust: Investigate and Re-optimize I->K Fail

Caption: Workflow for the robustness testing of the analytical method.

Parameters and Acceptance Criteria

The following table outlines the parameters to be intentionally varied and the typical acceptance criteria for the results. The primary acceptance criterion is that the system suitability test (SST) passes under all varied conditions.[5]

ParameterNominal ValueVariationAcceptance Criteria
Flow Rate 0.3 mL/min± 0.03 mL/minSystem Suitability Pass; Retention Time %RSD < 2%; Peak Area %RSD < 15%
Column Temperature 40°C± 2°CSystem Suitability Pass; Retention Time %RSD < 2%; Peak Area %RSD < 15%
Mobile Phase B % (Initial) 20%± 2% (absolute)System Suitability Pass; Resolution of critical pairs maintained
Mobile Phase pH (Aqueous) 6.8± 0.2System Suitability Pass; Peak shape (tailing factor) < 2.0
Sample Reconstitution Solvent Initial Mobile Phase50:50 Acetonitrile:WaterSystem Suitability Pass; Peak shape maintained

Note: %RSD (Relative Standard Deviation) is calculated from replicate injections under each condition.

Metabolic Context of this compound

This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway is fundamental for energy production from lipids. The following diagram shows a simplified representation of this pathway.

Fatty_Acid_Oxidation Fatty Acid β-Oxidation Pathway cluster_0 Mitochondrial Matrix A Long-Chain Fatty Acyl-CoA B Trans-Δ²-Enoyl-CoA A->B Acyl-CoA Dehydrogenase C L-β-Hydroxyacyl-CoA (e.g., this compound) B->C Enoyl-CoA Hydratase D β-Ketoacyl-CoA C->D Hydroxyacyl-CoA Dehydrogenase E Shortened Acyl-CoA (Enters next cycle) D->E Thiolase F Acetyl-CoA (To Krebs Cycle) D->F Thiolase

Caption: Simplified diagram of the fatty acid β-oxidation spiral.

Conclusion

The proposed LC-MS/MS method offers a highly specific and sensitive approach for the quantification of this compound. A thorough robustness test, as outlined in this guide, is a critical step in the method validation process. By systematically varying key parameters and evaluating the results against predefined acceptance criteria, researchers can ensure the long-term reliability and consistency of the analytical data. This is paramount for applications in metabolic research and drug development where accurate and reproducible measurements are essential.

References

Determining the Limit of Detection for 7-hydroxyoctadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of lipid metabolites like 7-hydroxyoctadecanoyl-CoA are crucial for understanding cellular processes and disease pathogenesis. This guide provides a comparative overview of various analytical methods available for determining the limit of detection (LOD) for long-chain fatty acyl-CoAs (LCACoAs), including this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Methods for Long-Chain Fatty Acyl-CoA Detection

The choice of analytical method for detecting this compound depends on several factors, including the required sensitivity, the biological matrix, and the desired throughput. While a specific limit of detection for this compound is not explicitly documented in the provided search results, the data for structurally similar long-chain acyl-CoAs and hydroxy fatty acids offer valuable benchmarks. Liquid chromatography-mass spectrometry (LC-MS/MS) stands out as the most robust and sensitive method for quantitative analysis.[1][2] Alternative methods, such as fluorescent biosensors and enzymatic assays, provide real-time or high-throughput capabilities.

Method Principle Reported Limit of Detection (LOD) / Sensitivity Sample Types Throughput Advantages Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation for specific quantification.[1][2]For free hydroxy fatty acids: 0.1-0.9 ng/mL.[3] For various acyl-CoAs: LODs are in the low nanomolar to picomolar range.[1]Tissues (liver, brain, muscle, adipose), cells, plasma, milk.[2][3][4]ModerateHigh sensitivity, high specificity, absolute quantification, broad coverage of acyl-CoAs.[1][2][5]Requires expensive instrumentation, complex sample preparation, and skilled personnel.
Fluorescent Biosensors Genetically encoded or synthetic sensors that exhibit a change in fluorescence upon binding to LCACoAs.[6][7]High affinity (Kd = 0.6-1.7 nM for some sensors).[7] Enables real-time evaluation of LCACoA levels.[6]Living cells, tissues (e.g., liver).[6]High (for imaging)Real-time in vivo monitoring, subcellular localization.[6]Provides relative quantification, may have specificity limitations, requires genetic modification of cells.
Enzymatic Fluorometric Assay Enzyme-coupled reactions that utilize fatty acyl-CoA as a substrate to produce a fluorescent product.[8]0.3 µM for fatty acyl-CoA.[8]Tissue and cell lysates.[8]High (plate-based)Simple "mix-incubate-measure" format, high-throughput.[8]Lower sensitivity than LC-MS/MS, measures total fatty acyl-CoAs, potential for interference.
HPLC with UV Detection Chromatographic separation followed by UV absorbance detection.For CoA and acetyl-CoA: 0.114 and 0.36 pmol per injection, respectively.[9]Biological samples.Low to ModerateEstablished technique, less expensive than MS.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.[9]

Experimental Protocols

LC-MS/MS Method for Acyl-CoA Quantification

This protocol is a generalized procedure based on common practices reported for the analysis of acyl-CoAs in biological samples.[1][4][10]

a. Sample Preparation (from Cells or Tissues):

  • Homogenize tissue or lyse cells in a cold extraction solution (e.g., acetonitrile (B52724)/methanol/water).

  • Precipitate proteins by centrifugation at a low temperature.

  • Collect the supernatant containing the acyl-CoAs.

  • The sample can be further purified and concentrated using solid-phase extraction (SPE).

  • Reconstitute the final extract in a solution compatible with the LC mobile phase (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate).[1]

b. Liquid Chromatography (LC) Separation:

  • Column: A C18 or C8 reversed-phase column is typically used.[4][10]

  • Mobile Phase: A binary gradient with an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide) is employed for separation.[4][10]

  • Flow Rate: A typical flow rate is around 0.4 ml/min.[10]

c. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization: Positive electrospray ionization (ESI) is commonly used.[10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs.[1][5] A precursor ion is selected and fragmented, and a specific product ion is monitored.

  • Transitions: For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern that can be monitored.[2]

Workflow for LC-MS/MS Analysis of Acyl-CoAs

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/Lysis Tissue->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Extraction Solid-Phase Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Analysis MS->Data

Caption: General workflow for the quantification of acyl-CoAs using LC-MS/MS.

Fluorescent Biosensor for Live-Cell Imaging of LCACoAs

This protocol describes the general use of a genetically encoded fluorescent biosensor for monitoring LCACoA dynamics in living cells.[6][11]

a. Biosensor Delivery:

  • Transfect cells of interest with a plasmid encoding the fluorescent biosensor (e.g., LACSerHR).[6]

  • Allow for protein expression for a suitable period (e.g., 24-48 hours).

b. Live-Cell Imaging:

  • Culture the transfected cells on a suitable imaging dish.

  • Use a fluorescence microscope equipped for live-cell imaging with appropriate excitation and emission filters for the specific biosensor.

  • Acquire images at different time points or after the application of a stimulus (e.g., addition of fatty acids or a drug).

c. Data Analysis:

  • Measure the fluorescence intensity of the biosensor in individual cells or specific subcellular compartments over time.

  • For ratiometric sensors, calculate the ratio of fluorescence at two different emission wavelengths to determine changes in LCACoA concentration.

Principle of a FRET-Based Acyl-CoA Biosensor

FRET_Biosensor cluster_low Low Acyl-CoA cluster_high High Acyl-CoA CFP_low CFP AcylCoA_low Acyl-CoA Binding Domain CFP_low->AcylCoA_low Linker CFP_high CFP YFP_low YFP AcylCoA_low->YFP_low Linker YFP_high YFP CFP_high->YFP_high FRET AcylCoA_high Acyl-CoA Binding Domain AcylCoA_molecule Acyl-CoA

Caption: Conformational change of a FRET biosensor upon acyl-CoA binding.

References

Comparative Metabolomics of 7-Hydroxyoctadecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolites is paramount. This guide provides a comparative overview of 7-hydroxyoctadecanoyl-CoA, a hydroxylated fatty acyl-CoA, in the context of related lipid molecules. Due to a scarcity of direct comparative studies on this compound, this document synthesizes available data on long-chain acyl-CoAs and provides a framework for future comparative metabolomic analyses.

Quantitative Data Summary

Direct comparative quantitative data for this compound is limited in publicly available research. However, to illustrate a typical comparative metabolomics study, the following table presents hypothetical data based on observed changes in other long-chain acyl-CoA species under conditions such as a high-fat diet. This table serves as a template for how experimental data on this compound and its comparators could be presented.

MetaboliteControl Group (pmol/mg tissue)High-Fat Diet Group (pmol/mg tissue)Fold Changep-value
This compound Hypothetical Value: 1.5 ± 0.3Hypothetical Value: 2.8 ± 0.51.87<0.05
3-Hydroxyoctadecanoyl-CoA2.1 ± 0.43.5 ± 0.61.67<0.05
Octadecanoyl-CoA (Stearoyl-CoA)15.2 ± 2.525.8 ± 4.11.70<0.01
Hexadecanoyl-CoA (Palmitoyl-CoA)20.5 ± 3.138.9 ± 5.71.90<0.01
Acetyl-CoA50.1 ± 7.835.2 ± 6.30.70<0.05

Experimental Protocols

The following is a detailed protocol for the quantification of long-chain acyl-CoAs, including hydroxylated species, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common method in metabolomics.[1][2][3]

1. Sample Preparation (from tissue)

  • Homogenization: Approximately 10-50 mg of frozen tissue is homogenized in a cold buffer solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 40% acetonitrile) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Extraction: An organic solvent, such as a 2:1 mixture of methanol (B129727) and chloroform, is added to the homogenate. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • Solid-Phase Extraction (SPE): The organic layer containing the lipids is collected and may be further purified using a C18 SPE cartridge to remove interfering substances. The acyl-CoAs are eluted from the cartridge with a high-concentration organic solvent.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): The reconstituted sample is injected into a C18 reversed-phase column. A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient is designed to separate the different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometry (MS): The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is typically performed in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA and the internal standard are monitored.

3. Data Analysis

  • Quantification: The peak areas of the endogenous acyl-CoAs are compared to the peak area of the known concentration of the internal standard to determine their absolute concentrations.

  • Statistical Analysis: Statistical tests, such as t-tests or ANOVA, are used to compare the levels of acyl-CoAs between different experimental groups.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the metabolic context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Octadecanoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Seven_Hydroxyacyl_CoA This compound (Alternative Pathway) Fatty_Acyl_CoA->Seven_Hydroxyacyl_CoA Hydroxylase (Hypothetical) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway with a hypothetical branch for this compound formation.

experimental_workflow Tissue_Sample Tissue Sample (e.g., Liver, Adipose) Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction Lipid Extraction (Organic Solvent) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis (Quantification & Statistics) LC_MSMS->Data_Analysis Results Comparative Metabolite Levels Data_Analysis->Results

Caption: A typical experimental workflow for the comparative metabolomics of acyl-CoAs.

References

Safety Operating Guide

Navigating the Disposal of 7-Hydroxyoctadecanoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Principles

Before any disposal procedure is considered, proper handling and personal protective equipment (PPE) are paramount. Based on safety data sheets for similar chemical structures, the following precautions should be observed:

  • Engineering Controls: All handling of 7-hydroxyoctadecanoyl-CoA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[1][2] Face protection may also be necessary.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[2] A lab coat or other protective clothing is also recommended to prevent skin contact.[3] Contaminated clothing should be removed and washed before reuse.[1][2]

    • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[2]

  • General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in laboratory areas.

Summary of Safety Data for Structurally Related Compounds

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key safety information for structurally similar compounds, such as hydroxy fatty acids. This information should be considered as part of a comprehensive risk assessment.

Hazard InformationPrecautionary Measures
Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Personal Protective Equipment Wear protective gloves, eye protection, and face protection.[2]
First Aid: Skin Contact Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2]
Spill Response Avoid dust formation.[1] Do not let the product enter drains or waterways.[1] Spills should be handled by trained personnel.[1]
Storage Store in a well-ventilated place. Keep container tightly closed.[1][2] Store locked up.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[2]

Hypothetical Disposal Workflow: Chemical Deactivation via Alkaline Hydrolysis

The following procedure is a hypothetical, non-validated workflow for the chemical deactivation of a fatty acyl-CoA like this compound. It is based on a documented procedure for Phenoxyacetyl-CoA and should be thoroughly evaluated and validated by qualified personnel before any application.[4] The primary mechanism is alkaline hydrolysis, which cleaves the thioester bond, a common feature of acyl-CoA molecules.

Experimental Protocol:
  • Preparation: All steps must be performed in a certified chemical fume hood while wearing appropriate PPE. The waste solution containing this compound should be placed in a suitable beaker or flask with a magnetic stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution to the waste. This will initiate the hydrolysis of the thioester bond, breaking down the this compound.

  • Odor Neutralization (if applicable): The hydrolysis will release free coenzyme A, which contains a thiol group that can have a strong odor. To mitigate this, a small amount of a commercial bleach solution (containing sodium hypochlorite) can be slowly added (approximately 1/10th of the total volume) to oxidize the thiol.[4] Allow the solution to stir for an additional 15-20 minutes.

  • Neutralization of Final Solution: The resulting solution will be basic. It must be neutralized to a pH between 6 and 8 before final disposal. Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuously monitoring the pH with pH paper or a calibrated pH meter.

  • Final Waste Collection and Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should accurately describe the contents (e.g., "Neutralized this compound waste"). This container must be sealed and stored in a designated secondary containment area pending collection by the institution's EHS department.

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_neutralization Neutralization cluster_disposal Final Disposal prep1 Don appropriate PPE prep2 Work in a chemical fume hood prep1->prep2 prep3 Place waste in a suitable container with a stir bar prep2->prep3 hydrolysis Slowly add 1 M NaOH to initiate alkaline hydrolysis prep3->hydrolysis Begin deactivation oxidation Add bleach solution to oxidize thiol and reduce odor hydrolysis->oxidation neutralize Slowly add 1 M HCl until pH is between 6 and 8 oxidation->neutralize Proceed to neutralization monitor Continuously monitor pH neutralize->monitor monitor->neutralize Adjust as needed collect Transfer to a labeled hazardous waste container monitor->collect Once pH is neutral store Store in a designated secondary containment area collect->store ehs Arrange for pickup by EHS store->ehs

Caption: Hypothetical workflow for the disposal of this compound.

Critical Recommendation: Consultation and Risk Assessment

The information provided here is intended for educational and guidance purposes only. It is not a substitute for a formal, site-specific risk assessment and disposal protocol. Researchers, scientists, and laboratory managers are strongly urged to:

  • Consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.

  • Conduct a thorough risk assessment for any planned disposal procedure, considering the specific hazards of this compound and any other chemicals involved in the process.

  • Never attempt a chemical deactivation procedure without prior validation and approval from qualified safety professionals.

By prioritizing safety, regulatory compliance, and institutional oversight, the scientific community can ensure the responsible and safe management of chemical waste in the laboratory.

References

Personal protective equipment for handling 7-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended when handling the solid compound outside of a chemical fume hood or during spill cleanup.Protects against inhalation of fine powders and potential vapors.[1]

II. Operational Plan: Handling and Storage

All manipulations of 7-hydroxyoctadecanoyl-CoA should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

A. Preparation and Weighing:

  • Preparation: Before handling, ensure that all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.[2]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.[1]

    • Use a disposable weigh boat or weigh the compound directly into the reaction vessel.

    • Use anti-static tools if available to prevent dispersal of the powder.

    • Immediately cap the primary container after weighing.[1]

  • Solubilization:

    • For creating stock solutions, consider using a mixture of water and dimethylsulfoxide (DMSO).

    • Due to the potential for long-chain fatty acyl-CoA molecules to be unstable in solution, it is best practice to prepare fresh solutions as needed. If aliquots are necessary, dissolve the compound in a suitable organic solvent, aliquot into single-use vials, dry under an inert gas stream, and store in a freezer.

B. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

  • Keep away from heat and sources of ignition.[2]

  • For long-term storage, refer to the manufacturer's recommendations, which typically involve storage at -20°C or below.

III. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
Liquid Waste Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not empty into drains.[2]
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Disposal of hazardous waste must be carried out in accordance with local, state, and federal regulations.

IV. Experimental Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.